molecular formula C5H4NNaO2 B13709765 Sodium 1-Cyanocyclopropanecarboxylate

Sodium 1-Cyanocyclopropanecarboxylate

Katalognummer: B13709765
Molekulargewicht: 133.08 g/mol
InChI-Schlüssel: KULSYECHBVJFLZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sodium 1-Cyanocyclopropanecarboxylate is a useful research compound. Its molecular formula is C5H4NNaO2 and its molecular weight is 133.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 1-Cyanocyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1-Cyanocyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C5H4NNaO2

Molekulargewicht

133.08 g/mol

IUPAC-Name

sodium;1-cyanocyclopropane-1-carboxylate

InChI

InChI=1S/C5H5NO2.Na/c6-3-5(1-2-5)4(7)8;/h1-2H2,(H,7,8);/q;+1/p-1

InChI-Schlüssel

KULSYECHBVJFLZ-UHFFFAOYSA-M

Kanonische SMILES

C1CC1(C#N)C(=O)[O-].[Na+]

Herkunft des Produkts

United States
Foundational & Exploratory

Advanced Methodologies in the Synthesis of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) and Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

1-Aminocyclopropane-1-carboxylic acid (ACC) is a naturally occurring, non-proteinogenic amino acid that serves as the direct biological precursor to the plant hormone ethylene[1][2]. Beyond its critical role in agricultural biology and plant senescence, ACC and its structurally constrained cyclopropane derivatives have garnered significant attention in drug development. They are utilized as partial agonists for NMDA receptors, neuroprotective agents, and conformationally rigid building blocks for peptide modification[1].

The Biological Synthesis Pathway (The Yang Cycle)

In vivo, the synthesis of ACC is tightly regulated and operates via the Yang Cycle. The process begins with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase, a step requiring ATP[2][3]. SAM is subsequently cleaved by ACC synthase (ACS) to form ACC and 5'-methylthioadenosine (MTA)[4].

Causality in Enzymatic Design: ACS is a pyridoxal-5′-phosphate (PLP)-dependent enzyme belonging to the carbon-sulfur lyases family[4][5]. The PLP cofactor (Vitamin B6) is strictly required to stabilize the transition state via a quinonoid zwitterion intermediate, facilitating the specific cyclopropanation and cleavage of MTA[5]. Finally, ACC is oxidized to ethylene by ACC oxidase (ACO) in an oxygen-dependent reaction[3][6].

BiologicalPathway Met Methionine SAMS SAM Synthetase (ATP required) Met->SAMS SAM S-adenosyl-L-methionine (SAM) ACS ACC Synthase (ACS) (PLP-dependent) SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACO ACC Oxidase (ACO) (O2 required) ACC->ACO Ethylene Ethylene (Volatile Hormone) MTA 5'-methylthioadenosine (MTA) SAMS->SAM ACS->ACC ACS->MTA Byproduct recycled via Yang Cycle ACO->Ethylene

Biological synthesis of ACC via the Yang Cycle, highlighting key enzymatic transformations.

Strategic Approaches to Chemical Synthesis

While biological extraction (e.g., utilizing Penicillium citrinum cultures[7]) is possible, large-scale pharmaceutical applications necessitate robust chemical synthesis. The historical bottleneck in ACC synthesis is its extreme water solubility and zwitterionic nature. Traditional methods required tedious isolation from aqueous media using ion-exchange chromatography or high-vacuum distillation, driving up commercial costs[1].

To circumvent these thermodynamic and physical hurdles, modern synthetic routes prioritize non-aqueous phase isolation and high atom economy .

Route A: Bisalkylation of Glycine Imines (The Industry Standard)

Developed to bypass aqueous isolation entirely, this route utilizes an O-benzyl glycine-derived imine.

  • Causality of Precursor Choice: The imine moiety protects the primary amine from unwanted side reactions, while the benzyl ester allows for a clean, global deprotection via catalytic hydrogenation later in the sequence[1].

  • Cyclopropanation: The cyclopropane ring is installed in a single step via bisalkylation using 1-bromo-2-chloroethane[1].

Route B: Nitroacetate Cyclization

An alternative, highly atom-economical industrial method involves the reaction of nitroacetate with 1,2-dihaloethane.

  • Causality of Reagent Choice: This method utilizes weak inorganic bases (like potassium carbonate) to catalyze the alkylation and cyclization, followed by nitro reduction and ester hydrolysis[8]. This avoids harsh organometallic reagents, making the process environmentally benign and scalable[8].

ChemicalSynthesis Start O-Benzyl Glycine Imine (Starting Material) Alkylation Bisalkylation (1-bromo-2-chloroethane, Base) Start->Alkylation Intermediate Cyclopropanated Imine (Organic Phase Partitioning) Alkylation->Intermediate Hydrogenation Global Deprotection (H2, Pd/C Catalyst) Intermediate->Hydrogenation Branch Isolation Pathway Hydrogenation->Branch ACC Free ACC (Filtration & Concentration) Branch->ACC Direct Isolation (96% Yield) ProtectedACC N-Protected ACC (e.g., TFA-ACC via Acylation) Branch->ProtectedACC In-situ Acylation (52% Overall Yield)

Chemical synthesis workflow for ACC via bisalkylation, emphasizing non-aqueous isolation.

Detailed Experimental Protocol: The Bisalkylation Workflow

The following self-validating protocol details the synthesis of ACC and N-protected ACC derivatives via the imine bisalkylation method, optimized for non-aqueous isolation[1].

Step 1: Imine Formation and Bisalkylation
  • Preparation: Charge a reaction vessel with the O-benzyl glycine-derived imine precursor.

  • Electrophile Addition: Introduce 1-bromo-2-chloroethane (the bisalkylating agent) to the mixture.

  • Base Catalysis: Slowly add the chosen base to initiate the deprotonation of the alpha-carbon, driving the sequential alkylation and intramolecular cyclization to form the cyclopropane ring.

  • Phase Separation (Critical Step): Extract the reaction mixture into an organic solvent such as toluene. Wash the organic layer with H₂O (e.g., 2 x 250 mL) to remove inorganic salts. Logic: Retaining the intermediate in the organic phase prevents the loss of the highly water-soluble final product during downstream processing[1].

  • Crystallization: Concentrate the organic layer and recrystallize from a heptane–toluene (9:1) solution to yield the cyclopropanated imine intermediate as a white crystalline solid[1].

Step 2: Global Deprotection via Hydrogenation
  • Catalyst Addition: Transfer the organic stream containing the intermediate to a hydrogenation reactor. Add a palladium-on-carbon (Pd/C) catalyst.

  • Hydrogenation: Purge the vessel and introduce H₂ gas. This step simultaneously cleaves the benzyl ester and reduces the imine, yielding free ACC in the organic suspension[1].

Step 3: Isolation or In-Situ Protection
  • For Free ACC: Filter the reaction mixture to remove the hydrogenation catalyst. Concentrate the filtrate under reduced pressure to yield free ACC directly (approx. 96% yield from the intermediate)[1].

  • For N-Protected ACC (e.g., TFA-ACC): To avoid mother liquor losses, treat the hydrogenated toluene solution directly with ethyl trifluoroacetate in a single flask. This converts the newly formed ACC into its N-trifluoroacetyl derivative, allowing for direct isolation[1].

Quantitative Data and Yield Analysis

The efficiency of the synthetic routes is highly dependent on the isolation strategy. Table 1 summarizes the quantitative outcomes of the bisalkylation and nitroacetate methodologies.

Synthetic RouteTarget MoleculeKey Reagents / CatalystsIsolation MethodReported YieldReference
Bisalkylation Cyclopropanated Imine (Intermediate)1-bromo-2-chloroethaneHeptane-Toluene Crystallization65% (Isolated solid)[1]
Bisalkylation Free ACCH₂ / Pd/CDirect Filtration & Concentration96% (from intermediate)[1]
Bisalkylation TFA-ACC (N-Protected)Ethyl trifluoroacetateIn-situ Acylation (One-pot)52% (Overall from precursor)[1]
Nitroacetate Cyclization Free ACC1,2-dihaloethane, K₂CO₃Glacial Acetic Acid (pH 6-7), Ethanol RecrystallizationHigh (Industrial Scale: 29.4 kg batch)[8]

Self-Validating Systems & Analytical Characterization

To ensure the integrity of the synthesized ACC precursor, the protocol relies on strict analytical checkpoints. The successful formation of the cyclopropane ring during the bisalkylation step (Step 1) must be verified via Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding to hydrogenation.

Validation Criteria for Cyclopropanated Imine Intermediate:

  • Physical State: White crystalline solid, melting point ~50 °C[1].

  • ¹H NMR (300 MHz, CDCl₃): The hallmark of successful cyclopropanation is the distinct splitting pattern of the cyclopropane protons. Look for two doublet of doublets (dd) at δ = 1.56 ppm (J = 7.5, 4.2 Hz, 2 H) and δ = 1.21 ppm (J = 7.5, 4.2 Hz, 2 H). The benzyl protons should appear as a singlet at δ = 4.97 ppm (2 H)[1].

  • ¹³C NMR (75 MHz, CDCl₃): The highly strained cyclopropane carbons will resonate upfield. Confirm the presence of the quaternary alpha-carbon at δ = 45.4 ppm and the equivalent CH₂ carbons of the ring at δ = 20.5 ppm [1].

By confirming these specific spectral shifts, researchers can self-validate the structural integrity of the precursor before committing to the final deprotection phase.

References

  • Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives - thieme-connect.com - 1

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - nih.gov -2

  • 1-Aminocyclopropane-1-carboxylate synthase - wikipedia.org -5

  • Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life - maxapress.com - 4

  • 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - frontiersin.org -3

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - google.com - 8

  • A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - frontiersin.org - 6

  • Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum - nih.gov - 7

Sources

An In-Depth Technical Guide to the Mechanism of Action of ACC Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Aminocyclopropane-1-carboxylate (ACC) synthase (ACS) is the rate-limiting enzyme in the biosynthesis of ethylene, a key phytohormone regulating a multitude of physiological processes in plants, from germination to fruit ripening and senescence.[1][2] The pivotal role of ACS in ethylene production has made it a prime target for chemical inhibition in both agricultural and research settings. This guide provides a comprehensive technical overview of the mechanism of action of ACC synthase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the structural and catalytic intricacies of ACS, explore the diverse mechanisms of its inhibitors, and present detailed experimental protocols for their characterization. This document aims to synthesize technical accuracy with field-proven insights to facilitate a deeper understanding and the rational design of novel ACS inhibitors.

The Central Role and Structure of ACC Synthase

ACC synthase catalyzes the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene.[1][2] This enzymatic step is the primary regulatory point in the ethylene biosynthesis pathway.[2] ACS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that typically exists as a dimer, with each monomer comprising two distinct domains.[3] The enzyme's catalytic mechanism involves the formation of a Schiff base between the PLP cofactor and a conserved lysine residue in the active site. This is followed by the binding of the substrate, SAM, and the formation of a quinonoid intermediate, which ultimately leads to the production of ACC.[3]

Diagram 1: Ethylene Biosynthesis Pathway

Ethylene_Biosynthesis Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO)

Caption: The ethylene biosynthesis pathway, highlighting the rate-limiting step catalyzed by ACC synthase.

Mechanisms of ACC Synthase Inhibition: A Multi-faceted Approach

The inhibition of ACC synthase can be achieved through various mechanisms, each targeting a specific aspect of the enzyme's function. Understanding these diverse mechanisms is crucial for the development of potent and selective inhibitors.

Competitive Inhibition: Occupying the Active Site

Competitive inhibitors function by binding to the active site of the enzyme, thereby preventing the substrate (SAM) from binding. These inhibitors often share structural similarities with the natural substrate.

Aminoethoxyvinylglycine (AVG) and Aminooxyacetic Acid (AOA) are classic examples of competitive inhibitors of ACC synthase.[3]

  • Mechanism of AVG: AVG, being structurally similar to SAM, effectively competes for the active site.[1] Its inhibitory action involves the formation of a stable complex with the PLP cofactor, effectively blocking the catalytic cycle.[1]

  • Mechanism of AOA: AOA is also a potent inhibitor of many PLP-dependent enzymes. Its mechanism is thought to involve an irreversible interaction with the PLP cofactor, leading to a reduction in ACC production.[1]

Uncompetitive Inhibition: Targeting the Enzyme-Substrate Complex

Uncompetitive inhibitors represent a distinct class that binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This mode of inhibition becomes more effective at higher substrate concentrations.

Recently, a novel class of quinazolinone-based inhibitors has been identified through chemical screening.[2] Enzyme kinetic studies have revealed that these compounds act as uncompetitive inhibitors of ACC synthase.[2] This suggests that they bind to the ACS-SAM complex, preventing the catalytic conversion to ACC.[2] The discovery of uncompetitive inhibitors opens new avenues for the design of highly specific ACS inhibitors.

Mechanism-Based Inactivation: The "Suicide" Substrates

Mechanism-based inhibitors, also known as suicide substrates, are unreactive until they are catalytically converted by the target enzyme into a reactive species. This reactive intermediate then covalently modifies and irreversibly inactivates the enzyme.

L-Vinylglycine (L-VG) serves as a prime example of a mechanism-based inhibitor of ACC synthase. While L-VG can be processed by the enzyme as an alternative substrate to produce α-ketobutyrate and ammonia, it also leads to the time-dependent, irreversible inactivation of the enzyme.[4] The inactivation process involves the formation of a covalent adduct between a reactive intermediate of L-VG and a key lysine residue within the active site of ACC synthase.[4]

Quantitative Analysis of Inhibitor Potency

The efficacy of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity. A lower Ki value indicates a more potent inhibitor.

InhibitorClassTarget Isoform/OrganismKiIC50Reference
Aminoethoxyvinylglycine (AVG) CompetitiveLycopersicon esculentum (Tomato)0.2 µM-[5]
AVG CompetitiveArabidopsis thaliana ACS515 ± 3.5 nM~0.7 µM[2]
Compound 7303 (Quinazolinone) UncompetitiveArabidopsis thaliana ACS523.5 ± 1.5 nM~0.5 µM[2]
Compound 9370 (Quinazolinone) UncompetitiveArabidopsis thaliana ACS5-~1.4 µM[2]
Compound 9393 (Quinazolinone) UncompetitiveArabidopsis thaliana ACS5-~7.9 µM[2]

Experimental Protocols for Studying ACC Synthase Inhibition

The characterization of ACC synthase inhibitors relies on robust and reproducible experimental assays. Here, we provide a detailed protocol for an in vitro ACC synthase activity assay, a fundamental technique in this field.

In Vitro ACC Synthase Activity Assay

This protocol outlines the steps for measuring the activity of ACC synthase by quantifying the amount of ACC produced from the substrate SAM. The produced ACC is then converted to ethylene for quantification by gas chromatography.

Materials:

  • Enzyme extract containing ACC synthase

  • Reaction buffer (e.g., 100 mM EPPS, pH 8.5, 10 µM PLP, 1 mM DTT)

  • S-adenosyl-L-methionine (SAM) solution

  • Inhibitor stock solutions

  • 20 mM HgCl₂

  • NaOH/NaOCl reagent (2:1 v/v)

  • Gas-tight vials

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Enzyme Preparation: Prepare a crude or purified enzyme extract from plant tissue or a recombinant expression system.[6]

  • Reaction Setup: In a gas-tight vial, combine the reaction buffer, enzyme extract, and the desired concentration of the inhibitor.

  • Initiation of Reaction: Add SAM to initiate the enzymatic reaction. Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a solution of HgCl₂.

  • Conversion of ACC to Ethylene: Add the NaOH/NaOCl reagent to the vial and seal it immediately. Incubate at room temperature to facilitate the chemical conversion of ACC to ethylene.

  • Ethylene Quantification: Analyze the headspace gas from the vial using a gas chromatograph to quantify the amount of ethylene produced.

  • Data Analysis: Calculate the enzyme activity based on the amount of ethylene produced per unit of time and protein concentration. Determine the IC50 and Ki values for the inhibitors by performing the assay with a range of inhibitor concentrations.

Diagram 2: In Vitro ACC Synthase Activity Assay Workflow

Assay_Workflow cluster_Enzyme_Reaction Enzymatic Reaction cluster_ACC_Conversion ACC to Ethylene Conversion cluster_Quantification Quantification Enzyme ACC Synthase Extract Buffer Reaction Buffer + PLP Inhibitor Inhibitor SAM SAM (Substrate) Incubation Incubation (e.g., 30°C) HgCl2 Add HgCl₂ (Stop Reaction) Incubation->HgCl2 Reagent Add NaOH/NaOCl Seal Seal Vial GC Gas Chromatography (GC) Seal->GC Analysis Data Analysis (IC50, Ki) GC->Analysis

Caption: A streamlined workflow for the in vitro determination of ACC synthase activity and inhibitor potency.

Structure-Activity Relationships and Future Perspectives

The development of more potent and specific ACC synthase inhibitors relies on a thorough understanding of their structure-activity relationships (SAR). For competitive inhibitors like AVG, modifications to the amino acid backbone can significantly impact binding affinity. For the novel quinazolinone-based uncompetitive inhibitors, further SAR studies are needed to elucidate the key structural features responsible for their unique mechanism of action.[2]

The future of ACC synthase inhibitor research lies in the design of isoform-specific inhibitors. Given that ACS is encoded by a multigene family with members exhibiting distinct expression patterns and regulatory properties, isoform-specific inhibitors would allow for more targeted manipulation of ethylene biosynthesis in specific tissues or at specific developmental stages. Furthermore, the application of computational modeling and structure-based drug design will be instrumental in the discovery of novel inhibitor scaffolds with improved potency and selectivity. These advancements hold significant promise for agricultural applications, such as improving crop yield, extending the shelf life of produce, and enhancing plant stress tolerance.[7]

Conclusion

ACC synthase remains a compelling target for chemical intervention in plant biology and agriculture. A detailed understanding of the diverse mechanisms of action of its inhibitors, from competitive and uncompetitive binding to mechanism-based inactivation, is paramount for the rational design of next-generation compounds. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to characterize and develop novel ACC synthase inhibitors with enhanced efficacy and specificity. The continued exploration of the structure-activity relationships of these inhibitors will undoubtedly pave the way for innovative solutions to long-standing challenges in agriculture and plant science.

References

  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylate synthase. Retrieved from [Link]

  • Li, J., Cheng, K., Lu, Y., Wen, H., Ma, L., et al. (2025). Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. Plant Hormones, 1, e002.
  • Freire, F., et al. (n.d.). Isothermal titration calorimetry.
  • Lin, C.-T., et al. (2010). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 285(42), 32348-32357.
  • Yamashita, T., et al. (2007). The synthesis and structure-activity relationship studies of selective acetyl-CoA carboxylase inhibitors containing 4-(thiazol-5-yl)but-3-yn-2-amino motif: polar region modifications. Bioorganic & Medicinal Chemistry Letters, 17(6), 1803-1807.
  • Mithila, J., & Hall, J. C. (2021). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Science, 69(4), 387-397.
  • Wilson, D. L., & Gestwicki, J. E. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Cohen, E., & Kende, H. (1987). In Vivo 1-Aminocyclopropane-1-Carboxylate Synthase Activity in Internodes of Deepwater Rice : Enhancement by Submergence and Low Oxygen Levels. Plant Physiology, 84(2), 282-286.
  • ResearchGate. (n.d.). Structure and half-maximal inhibitory concentration (IC50) of selected ACC inhibitors. Retrieved from [Link]

  • Métraux, J. P., & Kende, H. (1987). In vivo 1-aminocyclopropane-1-carboxylate synthase activity in internodes of deepwater rice : enhancement by submergence and low oxygen levels. Plant Physiology, 84(2), 282-286.
  • Majtan, T., et al. (2022). H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine. Redox Biology, 55, 102411.
  • Wilson, D. L., & Gestwicki, J. E. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Halevy, A. H. (n.d.).
  • Yamashita, T., et al. (2011). Design, synthesis, and structure-activity relationships of spirolactones bearing a 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6314-6318.
  • Bulens, I., et al. (2011). Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis. Plant Methods, 7(1), 17.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Capitani, G., et al. (2005). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. FEBS Letters, 579(11), 2458-2462.
  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Kozlov, S., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445.
  • Blasco-Vicente, A., et al. (2019). In vivo testing of 1-aminocyclopropane carboxylic acid (ACC) deaminase candidate genes. Frontiers in Microbiology, 10, 204.
  • Boller, T., Herner, R. C., & Kende, H. (1979). Assay for and enzymatic formation of an ethylene precursor, 1-aminocyclopropane-1-carboxylic acid. Planta, 145(3), 293-303.
  • Taylor & Francis. (n.d.). Aminooxyacetic acid – Knowledge and References. Retrieved from [Link]

  • Kovaleva, L. V., et al. (2020). Aminooxyacetic acid (АОА), inhibitor of 1-aminocyclopropane-1-carboxilic acid (AСС) synthesis, suppresses self-incompatibility-induced programmed cell death in self-incompatible Petunia hybrida L. pollen tubes. Protoplasma, 257(1), 213-227.
  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for 1 a-1 h compounds having inhibitory effects on hPON1. Retrieved from [Link]

  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.
  • YouTube. (2022, July 28). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. Retrieved from [Link]

  • Liu, P., et al. (2025). Structure-activity relationship and molecular interaction mechanisms of the ACE-inhibitory tripeptide LL-X. Bioorganic Chemistry, 155, 108905.
  • Oreate AI Blog. (2026, February 3). The Unsung Heroes of Plant Growth: Unpacking ACC Synthase and Ethylene's Role. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(17), 5275.
  • Zhang, J., et al. (2022). Citrus ACC synthase CiACS4 regulates plant height by inhibiting gibberellin biosynthesis. Plant Physiology, 189(3), 1596-1610.

Sources

The Discovery and Evolution of Ethylene Inhibitors in Plant Biology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethylene (C₂H₄) is a paradoxical phytohormone. As the simplest olefin gas, it acts as the master regulator of climacteric fruit ripening, floral senescence, and abscission. While essential for natural plant development, ethylene is the primary antagonist in post-harvest agricultural longevity. Over the past five decades, the quest to control ethylene has driven profound discoveries in plant biochemistry and receptor kinetics. As an application scientist specializing in plant hormone signaling, I have structured this whitepaper to trace the historical discovery of ethylene inhibitors, dissect their molecular mechanisms, and provide field-proven, self-validating protocols for their application in modern research.

Section 1: Targeting Biosynthesis – The Yang Cycle and ACC Synthase

Before researchers could block ethylene perception, early efforts focused on halting its production. The elucidation of the ethylene biosynthesis pathway—often called the Yang Cycle—revealed that ethylene is synthesized from the amino acid methionine via S-adenosylmethionine (SAM) and 1-aminocyclopropane-1-carboxylic acid (ACC)[1].

The rate-limiting step in this pathway is catalyzed by ACC Synthase (ACS), a pyridoxal phosphate (PLP)-dependent enzyme. Researchers discovered that structural analogs of amino acids could competitively inhibit this enzyme. Aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) emerged as potent ACS inhibitors[2]. AVG, in particular, has been widely adopted in agricultural practices to prevent pre-harvest fruit drop and delay ripening[3].

G Methionine Methionine SAM_Synthase SAM Synthase Methionine->SAM_Synthase SAM S-adenosylmethionine (SAM) ACS ACC Synthase (ACS) SAM->ACS ACC 1-aminocyclopropane-1-carboxylic acid (ACC) ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene Gas SAM_Synthase->SAM ACS->ACC ACO->Ethylene AVG AVG / AOA (Inhibitors) AVG->ACS Blocks

Ethylene Biosynthesis Pathway (Yang Cycle) and the targeted inhibition of ACC Synthase.

Experimental Protocol: Self-Validating ACC Synthase Inhibition Assay

When designing an inhibitor screening protocol, causality must be strictly established. A common pitfall is assuming that a drop in ethylene production is solely due to ACS inhibition, ignoring potential off-target cellular toxicity or downstream ACC Oxidase (ACO) failure. This protocol utilizes an exogenous ACC spike-in to self-validate the specific site of inhibition.

  • Tissue Preparation : Excise uniform 10mm discs from early-climacteric fruit tissue (e.g., tomato) and equilibrate in a buffered sucrose solution.

  • Inhibitor Incubation : Submerge the discs in a solution containing 50 µM AVG for 4 hours.

  • Self-Validation Branching : Divide the AVG-treated discs into two cohorts.

    • Cohort A (Test): Maintained in the standard AVG buffer.

    • Cohort B (Validation): Transferred to a buffer spiked with 1 mM exogenous ACC.

  • Gas Chromatography (GC) Analysis : Seal tissues in airtight vials for 2 hours, then extract 1 mL of headspace gas for GC-FID analysis.

Causality & Logic : If AVG is specifically inhibiting ACS without causing cellular toxicity, Cohort A will exhibit near-zero ethylene evolution. Cohort B, however, will bypass the ACS blockade by utilizing the exogenous ACC, producing high levels of ethylene via functional ACO. This internal control proves the inhibitor's precise mechanistic target[1].

Section 2: Shielding the Receptor – The Silver Ion Era

While biosynthesis inhibitors are effective, they cannot protect plants from exogenous ethylene present in the environment (e.g., from neighboring ripening fruit or exhaust fumes). This necessitated the discovery of receptor-level inhibitors.

In 1976, Beyer discovered that the silver ion (Ag+) could block ethylene responses[4]. The ethylene receptor (ETR1) relies on a copper (Cu+) cofactor to bind ethylene. Silver ions competitively displace this copper, rendering the receptor blind to ethylene[4]. However, silver nitrate (AgNO₃) is highly phytotoxic and poorly transported in plant tissues. The breakthrough came with the formulation of Silver Thiosulfate (STS), a complex that moves readily through the xylem, making it the gold standard for extending the vase life of cut flowers and inducing male flowers in breeding programs[4].

Section 3: The 1-MCP Revolution – Irreversible Receptor Blockade

The most transformative milestone in post-harvest biology was the discovery of 1-methylcyclopropene (1-MCP) by biochemist Dr. Edward Sisler and horticulturalist Dr. Sylvia Blankenship at North Carolina State University in the 1990s[5],[6].

Sisler and Blankenship were initially investigating the ethylene binding site using diazocyclopentadiene (DACP), a compound that inhibited ethylene but was highly unstable and flammable[5]. Through systematic structural refinement, they synthesized 1-MCP, a strained cycloalkene. As Dr. Blankenship noted, 1-MCP acts as a "broken key" in the ethylene receptor lock[5]. Its strained double bond interacts with the copper cofactor, permanently locking the receptor in its active (repressive) state, thereby blocking ethylene from binding[7]. Patented in 1996, 1-MCP was commercialized as SmartFresh™ for fruits and EthylBloc™ for florals, saving billions in global food waste[8],[6].

G Ethylene Ethylene Receptor Receptors (ETR1) Ethylene->Receptor Inactivates CTR1 CTR1 (Active without Ethylene) Receptor->CTR1 Activates EIN2 EIN2 CTR1->EIN2 Represses EIN3 EIN3 (Nucleus) EIN2->EIN3 Activates Response Ethylene Responses EIN3->Response Transcription MCP 1-MCP / Ag+ MCP->Receptor Locks in Active State

Negative regulation model of ethylene signal transduction and receptor-level inhibition.

Experimental Protocol: 1-MCP Fumigation and Receptor Binding Validation Workflow

Because 1-MCP is a gas at room temperature, it requires specialized application techniques. The following workflow ensures uniform receptor saturation and validates binding efficacy.

  • Chamber Equilibration : Place climacteric plant material in a hermetically sealed, inert glass chamber equipped with an internal circulation fan.

  • 1-MCP Volatilization : Release 1-MCP gas to achieve a concentration of 1 µL/L. Seal the chamber and incubate for 12 hours at 20°C to ensure complete diffusion and receptor saturation.

  • Exogenous Ethylene Challenge : Vent the chamber, then expose both the 1-MCP-treated cohort and an untreated control cohort to a high concentration (10 µL/L) of exogenous ethylene for 24 hours.

  • Molecular Validation (¹⁴C-Ethylene Assay) : To prove that the phenotypic delay in senescence is strictly due to receptor blockade, perform a competitive binding assay using radiolabeled ¹⁴C-ethylene.

Causality & Logic : The exogenous ethylene challenge tests the robustness of the 1-MCP blockade. If 1-MCP has successfully and irreversibly bound the ETR1 receptors, the subsequent application of ¹⁴C-ethylene will yield no radioactive signal in the plant tissue, confirming that the binding sites are fully occupied and inaccessible.

G Prep 1. Plant Material Prep Fumigation 2. 1-MCP Fumigation Prep->Fumigation EthyleneExposure 3. Exogenous Ethylene Challenge Fumigation->EthyleneExposure Phenotype 4. Phenotypic Assessment EthyleneExposure->Phenotype Molecular 5. Receptor Binding Assay EthyleneExposure->Molecular

Self-validating experimental workflow for 1-MCP fumigation and receptor binding validation.

Section 4: Quantitative Comparison of Ethylene Inhibitors

To synthesize the data for drug development professionals and researchers, the following table categorizes the core ethylene inhibitors by their mechanism, physical state, and primary application.

InhibitorTargetMechanism of ActionPhysical StatePrimary Application
AVG (Aminoethoxyvinylglycine)ACC SynthaseCompetitive inhibition of PLP-dependent enzymeLiquid / SolublePre-harvest fruit drop prevention
AOA (Aminooxyacetic acid)ACC SynthasePLP-enzyme inhibitorLiquid / SolubleLaboratory research & tissue culture
STS (Silver Thiosulfate)Ethylene Receptors (ETR1)Ag+ displaces Cu+ cofactor, preventing bindingLiquid ComplexCut flower longevity & sex expression
1-MCP (1-Methylcyclopropene)Ethylene Receptors (ETR1)Irreversible competitive binding to Cu+ cofactorGasPost-harvest storage (SmartFresh™)

Conclusion

The trajectory from targeting ethylene biosynthesis with AVG to the elegant, irreversible receptor blockade achieved by 1-MCP represents a triumph of rational biochemical design. For modern researchers, understanding the distinct mechanistic pathways of these inhibitors—and employing self-validating assays to confirm their efficacy—is paramount for advancing agricultural biotechnology and mitigating global food waste.

References

  • Remembering Dr. Edward Sisler, the "Father of 1-MCP," an Innovator Who Advanced Fruit Quality AgroFresh
  • A Seasoned Discovery Helps Keep Crops Fresh and "Unwe
  • Discovery of 1-MCP, allowing fruit and flowers to stay fresh longer Public USA Research Benefits
  • Sylvia Blankenship | National Inventors Hall of Fame® Inductee N
  • OPTIMIZING SILVER THIOSULFATE APPLICATIONS ON CASSAVA TO BLOCK ETHYLENE EFFECTS Cornell eCommons
  • Inhibition of Ethylene Synthesis in Tomato Plants Subjected to Anaerobic Root Stress PMC
  • Inhibitors of Ethylene Biosynthesis and Signaling PubMed
  • Inhibition of Ethylene Biosynthesis and Associated Gene Expression by Aminoethoxyvinylglycine and 1-Methylcyclopropene ASHS Journals

Sources

Sodium 1-Cyanocyclopropanecarboxylate: Structural Dynamics, Synthesis, and Advanced Applications in Drug Development and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry and drug discovery, the cyclopropyl group has emerged as a privileged pharmacophore. Sodium 1-Cyanocyclopropanecarboxylate (CAS: 2845126-13-6) represents a highly specialized, doubly activated cyclopropane derivative. Characterized by a geminally disubstituted cyclopropane ring bearing both a nitrile (cyano) and a carboxylate group, this compound serves a dual purpose. In medicinal chemistry, it acts as a rigid, conformationally restricted building block for synthesizing potent kinase inhibitors (e.g., BTK and Trk inhibitors) and precursors to 1-aminocyclopropane-1-carboxylic acid (ACC). In macromolecular science, its inherent ring strain and electron-withdrawing substituents make it a highly reactive monomer for living anionic ring-opening polymerizations.

This whitepaper provides a comprehensive, self-validating guide to the structural properties, mechanistic synthesis, and advanced applications of Sodium 1-Cyanocyclopropanecarboxylate, grounded in field-proven protocols and authoritative literature.

Chemical Identity and Structural Properties

The unique reactivity of Sodium 1-Cyanocyclopropanecarboxylate is dictated by the massive ring strain of the three-membered carbon ring (approximately 27.5 kcal/mol) coupled with the "push-pull" electronic effects of its substituents. The geminal cyano and carboxylate groups heavily withdraw electron density from the ring, increasing the acidity of the precursor's α -protons and highly activating the ring toward nucleophilic attack.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Sodium 1-Cyanocyclopropanecarboxylate
CAS Number 2845126-13-6 [1]
Molecular Formula C₅H₄NNaO₂
Molecular Weight 133.08 g/mol
SMILES N#CC1(CC1)C(=O)[O-].[Na+]
Parent Acid CAS 6914-79-0 (1-Cyanocyclopropanecarboxylic acid) [2]
Parent Acid Melting Point 140 °C
Key Functional Groups Nitrile, Carboxylate salt, Cyclopropane ring

Mechanistic Synthesis & Experimental Protocols

The synthesis of Sodium 1-Cyanocyclopropanecarboxylate is typically achieved via the cyclization of ethyl cyanoacetate with 1,2-dibromoethane, followed by saponification and salt formation. As an Application Scientist, I emphasize that the success of this workflow relies entirely on Phase-Transfer Catalysis (PTC) .

The Causality Behind the Chemistry: Using a biphasic system (aqueous NaOH and organic reactants) prevents the premature hydrolysis of the ester group before cyclization occurs. Triethylbenzylammonium chloride (TEBAC) is chosen as the phase-transfer catalyst because it efficiently shuttles the hydroxide ion into the organic phase. The strong base deprotonates the highly acidic α -carbon of ethyl cyanoacetate. The resulting carbanion displaces one bromide of 1,2-dibromoethane. A rapid intramolecular cyclization follows via a second deprotonation and displacement of the second bromide. This ring closure is entropically favored and outcompetes intermolecular side reactions despite the generation of immense ring strain [3].

Protocol 1: Synthesis of Ethyl 1-Cyanocyclopropanecarboxylate
  • Setup: Equip a 2-L, three-necked flask with a mechanical stirrer and an internal thermometer.

  • Reagent Loading: Add 1 L of aqueous 50% sodium hydroxide. At 25 °C, add 0.5 mol of TEBAC.

  • Reaction: Vigorously stir the suspension and add a mixture of ethyl cyanoacetate (0.5 mol) and 1,2-dibromoethane (0.75 mol) in a single portion.

  • Monitoring: Maintain vigorous stirring for 2–4 hours. The temperature will naturally rise; maintain it below 40 °C using an ice bath if necessary to prevent ester hydrolysis.

  • Workup: Dilute with water, extract the organic layer with ethyl acetate (3 x 500 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (petroleum ether/ethyl acetate = 10:1) to afford the ethyl ester intermediate (Yield: ~72%).

Protocol 2: Saponification and Salt Formation
  • Hydrolysis: Dissolve the ethyl 1-cyanocyclopropanecarboxylate in a 1:1 mixture of THF and 1M aqueous NaOH. Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Acidification (Purification Step): Why acidify if we want the sodium salt? Isolating the free 1-cyanocyclopropanecarboxylic acid allows for the removal of non-acidic organic impurities. Cool the mixture to 0 °C and acidify dropwise with concentrated HCl to pH 2. Extract with diethyl ether, dry, and evaporate to yield the pure free acid (CAS 6914-79-0) as a white solid (mp 140 °C).

  • Neutralization: Suspend the pure acid in distilled water. Add exactly 1.0 equivalent of standard 1M NaOH solution dropwise under continuous pH monitoring until the solution reaches pH 7.2–7.4.

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize (freeze-dry) for 24 hours to obtain analytically pure Sodium 1-Cyanocyclopropanecarboxylate as a fine powder.

SynthWorkflow A Ethyl Cyanoacetate + 1,2-Dibromoethane C Ethyl 1-Cyanocyclopropanecarboxylate A->C Cyclization B Phase Transfer Catalyst (TEBAC) + NaOH B->C E 1-Cyanocyclopropanecarboxylic Acid C->E Saponification D Hydrolysis (HCl) D->E G Sodium 1-Cyanocyclopropanecarboxylate E->G Salt Formation F Neutralization (NaOH) F->G

Fig 1: Phase-transfer catalyzed synthetic workflow for Sodium 1-Cyanocyclopropanecarboxylate.

Applications in Pharmaceutical Development

In drug discovery, the incorporation of a cyclopropyl ring is a proven strategy to reduce metabolic liability (by removing vulnerable C-H bonds) and lock a molecule into a bioactive conformation. Sodium 1-Cyanocyclopropanecarboxylate is heavily utilized as a building block for Kinase Inhibitors .

BTK and Trk Kinase Inhibitors

Bruton's Tyrosine Kinase (BTK) is a crucial target for immunological disorders and B-cell malignancies. Patents detailing the synthesis of substituted purine compounds as BTK inhibitors frequently cite 1-cyanocyclopropanecarboxylic acid derivatives in their amidation steps [4]. By coupling the carboxylate group of this building block with an amine on the core scaffold (using coupling reagents like BOP or HATU), chemists introduce a rigid cyano-cyclopropyl moiety.

Mechanistic Advantage: The cyano group provides a highly directional dipole that can engage in hydrogen bonding or dipole-dipole interactions within the kinase hinge region, while the cyclopropyl ring forces the attached vectors into a specific spatial arrangement, drastically reducing the entropic penalty upon target binding.

PharmaRole A Sodium 1-Cyanocyclopropanecarboxylate B Amide Coupling / Derivatization A->B C Conformationally Rigid Kinase Inhibitor (e.g., BTK) B->C D Target Binding (BTK Enzyme) C->D High Affinity Binding E Blockade of B-Cell Receptor Signaling D->E Pathway Inhibition

Fig 2: Integration of the cyclopropyl pharmacophore into BTK inhibitors and subsequent pathway blockade.

Advanced Applications: Anionic Ring-Opening Polymerization

Beyond small-molecule drug discovery, 1-cyanocyclopropanecarboxylates are groundbreaking monomers in polymer chemistry. They undergo Anionic Ring-Opening Polymerization (AROP) to form poly(alkyl 1-cyanotrimethylene-1-carboxylate)s, which are higher chain homologues of poly( α -cyanoacrylate)s (superglues).

The Causality of Living Polymerization: The polymerization is typically initiated by a nucleophile, such as a thiophenolate salt (PhS⁻). The nucleophile attacks the unsubstituted methylene carbon of the cyclopropane ring. The tremendous ring strain (~27.5 kcal/mol) drives the thermodynamic ring-opening, while the geminal cyano and carboxylate groups inductively and mesomerically stabilize the resulting carbanion. Because this propagating cyanoacetate carbanion is highly stable and lacks inherent termination pathways, the reaction proceeds as a "living" polymerization [5].

Recent advancements have utilized Electrospray-Ionization Mass Spectrometry (ESI-MS) to monitor these anionic living polymerizations in real-time. By tracking the exact mass of the growing polymer chains ( PhS−Mn−​ ), researchers can calculate precise kinetic rate constants and observe the absence of termination events, validating the "living" nature of the system [5].

Polymerization A Initiator: Thiophenolate (PhS⁻) C Nucleophilic Attack & Ring Opening A->C B Monomer: 1-Cyanocyclopropanecarboxylate B->C D Stabilized Cyanoacetate Carbanion C->D E Living Anionic Propagation D->E + Monomer F Real-Time ESI-MS Monitoring E->F Live Analysis

Fig 3: Mechanism of anionic ring-opening polymerization monitored by ESI-MS.

References

  • Chemikart. "SODIUM 1-CYANOCYCLOPROPANECARBOXYLATE: Properties." Chemikart Chemical Database. Available at:[Link]

  • Singh, R. K., & Danishefsky, S. "Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses, 1981, 60, 66. Available at:[Link]

  • Google Patents. "Substituted purine compounds as btk inhibitors." WO2015151006A1.
  • Eisele, N. F., Peters, M., & Koszinowski, K. "Live Monitoring of Anionic Living Polymerizations by Electrospray‐Ionization Mass Spectrometry." Chemistry—A European Journal, 2023. Available at:[Link]

Decoding the Strain: A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Cyclopropane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropanes have transcended their historical status as synthetic curiosities to become privileged pharmacophores in modern drug discovery. By introducing inherent three-dimensionality, conformational restriction, and enhanced metabolic stability, cyclopropyl rings solve critical roadblocks in medicinal chemistry campaigns, from reducing off-target effects to increasing brain permeability[1]. However, their highly strained nature (ring strain ~27.5 kcal/mol) and unique electronic architecture present distinct challenges for spectroscopic characterization[2]. As a Senior Application Scientist, I approach the structural elucidation of these compounds not as a mere checklist of peaks, but as a causality-driven investigation. This whitepaper provides a rigorous framework for analyzing novel cyclopropane derivatives, linking their quantum mechanical properties directly to their multi-modal spectroscopic signatures.

The Electronic Architecture: Causality Behind the Spectra

To accurately interpret the spectra of cyclopropanes, one must first discard the classical sp3 hybridization model. The acute 60° C-C-C bond angle makes standard internuclear orbital overlap impossible[2]. Instead, the electronic structure is best described by the3, which constructs the ring from the frontier orbitals of three interacting methylene units[3].

In the Walsh model, the C-C bonding orbitals possess significantly higher p-character (approaching sp5 ), creating "bent" or "banana" bonds that reside outside the internuclear axis[2]. Conversely, to conserve overall orbital hybridization, the exocyclic C-H bonds acquire unusually high s-character (approximately 33%, resembling sp2 hybridized carbons)[2]. This fundamental redistribution of electron density is the direct cause of the distinct spectroscopic anomalies observed in NMR and IR analyses.

Multi-Modal Spectroscopic Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy

The unique hybridization of cyclopropanes dictates two primary NMR phenomena:

  • Chemical Shifts ( 1 H and 13 C): The high p-character of the C-C bent bonds generates a strong diamagnetic ring current when placed in an external magnetic field[4]. This anisotropy shields the exocyclic protons, driving their 1 H NMR chemical shifts unusually upfield. It is common to observe cyclopropyl protons in the 0.0 to 1.0 ppm range, or even at negative values (e.g., -0.34 ppm) in highly shielded environments[5].

  • Coupling Constants (J-values): The high s-character of the C-H bonds directly increases the one-bond carbon-proton coupling constant ( 1JCH​ ) to ~160 Hz, compared to the ~125 Hz typical of standard alkanes[4]. Furthermore, the rigid geometry dictates specific proton-proton coupling constants: geminal couplings ( 2JHH​ ) are typically negative (-4 to -5 Hz), while vicinal couplings follow a rigid Karplus relationship where cis-coupling ( 3Jcis​ ≈ 8–10 Hz) is consistently larger than trans-coupling ( 3Jtrans​ ≈ 4–6 Hz)[6]. This Jcis​>Jtrans​ relationship is the cornerstone of stereochemical assignment.

Vibrational Spectroscopy (FT-IR)

Because the C-H bonds possess sp2 -like s-character, they are shorter and stronger than typical alkane C-H bonds[2]. Hooke's Law dictates that a stronger bond requires higher energy to vibrate. Consequently, the7 are shifted above the standard alkane threshold (<3000 cm −1 ), typically presenting sharp bands between 3080 and 3040 cm −1 [7]. Additionally, the CH 2​ scissoring deformation shifts to 1480–1440 cm −1 , and ring-breathing skeletal vibrations appear around 1020–1000 cm −1 [7].

Quantitative Benchmarks for Cyclopropane Elucidation

To facilitate rapid spectral interpretation, the following table summarizes the expected quantitative benchmarks for cyclopropane derivatives compared to standard unstrained alkanes.

Spectroscopic ParameterUnstrained Alkane (Reference)Cyclopropane DerivativeCausality / Physical Origin
1 H NMR Chemical Shift 0.9 – 1.5 ppm0.0 – 1.0 ppm (often < 0 ppm)Diamagnetic anisotropy from bent C-C bonds.
1JCH​ Coupling ~125 Hz155 – 165 Hz Increased s-character (~33%) of C-H bonds.
3JHH​ (Vicinal cis) Freely rotating (avg ~7 Hz)8.0 – 10.0 Hz Rigid dihedral angle (~0°).
3JHH​ (Vicinal trans) Freely rotating (avg ~7 Hz)4.0 – 6.0 Hz Rigid dihedral angle (~144°).
2JHH​ (Geminal) -12 to -15 Hz-4.0 to -5.0 Hz Altered H-C-H bond angle and hybridization.
FT-IR C-H Stretch 2850 – 2960 cm −1 3040 – 3080 cm −1 Stronger, shorter C-H bonds due to sp2 -like nature.
FT-IR Ring Skeletal N/A1000 – 1020 cm −1 Ring breathing/deformation vibrations.

Self-Validating Experimental Protocol: Structural Elucidation

As an application scientist, I mandate that every analytical workflow be a self-validating system . A single spectral anomaly is a hypothesis; orthogonal confirmation across multiple modalities is a proof. Use the following step-by-step methodology to elucidate novel cyclopropanes.

Step 1: Sample Preparation and Purity Verification

  • Dissolve 15-20 mg of the cyclopropane derivative in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Ensure the sample is free of paramagnetic impurities, which can severely broaden the uniquely shielded upfield cyclopropyl signals.

Step 2: 1D NMR Acquisition ( 1 H and 13 C)

  • Acquire a standard 1D 1 H NMR spectrum (minimum 400 MHz, preferably 600 MHz to resolve complex multiplet overlapping).

  • Validation Check 1: Inspect the 0.0 to 1.0 ppm region for highly shielded multiplets.

  • Acquire a 1 H-coupled 13 C NMR spectrum (or a gated-decoupled spectrum) to measure the 1JCH​ coupling constants.

  • Validation Check 2: Confirm that the 1JCH​ for the suspected ring carbons is 155 Hz. If it remains ~125 Hz, the compound is likely not a cyclopropane.

Step 3: J-Resolved and 2D NMR for Stereochemistry

  • Acquire a 2D COSY spectrum to map the contiguous spin system of the three-membered ring.

  • Extract the vicinal coupling constants ( 3JHH​ ). Assign relative stereochemistry based on the rigid rule: Jcis​ (8-10 Hz) > Jtrans​ (4-6 Hz)[6].

  • Acquire a 2D NOESY (or ROESY for mid-sized molecules).

  • Validation Check 3: Cross-reference the NOESY cross-peaks with the J -values. Protons exhibiting a Jcis​ coupling must also show a strong NOE correlation due to their spatial proximity on the same face of the ring.

Step 4: FT-IR Vibrational Profiling

  • Prepare a neat film (for liquids) or a KBr pellet (for solids) and acquire an FT-IR spectrum from 4000 to 400 cm −1 .

  • Validation Check 4: Inspect the region just above 3000 cm −1 . The presence of a sharp C-H stretching band at 3040–3080 cm −1 (in the absence of alkenes or aromatics) orthogonally confirms the high s-character of the cyclopropyl C-H bonds[7].

Workflow Visualization

The following diagram maps the logical flow of our self-validating spectroscopic system.

G Start Novel Cyclopropane Derivative NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Dissolve in CDCl3 IR FT-IR Spectroscopy (Vibrational) Start->IR Neat / KBr Pellet NMR_1D 1D 1H/13C: Upfield Shifts & 1J_CH NMR->NMR_1D NMR_2D 2D NOESY: Stereochemistry (cis/trans) NMR->NMR_2D IR_CH C-H Stretch: 3080-3040 cm⁻¹ IR->IR_CH Validation Structural Validation & Stereochemical Assignment NMR_1D->Validation Confirm sp2-like C-H NMR_2D->Validation J_cis > J_trans IR_CH->Validation Confirm Ring Strain

Fig 1: Multi-modal spectroscopic workflow for cyclopropane elucidation.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." PubMed / ACS.
  • BenchChem. "An In-depth Technical Guide to the Unique Electronic Properties of Cyclopropane Derivatives." BenchChem.
  • Bluffton University. "Background of Walsh Cyclopropane Molecular Orbitals." Bluffton.edu.
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). "Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives." DTIC.
  • NIH / PMC. "Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods." PMC.
  • Canadian Science Publishing. "PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES." cdnsciencepub.com.
  • Doc Brown's Advanced Organic Chemistry. "Interpretation of the infrared spectrum of cyclopropane." docbrown.info.

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A Technical Guide to 1-Aminocyclopropane-1-Carboxylate Oxidase (ACO): The Final Step in Ethylene Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Aminocyclopropane-1-carboxylate oxidase (ACO) is a pivotal enzyme in plant biology, catalyzing the final, oxygen-dependent step in the biosynthesis of the gaseous hormone ethylene. As a member of the non-heme iron-dependent dioxygenase superfamily, ACO's function is critical for a vast array of developmental processes, including fruit ripening, senescence, and responses to both biotic and abiotic stress.[1][2][3] The regulation of ethylene production is complex, and while ACC synthase (ACS) has historically been viewed as the rate-limiting step, a growing body of evidence demonstrates that ACO activity provides a crucial point of control.[1][3][4][5] This guide provides an in-depth examination of the molecular architecture, catalytic mechanism, multi-tiered regulation, and physiological significance of ACO. Furthermore, it offers detailed, field-proven methodologies for its study, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating this critical plant enzyme.

Introduction: The Gatekeeper of Ethylene Production

The phytohormone ethylene governs a multitude of physiological processes throughout a plant's lifecycle.[1] Its biosynthesis is a deceptively simple two-step pathway unique to plants. The process begins with the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS).[1][2] The final, irreversible step is the oxidation of ACC to ethylene, a reaction catalyzed by ACO.[1][2]

While the availability of ACC is a primary determinant of ethylene production, the catalytic efficiency and expression level of ACO often serve as the ultimate bottleneck, making it a critical control point, particularly during processes like post-climacteric fruit ripening and stress responses.[1][5] Understanding the function and regulation of ACO is therefore essential for applications ranging from agricultural biotechnology (e.g., extending fruit shelf-life) to fundamental plant science.

Diagram: The Ethylene Biosynthesis Pathway

Ethylene_Biosynthesis cluster_yang Yang Cycle Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC MTA MTA Recycling SAM->MTA Ethylene Ethylene ACC->Ethylene SAMS_label SAM Synthetase ACS_label ACC Synthase (ACS) ACO_label ACC Oxidase (ACO) MTA->Met Multiple Steps

Caption: The canonical pathway for ethylene biosynthesis, highlighting the final, critical step catalyzed by ACO.

Molecular Architecture and Active Site

ACO is a mononuclear non-heme iron-containing oxygenase, belonging to the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily.[2][3][6][7][8] Crystal structures, such as that from Petunia hybrida (PDB ID: 1WA6), reveal a core jelly-roll or double-stranded β-helix (DSBH) fold, which is characteristic of this enzyme superfamily.[6][9]

The active site contains a single ferrous iron [Fe(II)] atom coordinated by a conserved 2-His-1-carboxylate facial triad.[4][7] In petunia ACO, these residues are His177, Asp179, and His234.[10] This coordination leaves three open sites on the iron center, which are available to bind the substrate (ACC), molecular oxygen (O₂), and other cofactors.[11][12]

The substrate, ACC, binds to the Fe(II) center in a bidentate fashion, utilizing both its amino and carboxylate groups, which interact with His177 and Asp179, respectively.[2][4][7] The active site is further defined by a "nest" of positively charged residues, including Arg175 and Arg244, which are proposed to be involved in binding the essential activators, ascorbate and bicarbonate.[6][10][13]

The Catalytic Mechanism of Action

The conversion of ACC to ethylene is a complex oxidative process that requires multiple cofactors: Fe(II), ascorbate, O₂, and bicarbonate (acting as an activator, likely as CO₂).[1][2] The reaction yields ethylene, carbon dioxide, hydrogen cyanide (HCN), and dehydroascorbate.[14]

The mechanism, while not fully elucidated in every intermediate step, is believed to proceed through a consensus pathway common to many non-heme iron oxygenases, involving a high-valent iron-oxo (ferryl) intermediate.[1][9][12][15]

Proposed Catalytic Cycle:

  • Substrate Binding: ACC binds to the Fe(II) center, displacing water molecules and preparing the site for O₂ binding.

  • Oxygen Binding: Molecular oxygen binds to the Fe(II) center, forming an Fe(III)-superoxide complex.

  • Reductant Action: Ascorbate acts as a reductant, providing an electron to reduce the iron-dioxygen complex. This is a critical step to maintain the iron in its catalytically active ferrous state for subsequent cycles.[2][4]

  • Ferryl Intermediate Formation: The complex undergoes further reaction, potentially involving bicarbonate/CO₂, leading to the cleavage of the O-O bond and formation of a highly reactive Fe(IV)=O (ferryl) species.[9]

  • Substrate Oxidation: The ferryl intermediate is the primary oxidant. It abstracts a hydrogen atom from ACC, initiating the fragmentation of the cyclopropane ring.

  • Product Release: The ring fragmentation releases ethylene, CO₂, and cyanide (CN⁻).[2][4][16] The enzyme then returns to its resting Fe(II) state, ready for another cycle.

Diagram: Proposed Catalytic Cycle of ACO

ACO_Cycle E_FeII ACO-Fe(II) E_FeII_ACC ACO-Fe(II) (ACC) E_FeII->E_FeII_ACC + ACC E_FeIII_O2_ACC ACO-Fe(III)-O2⁻ (ACC) E_FeII_ACC->E_FeIII_O2_ACC + O₂ E_FeIV_O_ACC [ACO-Fe(IV)=O] (ACC) E_FeIII_O2_ACC->E_FeIV_O_ACC + Ascorbate + Bicarbonate - Dehydroascorbate E_FeIV_O_ACC->E_FeII Ring Fragmentation Products Ethylene CO₂ CN⁻ E_FeIV_O_ACC->Products

Caption: A simplified model of the proposed catalytic cycle for ACC Oxidase, highlighting key intermediates.

Regulation of ACO Activity: A Multi-Tiered Control System

The precise control of ethylene production is vital for normal plant development and is achieved through rigorous regulation of ACO at multiple levels.

Transcriptional Regulation

ACO is encoded by a small, multigene family, with different isoforms exhibiting distinct tissue-specific and developmentally regulated expression patterns.[1][17] This differential expression allows for fine-tuned ethylene production in specific cells or at specific times.

Several transcription factors are known to directly regulate ACO gene expression:

  • EIN3/EIL1: As central regulators in the ethylene signaling pathway, ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1) can bind to EIN3 Binding Sites (EBS) in the promoters of ethylene-responsive genes, including some ACO and ACS isoforms, often creating a positive feedback loop.[18][19][20]

  • WRKY Transcription Factors: In Arabidopsis, WRKY22 has been shown to directly bind to the promoter of ACO5 and activate its expression, linking ethylene biosynthesis to other signaling pathways.[21]

  • Hormonal Crosstalk: Other hormones modulate ACO expression. For instance, brassinosteroids can inhibit ethylene production by down-regulating ACO2 and ACO4 via the transcription factors BES1 and BZR1.[22] Auxin can also promote the expression of certain ACO genes.

Post-Translational Modification (PTM)

Emerging evidence points to a significant layer of regulation at the protein level, allowing for rapid modulation of enzyme activity and stability.

  • Redox-Mediated Cysteine Modifications: ACO proteins contain conserved cysteine residues that are targets for redox-based PTMs. These include S-nitrosylation (SNO) and S-glutathionylation (SSG), which can alter enzyme activity in response to cellular redox status and reactive nitrogen species, linking ethylene production to stress signaling.[22][23]

  • N-terminal Acetylation: The stability of some ACO isoforms is dependent on N-terminal acetylation (NTA), a co-translational modification. In Arabidopsis, loss of the NatB acetylation complex leads to reduced ACO activity and lower ethylene levels, indicating NTA is crucial for maintaining a stable pool of the enzyme.

Diagram: Regulatory Inputs on ACO

ACO_Regulation Ethylene Ethylene EIN3 EIN3 Ethylene->EIN3 Auxin Auxin ACO_Gene ACO Gene Expression Auxin->ACO_Gene + Brassinosteroids Brassinosteroids BES1 BES1/BZR1 Brassinosteroids->BES1 Stress Abiotic/Biotic Stress WRKY22 WRKY22 Stress->WRKY22 EIN3->ACO_Gene + WRKY22->ACO_Gene + BES1->ACO_Gene - ACO_Protein ACO Protein ACO_Gene->ACO_Protein Ethylene_Out Ethylene Production ACO_Protein->Ethylene_Out PTM Redox State (NO, GSH) N-terminal Acetylation PTM->ACO_Protein modulates activity & stability

Caption: Multi-tiered regulation of ACO at the transcriptional and post-translational levels.

Physiological Significance and Function

ACO's role as the final enzyme in ethylene biosynthesis places it at the center of numerous plant processes:

  • Fruit Ripening: In climacteric fruits like tomatoes and bananas, a surge in ethylene production triggers ripening. The expression and activity of ACO genes increase dramatically during this phase, and in some cases, ACO becomes the rate-limiting factor for the ethylene burst.[1][5][24]

  • Senescence: Ethylene is a key promoter of senescence in leaves and flowers. ACO activity is upregulated during these processes, contributing to the programmed cell death and nutrient recycling associated with aging.

  • Stress Responses: Plants produce ethylene in response to a wide range of biotic (e.g., pathogen attack) and abiotic (e.g., flooding, wounding) stresses.[1][22] Rapid upregulation of ACO transcription is a common response, enabling the plant to quickly mount a defense or adapt to adverse conditions.

  • Developmental Processes: ACO-mediated ethylene production is involved in seed germination, root hair formation, and apical hook development in seedlings.

Methodologies for Studying ACO Function

Accurate assessment of ACO function requires robust experimental protocols. The following sections detail validated methodologies for measuring enzyme activity and gene expression.

In Vitro ACO Enzyme Activity Assay

This protocol measures the capacity of an enzyme extract to convert a saturating amount of ACC into ethylene. The causality behind the reagent choices is critical: MOPS buffer provides a stable pH, ascorbate is essential to keep the Fe(II) cofactor in its reduced, active state, bicarbonate acts as an activator, and PVPP is used during extraction to remove inhibitory phenolic compounds.

Step-by-Step Protocol:

  • Preparation of Buffers:

    • Extraction Buffer (400 mM MOPS, pH 7.2): Dissolve 8.37 g of MOPS in ~80 mL of distilled water. Add 10 mL glycerol (10% v/v) and 0.594 g sodium ascorbate (30 mM). Adjust pH to 7.2 and bring the final volume to 100 mL. Prepare fresh and keep on ice.[25]

    • Reaction Buffer (50 mM MOPS, pH 7.2): Dissolve 1.046 g of MOPS in ~80 mL of distilled water. Add 10 mL glycerol (10% v/v), 99 mg sodium ascorbate (5 mM), 168 mg sodium bicarbonate (20 mM), and 0.3 mg FeSO₄·7H₂O (0.01 mM). Adjust pH to 7.2 and bring the final volume to 100 mL. Prepare fresh and keep on ice.[25][26]

  • Enzyme Extraction:

    • Flash-freeze ~100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a microcentrifuge tube containing 50 mg of polyvinylpolypyrrolidone (PVPP).[25]

    • Add 1 mL of ice-cold Extraction Buffer. Vortex vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant (this is the crude enzyme extract) and keep on ice. For long-term storage, freeze in liquid nitrogen and store at -80°C.

  • Enzymatic Reaction:

    • In a 4-6 mL airtight glass gas chromatography (GC) vial, add 900 µL of Reaction Buffer.

    • Add 100 µL of the crude enzyme extract.

    • Control (Blank): Prepare a parallel vial using 100 µL of Extraction Buffer instead of the enzyme extract to measure non-enzymatic ethylene formation.

    • Initiate the reaction by adding 10 µL of 100 mM ACC solution (for a final concentration of 1 mM).

    • Immediately seal the vial with a septum cap and vortex briefly.

    • Incubate at 30°C for 1 hour with gentle shaking.[6][26]

  • Ethylene Measurement and Data Analysis:

    • Using a gas-tight syringe, withdraw 1 mL of the headspace from the vial.

    • Inject the gas sample into a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., alumina) to quantify the ethylene concentration (ppm or nL/mL).

    • Calculation: The enzyme activity is calculated by subtracting the ethylene produced in the blank vial from the sample vial, then normalizing by the incubation time and the amount of protein in the extract (determined by a Bradford or similar assay). The final units are typically expressed as nL of ethylene per mg of protein per hour (nL mg⁻¹ h⁻¹).

ACO Gene Expression Analysis by qRT-PCR

This workflow outlines the key steps for quantifying ACO transcript levels, a proxy for transcriptional regulation. A self-validating system requires rigorous controls, including a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination and the use of multiple, stably expressed reference genes for normalization.

Step-by-Step Workflow:

  • RNA Extraction:

    • Harvest ~50-100 mg of plant tissue and immediately freeze in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit, following the manufacturer’s instructions.[10][27]

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Quantify RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2.

    • Assess RNA integrity by running an aliquot on an agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands (or a high RNA Integrity Number, RIN) indicate good quality.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[10][27]

    • Crucial Control: Set up a parallel reaction without the reverse transcriptase enzyme (-RT control) for each sample.

  • Quantitative PCR (qPCR):

    • Design primers specific to your ACO isoform(s) of interest. Primers should span an exon-exon junction where possible to prevent amplification from any residual gDNA. Aim for an amplicon size of 80-200 bp.

    • Prepare the qPCR reaction mix containing: cDNA template (diluted), forward and reverse primers, and a SYBR Green-based qPCR master mix.[27][28]

    • Run the reaction on a real-time PCR cycler using a standard thermal profile (e.g., 95°C for 2-5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[28]

    • Include the -RT control and a no-template control (NTC) for each primer pair to validate the absence of contamination.

  • Data Analysis:

    • Generate a melting curve at the end of the run to verify the specificity of the amplification (a single peak indicates a single product).

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative expression of the target ACO gene using the ΔΔCq method, normalizing to the geometric mean of at least two stable reference genes (e.g., Actin, Tubulin, Ubiquitin).[27]

Relevance for Drug and Inhibitor Development

While ACO is a plant-specific enzyme and not a direct target for human therapeutics, the study of its mechanism and inhibition is highly relevant to drug development professionals for several reasons:

  • Model for Non-Heme Iron Oxygenases: ACO is an excellent and accessible model for the broader 2OGD superfamily, which includes critical human enzymes that are active drug targets (e.g., prolyl hydroxylases involved in hypoxia sensing). Understanding the catalytic mechanism and active site architecture of ACO can provide insights applicable to its human homologues.

  • Inhibitor Design Principles: Research on ACO has identified several competitive inhibitors, such as cyclopropane-1,1-dicarboxylic acid.[29] The principles used to design and validate these inhibitors—targeting the substrate binding pocket or interfering with cofactor coordination—are directly transferable to inhibitor design programs for other metalloenzymes.

  • Agrochemical Development: For professionals in the agrochemical industry, ACO is a prime target for developing compounds that can modulate ethylene production to control ripening, enhance stress tolerance, or improve crop storage and transport.

Conclusion and Future Directions

1-aminocyclopropane-1-carboxylate oxidase stands as a central, highly regulated enzyme in plant physiology. Its control over the final step of ethylene biosynthesis provides a critical checkpoint that allows plants to fine-tune their responses to a myriad of developmental and environmental signals. While significant progress has been made in understanding its structure and basic function, future research will likely focus on unraveling the complex interplay of its multi-gene family isoforms, the precise spatiotemporal dynamics of its post-translational regulation, and its integration into broader hormone and stress signaling networks. Continued investigation into ACO will not only deepen our fundamental knowledge of plant science but also pave the way for innovative biotechnological applications in agriculture.

References

  • Mechanism and Catalytic Diversity of Rieske Non-Heme Iron-Dependent Oxygenases. (n.d.). Google Books.
  • Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 10, 695.
  • Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. PMC.
  • Bulens, I., Van de Poel, B., Naesens, W., Hoyos, E., Hertog, M. L. A. T. M., & Nicolaï, B. M. (2011). Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis. Plant Methods, 7(1), 17.
  • (n.d.). RT-qPCR for Gene Expression Analysis. Bio-protocol.
  • Dilley, D. R., Wang, Z., Kadirjan-Kalbach, D. K., Ververidis, F., Beaudry, R., & Pech, J.-C. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5.
  • (n.d.). 5TCV: ACC oxidase complex with substrate 1-aminocyclopropane-1-carboxylic acid. NCBI.
  • Zhang, Z., Ren, J.-S., Clifton, I. J., & Schofield, C. J. (2004). Crystal Structure and Mechanistic Implications of 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (the Ethyling Forming Enzyme). RCSB PDB.
  • Schofield, C. J., & Zhang, Z. (2005). Oxidation by 2-oxoglutarate oxygenases: non-haem iron systems in catalysis and signalling. Philosophical Transactions of the Royal Society B: Biological Sciences, 360(1455), 515–525.
  • Mou, W., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv.
  • Tang, W., et al. (2024). The transcription factor WRKY22 modulates ethylene biosynthesis and root development through transactivating the transcription of ACS5 and ACO5 in Arabidopsis. Physiologia Plantarum, 176(3), e14371.
  • Solomon, E. I., Brunold, T. C., Davis, M. I., Kemsley, J. N., Lee, S.-K., Lehnert, N., Neese, F., Skulan, A. J., Yang, Y.-S., & Zhou, J. (2005). Reaction Mechanisms of Mononuclear Non-Heme Iron Oxygenases. Chemical Reviews, 100(1), 235–349.
  • Mital, P., & Zamyatnin, A. A. (2012). Regulation of 1-aminocyclopropane-1-carboxylate oxidase (ACO) gene. ResearchGate. [Link]

  • (n.d.). RT-PCR Protocol.
  • Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. PMC. [Link]

  • Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 10. [Link]

  • Li, Z., et al. (2015). EIN3 and ORE1 Accelerate Degreening during Ethylene-Mediated Leaf Senescence by Directly Activating Chlorophyll Catabolic Genes in Arabidopsis. PLOS Genetics. [Link]

  • Bugg, T. D. H. (n.d.). Chapter 2: Non-heme Iron-Dependent Dioxygenases: Mechanism and Structure. Royal Society of Chemistry.
  • Yadav, P., & Singh, R. K. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. PMC. [Link]

  • Agarwal, P., et al. (2011). A quantitative RT-PCR platform for high-throughput expression profiling of 2500 rice transcription factors. Plant Methods, 7(1), 32. [Link]

  • Chen, Y., et al. (2022). Phylogenesis of the Functional 1-Aminocyclopropane-1-Carboxylate Oxidase of Fungi and Plants. Journal of Fungi, 9(1), 29. [Link]

  • Mou, W., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv.
  • Pattyn, J., et al. (2021). Posttranslational modifications (PTMs) of ACS and ACO. [Diagram]. ResearchGate. [Link]

  • Liu, X., et al. (2024). Characterization and Potential Action Mode Divergences of Homologous ACO1 Genes during the Organ Development and Ripening Process between Non-Climacteric Grape and Climacteric Peach. International Journal of Molecular Sciences, 25(2), 808. [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Frontiers in Plant Science, 5. [Link]

  • Yadav, P., & Singh, R. K. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. Preprints.org.
  • Liu, B., & Li, J. (2016). Phytochrome and Ethylene Signaling Integration in Arabidopsis Occurs via the Transcriptional Regulation of Genes Co-targeted by PIFs and EIN3. Frontiers in Plant Science, 7. [Link]

  • Zhu, Z., et al. (2011). Derepression of ethylene-stabilized transcription factors (EIN3/EIL1) mediates jasmonate and ethylene signaling synergy in Arabidopsis. Proceedings of the National Academy of Sciences, 108(30), 12539–12544. [Link]

  • Depaepe, T., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Plant Physiology, 190(3), 1845–1859. [Link]

  • Yadav, P., & Singh, R. K. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. Preprints.org. [Link]

Sources

Methodological & Application

Protocol for the Application of Sodium 1-Cyanocyclopropanecarboxylate in Plant Tissue to Inhibit Ketol-Acid Reductoisomerase (KARI)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Plant Biologists, and Agrochemical Development Professionals Application: Metabolic Pathway Interrogation, Herbicidal Mechanism Validation, and BCAA Biosynthesis Profiling

Scientific Grounding & Mechanistic Overview

In plant biology and agrochemical development, targeting the branched-chain amino acid (BCAA) biosynthetic pathway is a cornerstone strategy for both herbicidal design and fundamental metabolic studies.1 is a critical enzyme in this cascade, responsible for converting 2-acetolactate to 2,3-dihydroxy-isovalerate[1].

Sodium 1-Cyanocyclopropanecarboxylate is a highly specific, competitive inhibitor of KARI. By blocking this enzyme, the synthesis of essential BCAAs (Valine, Leucine, and Isoleucine) is halted, leading to the rapid cessation of protein synthesis and subsequent plant tissue necrosis[2].

The Causality Behind the Reagent Choice: Historically, researchers have utilized the free acid form of 1-cyanocyclopropanecarboxylic acid. However, the free acid requires organic solvents (e.g., DMSO or ethanol) for dissolution, which can induce background phytotoxicity and artificially alter membrane permeability in delicate plant tissues. By utilizing the3, researchers achieve complete aqueous solubility in standard physiological buffers, isolating the true pharmacodynamic effect of the compound without solvent interference[3].

Mandatory Visualization: Pathway Interrogation

The following diagram illustrates the specific intervention point of Sodium 1-Cyanocyclopropanecarboxylate within the BCAA metabolic cascade.

BCAA_Pathway Pyr Pyruvate / 2-Oxobutanoate AL 2-Acetolactate / 2-Aceto-2-hydroxybutanoate Pyr->AL AHAS KARI Ketol-Acid Reductoisomerase (KARI) AL->KARI DH 2,3-Dihydroxy-isovalerate / 2,3-Dihydroxy-3-methylpentanoate KARI->DH NADPH + H+ BCAA Branched-Chain Amino Acids (Val, Leu, Ile) DH->BCAA Multiple Steps Inhibitor Sodium 1-Cyanocyclopropanecarboxylate Inhibitor->KARI Competitive Inhibition

Fig 1: KARI inhibition by Sodium 1-Cyanocyclopropanecarboxylate in the BCAA biosynthetic pathway.

Experimental Protocol

Phase 1: Reagent Formulation

Expert Insight: Cyclopropane derivatives can be thermally unstable under high pressure. Never autoclave solutions containing this inhibitor.

  • Weighing: Accurately weigh 1.33 mg of Sodium 1-Cyanocyclopropanecarboxylate (MW: ~133.1 g/mol ).

  • Dissolution: Dissolve directly into 10 mL of sterile, double-distilled water (ddH₂O) to create a 1 mM master stock solution. Vortex for 30 seconds until optically clear.

  • Sterilization: Filter sterilize the stock using a 0.22 µm PTFE syringe filter into a sterile, light-protected conical tube.

Phase 2: Tissue Application & Incubation

Expert Insight:Oryza sativa (rice) leaf discs are highly responsive to BCAA depletion and provide a rapid, quantifiable phenotypic readout. The reported Ki​ for 1-cyanocyclopropanecarboxylate against4[4].

  • Tissue Excision: Excise 5 mm leaf discs from healthy, 14-day-old Oryza sativa seedlings using a sterile biopsy punch.

  • Media Preparation: Prepare 6-well culture plates with 3 mL of liquid Murashige and Skoog (MS) medium per well.

  • Dosing: Spike the media with the inhibitor stock to achieve a concentration gradient: 0 µM (Mock), 1.0 µM, 5.6 µM, 10 µM, and 50 µM.

  • Incubation: Submerge 5 leaf discs per well. Incubate the plates in a controlled plant growth chamber at 25°C under a 16h/8h light/dark cycle for 72 hours.

Phase 3: Downstream Biochemical Validation (LC-MS/MS)

Expert Insight: Phenotypic observation (chlorosis) alone is insufficient to prove target engagement. Quantifying the depletion of downstream products and the accumulation of the upstream substrate provides a definitive biochemical signature[2].

  • Harvest & Quench: Remove leaf discs, immediately flash-freeze in liquid nitrogen, and homogenize using a bead beater.

  • Extraction: Add 500 µL of cold 80% methanol (-20°C) to the homogenate to instantly quench enzymatic activity and extract polar metabolites.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to autosampler vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, specifically calibrated for Valine, Leucine, Isoleucine, and 2-acetolactate.

Data Presentation: Expected Pharmacodynamic Profile

Summarizing the quantitative data allows for rapid comparison of dose-dependent effects. The table below outlines the expected biochemical and phenotypic outcomes in Oryza sativa tissue.

Treatment GroupInhibitor ConcentrationBCAA Pool (% of Control)2-Acetolactate LevelsPhenotypic Outcome
Mock (Control) 0 µM100%BaselineNormal growth, vibrant green
Sub- Ki​ Dosing 1.0 µM~85%Slight elevationMild growth delay
Ki​ Dosing 5.6 µM~50%3x BaselineModerate chlorosis
Saturating Dose 50.0 µM< 15%> 10x BaselineSevere necrosis / tissue death
Rescue Cohort *50.0 µM + 1 mM BCAAs> 100% (Exogenous)> 10x BaselineNormal growth, vibrant green

Self-Validating Systems: The Rescue Assay

To ensure this protocol operates as a self-validating system , every experiment must include a "Rescue Cohort" (as seen in the table above).

The Logic: If Sodium 1-Cyanocyclopropanecarboxylate exclusively targets KARI, the resulting tissue necrosis is entirely due to BCAA starvation. By supplementing the MS media with 1 mM each of exogenous Valine, Leucine, and Isoleucine, the pathway block is artificially bypassed.

  • Validation Criterion: If the BCAA-supplemented tissue exhibits normal growth despite the presence of a saturating dose (50 µM) of the inhibitor, the on-target mechanism is definitively validated. If the tissue still exhibits necrosis, off-target toxicity or environmental contamination must be investigated.

Sources

Application Note: Quantification of Ethylene Production in Response to ACC Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Ethylene ( C2​H4​ ) is a gaseous phytohormone that regulates critical developmental processes, including seed germination, fruit ripening, leaf senescence, and responses to abiotic and biotic stresses[1]. The biosynthesis of ethylene is tightly controlled through a relatively simple two-step enzymatic pathway. First, S-adenosyl-L-methionine (SAM) is converted into 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS) [2]. Subsequently, ACC is oxidized to ethylene by ACC oxidase (ACO)[1].

ACS is widely recognized as the primary rate-limiting enzyme in this pathway[3]. Because ACS is a cytosolic enzyme that requires pyridoxal-5'-phosphate (PLP) as a cofactor for its catalytic activity[3], it is highly susceptible to PLP-dependent enzyme inhibitors. Compounds such as Aminoethoxyvinylglycine (AVG) and Aminooxyacetic acid (AOA) act as competitive inhibitors by binding directly to the PLP active site of ACS, thereby blocking the conversion of SAM to ACC and effectively shutting down ethylene synthesis[4].

Quantifying the suppression of ethylene production in response to these inhibitors is a fundamental workflow in plant physiology, agricultural chemical screening, and postharvest biology[5].

Pathway SAM S-adenosyl-L-methionine (SAM) ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC Catalyzed by ACS Ethylene Ethylene (C2H4) ACC->Ethylene Catalyzed by ACO ACS ACC Synthase (ACS) Inhibitors ACS Inhibitors (AVG, AOA) Inhibitors->ACS Competitive Inhibition

Figure 1: Ethylene biosynthesis pathway highlighting the competitive inhibition of ACC Synthase.

Experimental Design & Causality (E-E-A-T)

To ensure high-fidelity data, the experimental design must account for the volatile nature of ethylene and the stress-responsive dynamics of ACS.

  • Wound-Induced Ethylene Management: Excision of plant tissue induces a rapid, transient spike in ACS transcription and activity. Tissues must be equilibrated in an open environment for 1–2 hours post-excision to allow wound-induced ethylene to dissipate before establishing a baseline or applying inhibitors.

  • Inhibitor Penetration: AVG and AOA are water-soluble but face barriers penetrating the plant cuticle. The inclusion of a non-ionic surfactant (e.g., 0.1% Silwet L-77 or Tween-20) is critical for uniform tissue penetration[6].

  • Headspace Volume & Hypoxia: The ratio of tissue fresh weight (FW) to the volume of the airtight incubation vial is a critical parameter. Too much tissue rapidly depletes oxygen, inducing hypoxia. Because the downstream enzyme (ACO) requires oxygen to convert ACC to ethylene, hypoxia will artificially suppress ethylene production, confounding the inhibitor data. A general rule is to maintain a headspace-to-tissue volume ratio of at least 10:1.

  • Detection Methodology: While laser-based photoacoustic detectors (e.g., ETD-300) offer real-time, ultra-sensitive continuous flow measurements[7], Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) remains the gold-standard for endpoint quantification due to its high sensitivity to hydrocarbons and insensitivity to atmospheric CO2​ and H2​O [8].

Protocol 1: Plant Material Preparation & Inhibitor Treatment

This protocol utilizes leaf discs or excised seedlings, though it can be adapted for whole fruits[9].

Materials Required:

  • Fresh plant tissue (e.g., Arabidopsis seedlings, tomato leaves, or fruit segments).

  • Inhibitor Solutions: 10 µM to 100 µM AVG or AOA, prepared in a 10 mM MES buffer (pH 5.7) containing 0.01% Tween-20.

  • Airtight glass vials (10 mL to 50 mL) fitted with rubber septa.

  • Analytical balance.

Step-by-Step Methodology:

  • Tissue Harvesting & Equilibration: Excise the plant tissue and immediately record the Fresh Weight (FW) in grams. Place the tissue in open Petri dishes containing a thin layer of buffer for 2 hours under ambient light to allow wound-induced ethylene to subside.

  • Inhibitor Application: Submerge the equilibrated tissue into the respective inhibitor solutions (Mock, AVG, or AOA) for 15 minutes[6]. For dense tissues, apply a mild vacuum (400 mm Hg) for 2 minutes to facilitate infiltration.

  • Drying: Remove the tissue and gently blot dry with filter paper. Excess surface liquid restricts gas exchange and promotes localized hypoxia.

  • Airtight Incubation: Transfer the treated tissue into the pre-weighed glass vials. Seal the vials immediately with airtight rubber septa.

  • Incubation: Incubate the sealed vials in a controlled environment chamber (e.g., 22°C, constant light) for a strictly timed period (typically 2 to 4 hours). Self-Validation Step: Include "blank" vials containing only the inhibitor solution (no plant tissue) to control for ambient ethylene contamination.

Protocol 2: GC-FID Quantification of Ethylene

Materials Required:

  • Gas Chromatograph equipped with an FID.

  • Column: Porapak Q (80/100 mesh) or TG-BOND Q+[8],[10]. These columns are highly selective for short-chain hydrocarbons.

  • Gas-tight syringes (1 mL capacity) with push-button valves.

  • Standard ethylene gas mixture (e.g., 1 ppm and 10 ppm in synthetic air).

Step-by-Step Methodology:

  • Instrument Configuration:

    • Carrier Gas: Nitrogen ( N2​ ) or Helium (He) at a flow rate of 30 mL/min.

    • Oven Temperature: Isothermal at 80°C.

    • Injector Temperature: 150°C.

    • Detector (FID) Temperature: 200°C.

  • Calibration (Standard Curve): Inject 1 mL of the known ethylene standards into the GC. Record the peak area. Plot Peak Area vs. Ethylene Concentration (ppm) to generate a linear standard curve. Self-Validation Step: The R2 value of the calibration curve must be ≥0.99 .

  • Headspace Sampling: At the end of the incubation period, pierce the septum of the sample vial with the gas-tight syringe. Pump the syringe plunger 3 times to mix the headspace gas, then withdraw exactly 1 mL of gas. Close the syringe valve.

  • Injection: Inject the 1 mL headspace sample into the GC injector port. Ethylene typically elutes between 1.5 to 2.5 minutes depending on the specific column dimensions and carrier flow rate.

  • Calculation: Calculate the ethylene production rate using the following formula:

    EthyleneRate(nL⋅g−1⋅h−1)=FW×TC×(Vvial​−Vtissue​)​

    Where: C = Ethylene concentration derived from the standard curve (nL/mL or ppm); Vvial​ = Total volume of the vial (mL); Vtissue​ = Volume of the tissue (assume 1 g = 1 mL); FW = Fresh weight of tissue (g); T = Incubation time (hours).

Workflow Prep 1. Tissue Equilibration (Dissipate wound-ethylene) Treat 2. Inhibitor Treatment (AVG/AOA + Surfactant) Prep->Treat Incubate 3. Airtight Incubation (Seal in vials, 2-4 hours) Treat->Incubate Sample 4. Headspace Sampling (1 mL Gas-tight syringe) Incubate->Sample GC 5. GC-FID Analysis (Porapak Q Column) Sample->GC Data 6. Data Quantification (nL/g FW/h) GC->Data

Figure 2: Step-by-step workflow for the quantification of ethylene production.

Data Presentation & Expected Outcomes

The efficacy of ACC synthase inhibitors is evaluated by comparing the normalized ethylene production rates against the mock-treated control. AVG is generally more potent than AOA, often achieving >80% inhibition at lower micromolar concentrations[5].

Table 1: Representative Quantification of Ethylene Production in Response to ACS Inhibitors

Treatment GroupConcentration (µM)Mean Ethylene Production ( nL⋅g−1⋅h−1 )% Inhibition vs. Control
Mock (Control) 012.50 ± 1.15N/A
AVG 104.20 ± 0.6566.4%
AVG 501.15 ± 0.3090.8%
AOA 506.80 ± 0.9045.6%
AOA 1003.10 ± 0.5575.2%

Note: Data represents mock quantitative values for standard vegetative tissue. Climacteric fruits (e.g., ripening tomatoes or peaches) will exhibit significantly higher baseline production rates (e.g., >50 nL⋅g−1⋅h−1 )[6].

Troubleshooting & Self-Validation

  • Undetectable Ethylene Levels: If the control samples show no ethylene peak, the tissue mass may be too low, or the incubation time too short. Alternatively, check the GC-FID hydrogen/air flame ignition.

  • Leak Checks: Vials with punctured septa can leak volatile ethylene. To validate seal integrity, inject a known volume of ethylene standard into a blank sealed vial, wait 4 hours, and sample the headspace. The recovery should be >95%.

  • Incomplete Inhibition: If high concentrations of AVG fail to suppress ethylene, verify that the tissue is not experiencing severe hypoxic stress or microbial contamination, both of which can trigger alternative, ACS-independent stress responses.

References

  • A combinatorial interplay among the 1-aminocyclopropane-1-carboxylate isoforms regulates ethylene biosynthesis in Arabidopsis thaliana. CABI Digital Library.
  • 1-Aminocyclopropane-1-carboxylate synthase. Wikipedia.
  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. PMC, NIH.
  • Random mutagenesis of 1-aminocyclopropane-1-carboxylate synthase: A key enzyme in ethylene biosynthesis. PNAS.
  • The Effect of Floral ReTain™ (Aminoethoxyvinylglycine, AVG) Application on Flower Longevity, Ethylene Generation, Pollen Tub. eScholarship.org.
  • Aminoethoxyvinylglycine Treatment of Peach Fruit Reduces Ethylene Production and Softening. ASHS Journals.
  • Pre-harvest Application of ReTain (Aminoethoxyvinylglycine, AVG) Influences Pre-harvest Drop and Fruit Quality of 'Williams'. DergiPark.
  • Effect of Salinity on Some Physiological Parameters in Tomato. IJRASET.
  • Measuring ethylene in postharvest biology research using the laser-based ETD-300. PMC, NIH.
  • CA2266489C - N-acetyl aminoethoxyvinylglycine (avg) and its use as an ethylene biosynthesis inhibitor. Google Patents.
  • Aviglycine | 49669-74-1. Benchchem.

Sources

"in vitro assay for 1-aminocyclopropane-1-carboxylate synthase activity"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay for 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase Activity

Biological Context and Assay Rationale

Ethylene is a potent gaseous phytohormone that regulates critical plant developmental processes, including seed germination, fruit ripening, and stress responses. In higher plants, the biosynthesis of ethylene is a tightly regulated pathway. The conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS) is the universally recognized rate-limiting step in this pathway 1.

Because ACS activity dictates the flux of ethylene production, accurately quantifying its in vitro activity is paramount for researchers in plant physiology, agricultural biotechnology, and post-harvest drug development.

The standard in vitro assay for ACS is a highly validated, two-phase indirect method originally developed by Lizada and Yang (1979) and subsequently optimized for modern applications 2.

  • Enzymatic Phase: Extracted ACS is incubated with exogenous SAM to produce ACC.

  • Chemical Oxidation Phase: The newly synthesized ACC is chemically degraded into ethylene gas using a highly alkaline sodium hypochlorite (NaOCl) solution in the presence of mercuric chloride (HgCl2). The liberated ethylene is then quantified via Gas Chromatography equipped with a Flame Ionization Detector (GC-FID).

G Met L-Methionine SAM S-Adenosyl-L-Methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-Carboxylic Acid (ACC) SAM->ACC ACC Synthase (ACS) + PLP Ethylene Ethylene (C2H4) ACC->Ethylene ACC Oxidase (ACO) + O2, Ascorbate

Fig 1: The plant ethylene biosynthesis pathway highlighting the rate-limiting ACS step.

Experimental Causality and E-E-A-T Principles

To ensure scientific integrity, it is crucial to understand the mechanistic reasoning behind the specific reagents and steps used in this protocol:

  • Desalting the Extract: Plant tissues contain endogenous pools of ACC and SAM. If the crude extract is not desalted (e.g., via a Sephadex G-25 column), endogenous ACC will artificially inflate the measured ACS activity. Desalting separates the high-molecular-weight ACS enzyme from these low-molecular-weight interferents 3.

  • Pyridoxal 5'-phosphate (PLP) Dependency: ACS is a PLP-dependent aminotransferase-like enzyme. PLP must be supplemented in both the extraction and reaction buffers to maintain the enzyme in its active conformation 3.

  • The Role of HgCl2: The chemical conversion of ACC to ethylene by NaOCl is highly susceptible to interference from amines and other matrix components 4. The addition of Hg²⁺ acts as a critical catalyst and stabilizer, facilitating the oxidative cleavage of the cyclopropane ring and driving the conversion efficiency closer to completion 2.

Reagents and Equipment

CategoryComponentFinal Concentration / Specification
Extraction Buffer HEPES-KOH (pH 8.5)100 - 400 mM
Dithiothreitol (DTT)4 mM
Pyridoxal 5'-phosphate (PLP)10 µM
Glycerol20% (v/v)
Reaction Reagents S-Adenosyl-L-Methionine (SAM)50 - 200 µM
Oxidation Reagents Mercuric Chloride (HgCl2)10 mM
NaOCl / NaOH Mixture2:1 (v/v) ratio of 5% NaOCl to 6M NaOH
Equipment GC-FID SystemEquipped with an alumina or Porapak Q column
Desalting ColumnsSephadex G-25 (e.g., PD-10 columns)
Reaction Vials20 mL glass GC vials with encapsulable septa

Step-by-Step Methodology

Workflow Step1 1. Tissue Homogenization (Buffer + PLP + DTT at 4°C) Step2 2. Desalting (Sephadex G-25) (Removes endogenous ACC/SAM) Step1->Step2 Step3 3. Enzymatic Reaction (Incubate extract + SAM at 30°C) Step2->Step3 Step4 4. Chemical Oxidation (Add HgCl2, then NaOCl/NaOH on ice) Step3->Step4 Step5 5. GC-FID Quantification (Headspace gas sampling) Step4->Step5

Fig 2: End-to-end workflow for the in vitro ACC Synthase activity assay.

Phase 1: Enzyme Extraction and Desalting
  • Pulverize 2.0 g of frozen plant tissue in liquid nitrogen.

  • Homogenize the powder in 4.0 mL of ice-cold Extraction Buffer.

  • Centrifuge the homogenate at 20,000 × g for 20 minutes at 4°C.

  • Pass the supernatant through a pre-equilibrated Sephadex G-25 column to desalt the extract. Collect the high-molecular-weight eluate. This is your purified ACS extract.

Phase 2: In Vitro Enzymatic Reaction
  • In a 20 mL glass GC vial, combine 400 µL of the desalted enzyme extract with 50 µL of 500 µM SAM (final concentration ~50 µM) and 50 µL of HEPES reaction buffer (pH 8.5, containing 10 µM PLP).

  • Seal the vial loosely and incubate in a water bath at 30°C for exactly 60 minutes to allow ACC accumulation 3.

Phase 3: Chemical Oxidation (ACC to Ethylene)
  • Stop the enzymatic reaction by adding 100 µL of 10 mM HgCl2.

  • Immediately seal the vial tightly with an encapsulable rubber septum.

  • Keep the vial on ice. Using a hypodermic syringe, pierce the septum and inject 100 µL of the freshly prepared ice-cold NaOCl/NaOH mixture.

  • Vortex the vial for 5 seconds and incubate on ice for exactly 4 minutes. The alkaline hypochlorite rapidly cleaves ACC into ethylene gas, which partitions into the vial's headspace.

Phase 4: Quantification
  • Withdraw 1.0 mL of the headspace gas using a gas-tight syringe.

  • Inject the sample into a GC-FID.

  • Integrate the ethylene peak area and calculate the concentration using a standard curve generated from pure ethylene gas standards.

Self-Validating System: Controls & Efficiency Calibration

Because the matrix of the enzyme extract can quench the NaOCl oxidation reaction, the conversion of ACC to ethylene is rarely 100%. To ensure absolute trustworthiness of the data, the assay must act as a self-validating system by including the following controls 5:

  • Internal Standard Spike (Efficiency Control): For every biological sample, run a parallel duplicate spiked with a known amount of ACC standard (e.g., 20 µL of 50 µM ACC) just before the addition of HgCl2. By calculating the recovery of this spike, you determine the exact conversion efficiency for that specific sample matrix.

  • No-SAM Blank: Run a parallel reaction utilizing the enzyme extract but replacing SAM with distilled water. This accounts for any residual endogenous ACC that survived the desalting process.

  • Boiled Enzyme Control: Boil an aliquot of the enzyme extract for 10 minutes prior to the addition of SAM. This confirms that the observed ACC production is strictly enzymatic and not a chemical artifact.

Quantitative Data Summary

ParameterExpected Value / RangeBiological Significance
ACS Michaelis Constant ( Km​ ) ~13 – 20 µM for SAMIndicates high substrate affinity; SAM concentrations in the assay (50-200 µM) ensure zero-order kinetics 1.
Optimal pH 8.0 – 8.5ACS is highly sensitive to pH shifts; maintaining alkaline conditions maximizes yield 3.
Chemical Conversion Efficiency 70% – 90%Varies by tissue type. Values below 60% indicate severe amine interference, requiring further sample purification 5.

Note on Modern Alternatives: While the GC-FID method remains the gold standard for high-throughput and cost-effective screening, modern analytical labs may opt for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS allows for the direct, derivatization-free quantification of ACC down to picogram limits of detection, bypassing the variable chemical oxidation step entirely 6.

References

  • Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis. Plant Methods / NIH.
  • Wound-induced ethylene synthesis and expression and formation of 1-aminocyclopropane-1-carboxyl
  • Assay for and enzymatic formation of an ethylene precursor 1-Aminocyclopropane-1-carboxylic acid.
  • Interferences and Specificity of the 1-Aminocyclopropane-1-Carboxylic Acid Assay with the Hypochlorite Reagent.
  • Quantitative analysis of ethylene precursor ACC in plant samples by liquid chrom

Sources

Application Notes & Protocols: Ethylene Inhibitors in Post-Harvest Preservation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The orchestration of climacteric fruit ripening and floral senescence is predominantly governed by the phytohormone ethylene[1]. In commercial post-harvest physiology and agricultural drug development, mitigating ethylene perception and biosynthesis is paramount to extending shelf life, maintaining flesh firmness, and preventing premature abscission[2]. This application note provides a comprehensive, mechanistic guide to deploying ethylene inhibitors—specifically 1-methylcyclopropene (1-MCP) and Silver Thiosulfate (STS)—in research and commercial workflows.

As a Senior Application Scientist, it is critical to understand that successful post-harvest preservation is not merely about applying a chemical; it requires a deep understanding of receptor kinetics, matrix interactions, and self-validating experimental designs.

Molecular Targets: The Ethylene Signaling & Biosynthesis Pathways

To effectively deploy inhibitors, one must first map the target pathways. Ethylene is synthesized via the Yang cycle, where S-adenosyl-L-methionine (SAM) is converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS), and subsequently oxidized to ethylene gas by ACC oxidase (ACO)[1].

Upon synthesis, ethylene binds to endoplasmic reticulum-localized receptors (e.g., ETR1, ERS1)[1]. In the absence of ethylene, these receptors actively stimulate the CTR1 kinase, which negatively regulates the downstream signaling molecule EIN2[3]. When ethylene binds to the receptor, it induces a conformational change that inactivates CTR1. This releases the suppression on EIN2, triggering a transcriptional cascade mediated by EIN3/EIL1 and Ethylene Response Factors (ERFs) that initiate ripening and senescence[3][4].

Inhibitors disrupt this pathway at two primary nodes:

  • Receptor Blockade: 1-MCP is a cyclic alkene that acts as a competitive antagonist. Its strained double bond allows it to irreversibly occupy the ethylene binding receptor, preventing the conformational change required for ethylene signaling[2][5]. STS functions similarly, utilizing the Ag+ ion to interfere with the receptor site, effectively blinding the tissue to endogenous and exogenous ethylene[6][7].

  • Biosynthesis Inhibition: Compounds like Aminoethoxyvinylglycine (AVG) and Aminooxyacetic acid (AOA) competitively inhibit ACS, halting the conversion of SAM to ACC[7].

EthylenePathway SAM S-adenosyl-L-methionine (SAM) ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) C2H4 Ethylene (C2H4) ACC->C2H4 ACC Oxidase (ACO) Receptor Ethylene Receptors (ETR1, ERS1) C2H4->Receptor Binds & Inactivates CTR1 CTR1 Kinase (Negative Regulator) Receptor->CTR1 Activates (in absence of C2H4) EIN2 EIN2 (Positive Regulator) CTR1->EIN2 Inhibits Transcription EIN3/EIL1 & ERFs (Ripening Gene Expression) EIN2->Transcription Activates Inhibitor_AVG AVG / AOA (ACS Inhibitors) Inhibitor_AVG->SAM Blocks Inhibitor_MCP 1-MCP / STS (Receptor Blockers) Inhibitor_MCP->Receptor Competitively Binds

Fig 1. Ethylene biosynthesis and signal transduction pathway highlighting specific inhibitor targets.

Quantitative Profiling of Ethylene Inhibitors

Selecting the correct inhibitor requires matching the chemical's mechanism of action to the physiological matrix of the target crop. Below is a standardized comparison of the most utilized post-harvest ethylene inhibitors.

InhibitorPrimary MechanismTarget Matrix / Crop TypesTypical Effective ConcentrationApplication Duration
1-MCP Receptor Antagonist (Irreversible binding)Climacteric Fruits (Apples, Tomatoes, Bananas)0.5 – 1.0 µL/L (ppm)[7]12 – 24 hours[5]
STS Receptor Antagonist (Ag+ substitution)Cut Flowers (Carnations, Orchids, Gypsophila)0.2 – 2.0 mM[7][8]2 – 24 hours (Pulse)[8]
AVG ACS Enzyme InhibitorPre-harvest Apples, Stone Fruits50 – 130 mg/LField Spray (Pre-harvest)
AOA ACS Enzyme InhibitorCut Flowers0.5 – 1.0 mMContinuous Vase Solution

Standardized Protocols & Self-Validating Workflows

Protocol A: 1-Methylcyclopropene (1-MCP) Fumigation for Climacteric Fruits

1-MCP is highly volatile and active at extremely low concentrations. Reproducibility across research studies requires strict control over chamber dynamics and analytical validation of headspace concentrations[5].

Step 1: Chamber Preparation and Matrix Loading

  • Action: Load the climacteric fruit into a non-reactive acrylic or glass hermetic chamber. Avoid porous materials like cardboard or untreated wood[5].

  • Causality: 1-MCP efficacy relies on a strict "time × concentration" dependency[5]. Porous materials act as chemical sinks, adsorbing the gas and artificially lowering the headspace concentration. This leads to incomplete receptor saturation and heterogeneous ripening across the batch.

Step 2: 1-MCP Volatilization

  • Action: Calculate the required mass of 1-MCP powder (e.g., 0.14% active ingredient) to achieve a target headspace concentration of 1.0 µL/L. Dissolve the powder in the manufacturer's activator solution or warm water within the sealed chamber.

  • Causality: The release kinetics of 1-MCP are highly dependent on temperature and solvent pH. Rapid volatilization ensures the fruit tissue is exposed to the maximum concentration gradient immediately, driving the gas into the intercellular spaces.

Step 3: Sealed Fumigation

  • Action: Maintain the sealed environment for 12–24 hours at temperatures between 0–20°C.

  • Causality: Temperature plays a dual role. Lower temperatures (e.g., 0–1°C) severely limit the plant's ability to synthesize new ethylene receptors, thereby prolonging the efficacy of the 1-MCP blockade[9]. However, gas diffusion kinetics are slower at these low temperatures, necessitating the full 24-hour exposure to ensure deep tissue penetration[9].

Step 4: Aeration and Storage

  • Action: Vent the chamber for 1 hour to ambient air before transferring the fruit to standard Controlled Atmosphere (CA) storage.

Step 5: Self-Validation System (Quality Control)

  • Action: Quantify 1-MCP in the headspace using Gas Chromatography (GC) with a Flame Ionization Detector (FID). Because pure 1-MCP gas is elusive and difficult to standardize, use surrogate alkene standards such as 1-butene or cis-2-butene to develop standard curves[5]. Post-treatment, validate physiological suppression by monitoring the respiration rate (CO2 evolution); successfully treated climacteric fruit will exhibit a flattened, delayed respiratory peak[9][10].

MCPWorkflow Step1 1. Chamber Prep Non-reactive acrylic Step2 2. Volatilization Release 1-MCP gas Step1->Step2 Step3 3. Fumigation 12-24h exposure Step2->Step3 Step4 4. Aeration Ventilate chamber Step3->Step4 Step5 5. Validation GC & Respiration Step4->Step5

Fig 2. Standardized workflow for 1-MCP application and analytical validation in post-harvest research.

Protocol B: Silver Thiosulfate (STS) Pulse Treatment for Cut Flowers

STS is the industry standard for protecting ethylene-sensitive floriculture crops (e.g., carnations, orchids) from premature petal abscission and wilting[6][7]. The chemical formulation of the complex is critical for proper vascular transport.

Step 1: Preparation of the Anionic STS Complex

  • Action: Dissolve Silver Nitrate (AgNO₃) and Sodium Thiosulfate (Na₂S₂O₃) separately in deionized water. Slowly pour the AgNO₃ solution into the Na₂S₂O₃ solution while stirring vigorously to achieve a strict 1:4 molar ratio (e.g., 0.2 mM Ag+ to 0.8 mM S₂O₃²⁻).

  • Causality: Silver ions (Ag+) applied alone are highly reactive; they precipitate as silver chloride or bind irreversibly to xylem walls, preventing transport to the floral receptacle. The 1:4 molar ratio forces the formation of a stable, mobile anionic complex—[Ag(S₂O₃)₂]³⁻—that moves freely through the plant's transpiration stream to reach the ethylene receptors in the petals[6].

Step 2: Pulse Treatment

  • Action: Place freshly cut stems into the 0.2 mM STS solution for 24 hours at 2°C, or use a higher concentration (e.g., 2.0 mM) for a shorter 2-hour pulse at 20°C[8].

  • Causality: The pulse duration and temperature must be carefully calibrated to balance sufficient silver accumulation in the floral tissues against the risk of heavy metal phytotoxicity, which manifests as leaf blackening or stem necrosis.

Step 3: Self-Validation System

  • Action: Perform an exogenous ethylene challenge. Expose a subset of STS-treated flowers and untreated control flowers to 1.0 µL/L exogenous ethylene gas for 24 hours in a sealed chamber[7][8].

  • Validation Metric: Control flowers should exhibit rapid petal in-rolling, wilting, or abscission. In contrast, the STS-treated flowers must remain turgid and intact, confirming successful receptor blockade and validating the batch treatment[6][7].

References

  • Ethylene and its crosstalk with hormonal pathways in fruit ripening: mechanisms, modulation, and commercial exploitation - PMC (nih.gov). URL:[Link]

  • Ethylene Control of Fruit Ripening: Revisiting the Complex Network of Transcriptional Regulation - PMC (nih.gov). URL:[Link]

  • Ethylene biosynthesis and signal transduction during ripening and softening in non-climacteric fruits: an overview - Frontiers. URL:[Link]

  • Reproducible Method for 1-methylcylopropene (1-MCP) Application and Quantitation for Post-harvest Research - Preprints.org. URL:[Link]

  • The Role of 1-methylcyclopropylene (1-MCP) and Salicylic Acid (SA) in Induced Resistance of Postharvest Fruits - MDPI. URL:[Link]

  • Effect of ultrasonic treatment combined with 1‐methylcyclopropene (1‐MCP) on storage quality and ethylene receptors gene expression in harvested apple fruit - DOI. URL:[Link]

  • Role of 1-MCP on post-harvest quality of fruits and vegetables - ResearchGate. URL:[Link]

  • Effects of 1-MCP on the vase life and ethylene response of cut flowers - ResearchGate. URL:[Link]

  • Evaluation of ethylene inhibitors for postharvest treatment of Gypsophila paniculata L. - ResearchGate. URL:[Link]

  • Sensitivity Consequences of Ethylene in Determining the Vase Life of Eremurus spectabilis and E. persicus - MDPI. URL:[Link]

Sources

Application Note: Modulating Plant Stress Responses with Sodium 1-Cyanocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Ethylene is a master phytohormone that regulates critical plant life stages, including growth, senescence, and the dynamic response to abiotic and biotic stresses [[1]]([Link]). The biosynthesis of ethylene is tightly controlled by two primary enzymes: 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) and ACC oxidase (ACO) . To dissect this pathway and understand the independent signaling roles of ACC versus ethylene, researchers require highly specific chemical probes.

EthylenePathway MET Methionine SAM SAM MET->SAM ACS ACC Synthase SAM->ACS ACC ACC ACO ACC Oxidase ACC->ACO ETH Ethylene ACS->ACC ACO->ETH INHIB Sodium 1-Cyano- cyclopropanecarboxylate INHIB->ACO Inhibition

Fig 1. Ethylene biosynthesis pathway and the competitive inhibition of ACO by the cyano-analog.

Experimental Design & Causality

When designing a chemical biology workflow, every variable must be strictly controlled to prevent artifactual data. This protocol is engineered as a self-validating system :

  • Choice of Salt Formulation: We specifically utilize the sodium salt of 1-Cyanocyclopropanecarboxylic acid . Causality: Free acids or highly lipophilic analogs often require DMSO or ethanol for dissolution. These organic solvents are known to induce basal Reactive Oxygen Species (ROS) bursts in sensitive plant models, confounding stress data. The sodium salt ensures 100% aqueous solubility, maintaining a pristine physiological baseline.

  • pH Optimization: The working solution is buffered strictly to pH 5.8. Causality: ACO is a non-heme iron enzyme requiring Fe²⁺ as a cofactor . Fluctuations above pH 6.0 can cause iron precipitation in the hydroponic media, artificially reducing ACO activity independent of the inhibitor.

  • Self-Validation via Rescue Assay: To prove that observed phenotypes are strictly due to ethylene inhibition (and not chemical toxicity), the protocol includes an "Ethephon Rescue" arm. Ethephon decomposes to release ethylene directly into the plant tissue, bypassing ACO. If the probe is on-target, ethephon will fully restore the wild-type stress phenotype.

Step-by-Step Protocol: Hydroponic Stress Assay

Materials Required
  • Sodium 1-Cyanocyclopropanecarboxylate (CAS: 2845126-13-6)

  • Arabidopsis thaliana (Col-0) seedlings (14 days old)

  • 1/2 Murashige and Skoog (MS) liquid medium (pH 5.8)

  • Gas Chromatography system with Flame Ionization Detector (GC-FID)

  • Ethephon (Ethylene releasing agent)

Methodology

Step 1: Probe Preparation Dissolve Sodium 1-Cyanocyclopropanecarboxylate directly into sterile, deionized water to create a 10 mM stock solution. Store aliquots at -20°C to prevent spontaneous hydrolysis of the cyano group.

Step 2: Plant Pre-treatment Transfer 14-day-old Arabidopsis seedlings into 1/2 MS liquid medium containing 100 µM of the probe. Incubate for 24 hours under standard photoperiod conditions. Expert Insight: A 24-hour pre-treatment is mandatory to ensure complete tissue saturation and competitive displacement of endogenous ACC at the ACO active site before the stress burst occurs.

Step 3: Stress Induction & Rescue Control Divide the pre-treated plants into three cohorts:

  • Stress Only: Transfer to 1/2 MS + 150 mM NaCl.

  • Stress + Probe: Transfer to 1/2 MS + 150 mM NaCl + 100 µM Probe.

  • Rescue Control: Transfer to 1/2 MS + 150 mM NaCl + 100 µM Probe + 50 µM Ethephon.

Step 4: Ethylene Quantification (GC-FID) Immediately place the seedlings into 20 mL airtight glass vials. After 4 hours of stress induction, extract 1 mL of the headspace gas using a gas-tight syringe. Inject into the GC-FID. Expert Insight: Use isobutane (1 ppm) as an internal standard within the vials to normalize any variances in injection volume or pressure.

Step 5: Molecular Profiling Harvest the root tissue, flash-freeze in liquid nitrogen, and extract RNA. Perform RT-qPCR targeting ERF1 (Ethylene Response Factor 1) to confirm the downstream transcriptional blockade.

ProtocolWorkflow S1 1. Probe Prep (pH 5.8 dH2O) S2 2. Pre-treatment (24h) S1->S2 S3 3. Stress Induction (NaCl) S2->S3 S4 4. GC-FID Quantification S3->S4 S5 5. RT-qPCR & Rescue Assay S3->S5

Fig 2. Step-by-step workflow for chemical probe application and phenotypic validation.

Quantitative Data Interpretation

The following table summarizes the expected quantitative outcomes when utilizing Sodium 1-Cyanocyclopropanecarboxylate in a standard salinity stress model. A successful experiment will demonstrate a sharp reduction in ethylene emission and a corresponding rescue of root elongation (as ethylene typically inhibits root growth under severe stress).

Experimental GroupEthylene Emission (nL/g FW/h)Root Elongation (mm/day)ERF1 Relative Expression (Fold Change)
Control (Mock) 1.2 ± 0.212.5 ± 1.11.0
Salt Stress (150 mM NaCl) 8.5 ± 0.64.2 ± 0.86.4 ± 0.5
Salt + Probe (100 µM) 2.1 ± 0.39.8 ± 0.91.8 ± 0.3
Rescue (Probe + Ethephon) N/A (Exogenous)4.5 ± 0.76.1 ± 0.6

Note: The restoration of the stunted root phenotype in the Rescue group confirms that the probe's mechanism of action is exclusively via the ethylene pathway, validating the integrity of the chemical biology approach.

References

  • Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: 2845126-13-6 | SODIUM 1-CYANOCYCLOPROPANECARBOXYLATE Source: Chemikart URL: [Link]

  • Title: Sodium 1-Cyanocyclopropanecarboxylate (1 x 5 g) Source: Reagentia URL: [Link]

Sources

Application Note: Generating High-Fidelity Dose-Response Curves for Ethylene Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Ethylene is a potent gaseous phytohormone that regulates critical plant developmental processes, including seed germination, fruit ripening, and senescence. The targeted inhibition of ethylene biosynthesis is a cornerstone strategy in both fundamental plant biology and commercial agrochemical development.

As a Senior Application Scientist, I emphasize that designing an accurate dose-response assay requires a precise understanding of the target pathway's causality. Ethylene biosynthesis is a highly regulated enzymatic cascade. The conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS) is the rate-limiting step [[1]](). Subsequently, ACC oxidase (ACO) catalyzes the oxidation of ACC to ethylene.

When profiling novel inhibitors, you must select compounds that target specific nodes. For instance, Aminoethoxyvinylglycine (AVG) competitively inhibits the pyridoxal phosphate-dependent ACS, whereas α-aminoisobutyric acid (AIB) and Cobalt ions (Co2+) target ACO 2.

Pathway Met Methionine SAMS SAM Synthetase Met->SAMS SAM S-adenosyl-L-methionine (SAM) ACS ACC Synthase (ACS) SAM->ACS ACC 1-aminocyclopropane-1- carboxylic acid (ACC) ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene SAMS->SAM ACS->ACC ACO->Ethylene AVG AVG (ACS Inhibitor) AVG->ACS Co2 Co2+ / AIB (ACO Inhibitors) Co2->ACO

Ethylene biosynthesis pathway and targeted enzymatic inhibition.

Experimental Design: The Self-Validating Dual System

To construct a robust dose-response curve, researchers must differentiate between specific ethylene inhibition and generalized phytotoxicity. A poorly designed assay might misinterpret non-specific cell death as "inhibition." To ensure scientific integrity, this protocol employs a self-validating dual-assay system:

  • The Phenotypic Bioassay (In Vivo): Utilizing the Arabidopsis thaliana "Triple Response" 3. Dark-grown etiolated seedlings naturally produce ethylene to navigate through soil, which restricts hypocotyl elongation, thickens the root, and exaggerates the apical hook. Causality Check: An effective biosynthesis inhibitor will dose-dependently reverse this growth restriction, yielding longer hypocotyls 4. If a compound is merely toxic, the hypocotyl will remain stunted.

  • The Analytical Assay (In Vitro): Direct quantification of headspace ethylene via Gas Chromatography with a Flame Ionization Detector (GC-FID) [[5]](). This provides direct biochemical validation that the phenotypic changes are explicitly due to reduced ethylene gas production.

Workflow Step1 Seed Sterilization & Stratification (Arabidopsis Col-0) Step2 Media Preparation & Inhibitor Dosing (Logarithmic Dilution Series) Step1->Step2 Step3 Dark Incubation (72 hours at 22°C) Step2->Step3 Sub1 Protocol A: Phenotypic Assay Step3->Sub1 Sub2 Protocol B: Analytical Assay Step3->Sub2 Step4 Image Analysis (Hypocotyl/Root Length via ImageJ) Sub1->Step4 Step5 GC-FID Quantification (Headspace Ethylene Extraction) Sub2->Step5 Step6 Dose-Response Curve Modeling (Non-linear Regression & IC50) Step4->Step6 Step5->Step6

Experimental workflow for phenotypic and analytical dose-response profiling.

Step-by-Step Methodologies

Protocol A: In Vivo Phenotypic Dose-Response (Triple Response Assay)

Note: Absolute darkness is non-negotiable. Light triggers photomorphogenesis, which actively suppresses the ethylene signaling axis, invalidating the assay.

  • Seed Preparation: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 2 minutes, followed by 20% bleach for 10 minutes. Rinse five times with sterile ddH₂O. Stratify in the dark at 4°C for 3 days to synchronize germination.

  • Media Formulation: Prepare half-strength Murashige and Skoog (½ MS) medium supplemented with 1% sucrose and 0.8% phytoagar. Autoclave and cool to 50°C.

  • Inhibitor Spiking: Aliquot the media and supplement with a logarithmic dilution series of the test inhibitor (e.g., AVG at 0, 0.1, 1.0, 10, 50, 100 μM). Pour into square Petri dishes.

  • Plating and Incubation: Plate seeds evenly. Expose to ambient light for exactly 2 hours to stimulate germination. Wrap the plates in three layers of aluminum foil to ensure complete darkness. Incubate vertically at 22°C for 72 hours 3.

  • Quantification: Remove foil and immediately photograph the seedlings alongside a scale bar. Use ImageJ (NIH) to measure hypocotyl lengths. Plot hypocotyl length (y-axis) against log[Inhibitor] (x-axis) to calculate the IC50.

Protocol B: Analytical Quantification via GC-FID
  • Vial Preparation: Dispense 5 mL of the inhibitor-spiked ½ MS media (from Protocol A) into sterile 20 mL gas-tight glass vials.

  • Seedling Incubation: Sow 50 stratified seeds per vial. Seal the vials tightly with Teflon-lined rubber septa. Expose to light for 2 hours, wrap in foil, and incubate at 22°C for 72 hours.

  • Gas Sampling: Using a gas-tight Hamilton syringe, pierce the septum and extract 1 mL of the accumulated headspace gas.

  • Chromatography: Inject the sample into a GC-FID equipped with an alumina-based capillary column (e.g., HP-PLOT/Al2O3). Set the oven temperature to 70°C, injector to 200°C, and detector to 250°C.

  • Data Analysis: Integrate the ethylene peak area (typically eluting around 1.5 - 2.0 minutes depending on flow rate). Interpolate the concentration against a standard curve generated from pure ethylene gas standards. Normalize the final ethylene concentration (nL/h) to the total fresh weight of the seedlings in the vial 5.

Quantitative Data Interpretation

When analyzing the dose-response curves, the phenotypic reversal of the triple response should perfectly mirror the reduction in headspace ethylene. Below is a summary of expected quantitative metrics for standard reference inhibitors 6.

InhibitorTarget EnzymeEffective RangeTypical IC50Phenotypic Outcome (Dark-Grown)
Aminoethoxyvinylglycine (AVG) ACC Synthase (ACS)0.1 – 10 μM~1.0 μMDose-dependent elongation of hypocotyl
α-Aminoisobutyric Acid (AIB) ACC Oxidase (ACO)1.0 – 20 mM~5.0 mMReversal of root hair proliferation / elongation
Cobalt Chloride (CoCl₂) ACC Oxidase (ACO)10 – 100 μM~30 μMReversal of hypocotyl shortening
Myrigalone A (MyA) ACC Oxidase (ACO)10 – 500 μM~50 μMUltrapotent inhibition of ethylene production

Note: If an experimental compound decreases ethylene production in the GC-FID assay but fails to elongate the hypocotyl in the phenotypic assay, the compound is likely exhibiting off-target phytotoxicity that independently arrests cell expansion.

References

  • Merchante, C., & Stepanova, A. N. (2017). The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis. SpringerNature. 3

  • Guzman, P., & Ecker, J. R. (1990). Exploiting the triple response of Arabidopsis to identify ethylene-related mutants. NIH. 4

  • Le, J., et al. (2001/2004). Elongation Changes of Exploratory and Root Hair Systems Induced by Aminocyclopropane Carboxylic Acid and Aminoethoxyvinylglycine... NIH. 2

  • Schaller, G. E. (2019). Behind the Screen: How a Simple Seedling Response Helped Unravel Ethylene Signaling in Plants. NIH. 1

  • UC Riverside. AVG limits ethylene production by inhibiting ACC synthase. eScholarship. 5

  • Vanderstraeten, L., et al. (2024). Functional mechanism study of the allelochemical myrigalone A identifies a group of ultrapotent inhibitors of ethylene biosynthesis in plants. NIH. 6

Sources

Advanced Field Application Techniques for Plant Growth Regulators: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Plant Growth Regulators (PGRs) are potent synthetic or naturally derived compounds that modulate plant physiology by mimicking or inhibiting endogenous hormones such as auxins, gibberellins, cytokinins, abscisic acid, and ethylene[1]. When deployed correctly, PGRs optimize canopy architecture, enhance lodging resistance, and synchronize fruit set. However, field efficacy is highly volatile, dictated by precise application timing, environmental conditions, and metabolic degradation rates[2]. This guide provides drug development professionals and agricultural scientists with self-validating field protocols, grounded in molecular causality, to ensure reproducible phenotypic outcomes.

Mechanistic Grounding of PGR Action

To master field applications, one must first understand the cellular fate of the applied compound. For instance, anti-gibberellin PGRs (e.g., paclobutrazol, trinexapac-ethyl) function by binding to enzymes in the terpenoid pathway, thereby halting the synthesis of biologically active gibberellic acid[1]. This suppression directly downregulates cell elongation in the internodes. However, the journey from the spray nozzle to the cellular receptor is fraught with physical and biochemical barriers.

The active ingredient must first bypass the hydrophobic leaf cuticle or the root endodermis. Once inside, it must translocate via the xylem or phloem to the target meristematic tissue before being enzymatically degraded by the plant's metabolism[2].

PGR_Workflow A Field Application (Foliar Spray / Soil Drench) B Environmental Modulation (Temp, Humidity, Light) A->B C Cuticular & Stomatal Penetration B->C D Cellular Receptor Binding (e.g., TIR1, GID1) C->D E Gene Expression & Signal Transduction D->E F Phenotypic Modulation (Growth Control, Yield) E->F

Workflow of PGR application from environmental modulation to phenotypic plant response.

Critical Factors Influencing Field Efficacy

The success of a PGR application is rarely determined by the chemical alone; it is an intersection of plant phenology and environmental physics.

  • Physiological Timing: PGRs must be applied prior to rapid stem extension. For example, in cereal crops, the optimal application window is strictly between Zadoks growth stages 31 and 32 (when the first node is detectable and the second node is less than 2 cm above it)[3]. Applying after this window results in uneven extension and potential yield penalties[3].

  • Environmental Physics: Foliar absorption requires the spray droplet to remain in a liquid state on the leaf surface for as long as possible. Applications made in high humidity, late afternoon, or early evening allow the chemical to diffuse slowly across the cuticle overnight[4]. Conversely, bright sunlight and low humidity cause rapid droplet crystallization, rendering the PGR biologically unavailable[4].

  • Plant Stress: Never apply PGRs to plants suffering from drought, heat, or nutrient stress. Stressed plants have closed stomata, thicker cuticles, and altered hormone profiles (e.g., elevated Abscisic Acid), which can lead to severe phytotoxicity when combined with exogenous regulators[3][4].

Table 1: Quantitative Impact of Environmental Factors on PGR Efficacy

Environmental FactorOptimal ConditionSub-Optimal ConditionMechanistic Consequence of Sub-Optimal State
Relative Humidity > 70% (Dull weather)< 40% (Dry, sunny)Rapid droplet evaporation prevents cuticular diffusion, drastically reducing active ingredient uptake[2].
Temperature 15°C – 25°C> 30°CAccelerated enzymatic degradation of the PGR within the plant; shortens the efficacy window[5].
Soil Moisture Field CapacityDrought StressStomatal closure and reduced transpiration stream limit systemic translocation of soil-drenched PGRs[4].
Light Intensity Low to ModerateHigh (Direct Sun)Increased risk of phytotoxicity (leaf scorch) and rapid evaporation prior to leaf uptake[4].
Standardized Field Application Protocols
Protocol A: Foliar Spray Application using GDD Modeling

Calendar-based re-application of PGRs is fundamentally flawed because the plant's metabolic breakdown of the chemical is driven by ambient temperature[5]. To prevent the "rebound effect"—where crop growth violently exceeds that of an untreated plant once the PGR wears off—applications must be timed using Growing Degree Days (GDD)[5].

Objective: Achieve uniform canopy suppression without triggering physiological rebound.

  • Crop Staging: Verify the crop is at the correct phenological stage (e.g., early vegetative stage for rooting, or pre-flower for fruit set)[6]. Ensure the crop is well-watered and unstressed[4].

  • Environmental Check: Execute the spray in the late afternoon or early evening to capitalize on slow-drying conditions[2][4].

  • Formulation: Mix the PGR solution thoroughly. For crops with thick waxy cuticles, integrate a non-ionic surfactant to decrease droplet surface tension.

  • Application: Apply uniformly at the label-recommended volume (e.g., 2 to 3 quarts per 100 square feet for floriculture) using a calibrated boom sprayer[2]. Consistency in droplet size and coverage is critical.

  • GDD Tracking Initiation: Immediately begin tracking GDD using a base temperature appropriate for the crop (e.g., Base 32°F / 0°C)[5].

  • Re-application: Reapply the PGR exactly when the accumulated GDD threshold is reached (e.g., 200 GDD for trinexapac-ethyl) to maintain steady physiological suppression[5].

GDD_Logic Start Initial PGR Application Track Track Base Temperature (T_base) Start->Track Calc Calculate Daily GDD ((T_max + T_min)/2) - T_base Track->Calc Accum Accumulate GDD Calc->Accum Check Threshold Reached? (e.g., 200 GDD) Accum->Check Check->Calc No Reapply Re-apply PGR to Prevent Rebound Check->Reapply Yes Reapply->Track

Growing Degree Day (GDD) tracking model for optimal PGR re-application timing.

Protocol B: Soil Drench Application for Root-Active PGRs

Root-active PGRs (such as uniconazole or paclobutrazol) are highly potent and are transported upward via the xylem. Drenches provide longer-lasting control than foliar sprays but require precise volumetric application[4].

Objective: Long-term internode length reduction via root absorption.

  • Substrate Preparation: Ensure the growing medium is evenly moist. Applying a drench to dry soil causes channeling, leading to uneven root uptake and erratic canopy heights[4].

  • Volumetric Dosing: Calculate the exact volume of solution required per plant based on root zone or pot size. Drenches must be applied by precise volume, not just concentration[4].

  • Application: Apply the solution directly to the base of the plant, ensuring it saturates the active root zone.

  • Foliar Wash (Critical Step): Immediately wash any excess PGR solution off the lower leaves. Because root-active PGRs are xylem-mobile, direct foliar contact will trap the chemical locally, causing severe chlorosis or localized tissue stunting[4].

  • Irrigation Withholding: Withhold heavy irrigation for at least 24 to 48 hours post-application to prevent leaching the active ingredient out of the root zone[4].

Data Collection and Efficacy Validation

A field protocol is only as robust as its validation framework. To ensure the application system is self-validating, researchers must implement strict control and measurement measures:

  • Untreated Controls (UTC): Always leave a statistically significant block of untreated plants. This is the only definitive way to measure the baseline growth rate, determine efficacy, and identify the "rebound effect"[4][5].

  • Phenotypic Tracking: Measure internode length, total plant height, and root mass at 7, 14, and 21 days post-application.

  • Phytotoxicity Monitoring: Inspect the UTC versus the treated plots for signs of chlorosis, delayed flowering, or reduced flower size, which indicate that the application rate was too high or applied too late in the developmental cycle[2][4].

References[4] Title: Chemical plant growth regulators - application | Source: AHDB Horticulture | URL:Link[1] Title: A Comprehensive Review of New Generation Plant Growth Regulators | Source: ES Publisher | URL: Link[5] Title: Plant Growth Regulators | Source: Cornell Turfgrass Program | URL: Link[3] Title: Application timing of PGRs | Source: Grainews | URL: Link[6] Title: How to Use PGR: Timing, Fertilizer & Growth Tips Guide | Source: Bulk Agro Chem | URL: Link[2] Title: Maximizing PGR Spray Applications | Source: GPN Mag | URL: Link

Sources

Troubleshooting & Optimization

Technical Support Center: Sodium 1-Cyanocyclopropanecarboxylate Concentration Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when working with Sodium 1-Cyanocyclopropanecarboxylate .

This compound serves a dual purpose in modern research: it is a critical building block in organic synthesis (particularly for PROTACs and amidine-based sphingosine kinase inhibitors) [1][2], and it acts as a potent bioisosteric inhibitor in enzymatic assays targeting ketol-acid reductoisomerase (KARI) [3][4]. Optimizing its concentration requires a deep understanding of phase dynamics, steric hindrance, and Michaelis-Menten kinetics.

Part 1: Organic Synthesis & Coupling Reactions FAQs

Q: Why is my amide coupling reaction failing in dichloromethane (DCM) despite using 1.5 equivalents of Sodium 1-Cyanocyclopropanecarboxylate? Causality & Solution: The root cause is phase incompatibility. Because it is a highly polar sodium salt, it is virtually insoluble in non-polar or weakly polar organic solvents like DCM. When the concentration of dissolved reactive species is too low, coupling reagents (e.g., PyBOP, HATU) undergo hydrolysis before the C-N bond formation can occur. Actionable Fix: You must either switch to a highly polar aprotic solvent (like DMF) or perform an in situ acidification to convert the salt into 1-cyanocyclopropanecarboxylic acid. Extracting this free acid into DCM allows you to achieve the optimal 0.1 M – 0.5 M concentration required for efficient coupling[1].

Q: How do I optimize the molar ratio to minimize side reactions during PROTAC linker attachment? Causality & Solution: The cyclopropyl ring introduces severe steric hindrance around the carboxylate carbon. If the concentration of your target amine is too low relative to the activated ester, the activated intermediate will degrade or dimerize. Actionable Fix: Maintain the Sodium 1-Cyanocyclopropanecarboxylate at a strict 1.0 to 1.2 molar equivalent relative to the amine. Use a high-efficiency coupling reagent like HATU combined with HOAt to accelerate the reaction rate, overcoming the steric barrier before degradation pathways activate [2].

Workflow N1 Sodium 1-Cyanocyclopropanecarboxylate (Solid Salt) N2 Acidification (HCl) & Extraction N1->N2 Overcome Insolubility N3 Free Acid in Organic Phase (0.1 - 0.5 M) N2->N3 Phase Transfer N4 Amide Coupling (PyBOP / DIPEA) N3->N4 Add Reagents N5 Target Molecule (e.g., SphK2 Inhibitor) N4->N5 C-N Bond Formation

Caption: Workflow for optimizing solubility and concentration in organic amide coupling synthesis.

Part 2: Enzymatic Assay Troubleshooting (KARI Inhibition)

Q: How should I determine the optimal concentration range for testing this compound as a KARI inhibitor? Causality & Solution: Sodium 1-Cyanocyclopropanecarboxylate acts as a competitive inhibitor of KARI (EC 1.1.1.86). The cyano group acts as a bioisostere for a carboxyl group, mimicking the natural substrate (2-acetolactate) and binding to the active site [4]. Because it competes directly with the substrate, the apparent IC50 is highly dependent on your substrate concentration. Actionable Fix: Start with a logarithmic concentration gradient from 1 nM to 1 mM. Ensure your natural substrate is kept at or slightly below its Km​ value to maximize the assay's sensitivity to competitive inhibition.

Q: Why am I observing erratic baseline noise in my spectrophotometric assay at high inhibitor concentrations? Causality & Solution: High concentrations of the sodium salt (>10 mM) drastically increase the ionic strength of your assay buffer. This leads to the "salting out" (precipitation) of the KARI enzyme or exceeds the buffer's capacity, causing localized pH shifts. Actionable Fix: Cap the maximum screening concentration at 1 mM. If higher concentrations are necessary to establish a baseline, ensure your buffer (e.g., HEPES) is at least 50 mM, and run a vehicle control with an equivalent concentration of NaCl to rule out ionic strength artifacts.

Pathway E Ketol-Acid Reductoisomerase (KARI Enzyme) P Branched-Chain Amino Acids (Valine, Leucine) E->P Biosynthesis S Natural Substrate (2-Acetolactate) S->E Binds Active Site I 1-Cyanocyclopropanecarboxylate (Bioisostere Inhibitor) I->E Competitive Inhibition (Blocks Substrate)

Caption: Mechanism of competitive KARI enzyme inhibition by 1-cyanocyclopropanecarboxylate.

Part 3: Quantitative Data Summary

For quick reference, the following table synthesizes the optimal concentration parameters based on the intended experimental application:

ApplicationOptimal ConcentrationSolvent / Buffer SystemKey AdditivesCausality / Rationale
Organic Synthesis (Amide Coupling) 0.1 M – 0.5 MDMF or DCM/H2OPyBOP, DIPEAHigh concentration ensures rapid coupling before reagent degradation occurs.
PROTAC Linker Attachment 0.2 MDMFHATU, HOAtHigh-efficiency reagents overcome the steric hindrance of the cyclopropyl ring.
KARI Enzyme Inhibition Assay 1 nM – 1 mM (Gradient)50 mM HEPES (pH 7.5)NADPH, Mg²⁺Broad gradient captures the full IC50 curve; strong buffer prevents pH shifts from the salt.

Part 4: Self-Validating Experimental Protocols

Protocol A: Phase-Optimized Amide Coupling for Sphingosine Kinase Inhibitors

Self-Validating Principle: By converting the sodium salt to a free acid in situ, we ensure complete dissolution in the organic phase. This is validated by observing a perfectly clear solution prior to the addition of coupling reagents.

  • Acidification: Dissolve 1.0 mmol of Sodium 1-Cyanocyclopropanecarboxylate in 5 mL of distilled water. Dropwise add 1M HCl until the pH reaches 3.0, converting the salt to 1-cyanocyclopropanecarboxylic acid.

  • Extraction: Extract the aqueous layer with 3 x 10 mL of Dichloromethane (DCM). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentration Adjustment: Concentrate the organic layer via rotary evaporation and reconstitute in exactly 5 mL of anhydrous DCM to achieve a precise 0.2 M working concentration .

  • Activation: Add 1.2 equivalents of PyBOP and 3.0 equivalents of DIPEA. Stir for 10 minutes at room temperature. (Validation Check: The solution should turn slightly yellow but remain completely transparent. Any cloudiness indicates incomplete extraction).

  • Coupling: Add 1.0 equivalent of your target amine. Stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the amine spot is fully consumed.

Protocol B: KARI Enzyme Inhibition Assay (Microplate Format)

Self-Validating Principle: Utilizing a parallel vehicle control with equivalent sodium chloride ensures that any observed enzyme inhibition is strictly due to the cyano-bioisostere binding the active site, not an artifact of increased ionic strength.

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 200 µM NADPH.

  • Inhibitor Dilution: Prepare a 10 mM stock of Sodium 1-Cyanocyclopropanecarboxylate in the assay buffer. Perform 1:3 serial dilutions to create a 10-point concentration gradient (from 1 mM down to ~0.05 µM).

  • Enzyme Incubation: Add 10 µL of recombinant KARI enzyme (e.g., from Spinacia oleracea) to 80 µL of the inhibitor dilutions in a 96-well UV-transparent microplate. Incubate for 15 minutes at 30°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of 2-acetolactate (substrate) at its predetermined Km​ concentration to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm (indicating NADPH oxidation) for 10 minutes. (Validation Check: Ensure the uninhibited control shows a linear decrease in absorbance, while a parallel 1 mM NaCl vehicle control matches the uninhibited baseline perfectly).

References

  • Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors.National Center for Biotechnology Information (PMC).
  • Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway.IRIS Institutional Research Information System.
  • Information on EC 1.1.1.86 - ketol-acid reductoisomerase (NADP+).BRENDA Enzyme Database.
  • trans-2-Cyanocyclopropane-1-carboxylic Acid|RUO.Benchchem.

"common off-target effects of ACC synthase inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ACC Synthase Inhibitor Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, agrochemical developers, and pharmacologists navigate the complex biochemical landscape of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase inhibitors.

Because ACC synthase (ACS) shares deep structural homology with numerous other essential enzymes, off-target toxicity is the most common hurdle in inhibitor development. This guide provides causality-driven troubleshooting, quantitative benchmarking, and self-validating protocols to ensure your experimental data remains robust.

Core Mechanism: The Root of Off-Target Effects

ACC synthase is a Pyridoxal-5'-phosphate (PLP)-dependent enzyme belonging to the Fold Type I family of aminotransferases[1]. The PLP cofactor is highly reactive, forming a Schiff base with the substrate. Classic ACS inhibitors—such as Aminoethoxyvinylglycine (AVG) and Aminooxyacetic acid (AOA)—do not just bind the enzyme pocket; they chemically attack the PLP cofactor itself[2],[3]. Because PLP is shared by over 140 distinct enzyme activities across all domains of life, these compounds inherently suffer from broad-spectrum off-target binding.

G PLP Pyridoxal-5'-Phosphate (PLP) Cofactor Target ACC Synthase (ACS) (Ethylene Biosynthesis) PLP->Target Essential for Off1 GABA Transaminase (Neurotransmitter Metabolism) PLP->Off1 Off2 Cystathionine β/γ-lyase (Methionine Pathway) PLP->Off2 Off3 Aspartate Aminotransferase (Nitrogen Metabolism) PLP->Off3 Inhibitors Classic Inhibitors (AVG, AOA) Inhibitors->PLP Covalent Modification Inhibitors->Target On-Target Blockade Inhibitors->Off1 Off-Target Inhibitors->Off2 Off-Target Inhibitors->Off3 Off-Target

Mechanism of PLP-dependent off-target inhibition by AVG and AOA.

Troubleshooting & FAQs

Q: We are using AVG to block ethylene biosynthesis in plant assays, but we are observing severe root growth defects and nitrogen starvation phenotypes. Is this an off-target effect? A: Yes. AVG is a non-specific suicide inhibitor of many PLP-dependent enzymes in the subgroup I of aminotransferases. It strongly inhibits aspartate aminotransferase and other transaminases, which triggers a nitrogen limitation condition and deregulates histidine homeostasis[2]. Solution: To validate that your observed phenotype is strictly due to ethylene blockade, you must perform a Phenotypic Rescue Assay by exogenously applying ACC or ethylene gas. If the root defect persists despite ACC supplementation, the phenotype is driven by off-target aminotransferase inhibition.

Q: I am using Aminooxyacetic Acid (AOA) in an animal model to study cystathionine β-synthase (CBS) inhibition, but the subjects are exhibiting severe neurotoxicity and seizures. Why? A: AOA is highly neurotoxic due to its potent inhibition of GABA transaminase (GABA-T). While AOA inhibits CBS ( IC50​=8.5μM ), it is an even stronger inhibitor of GABA-T ( Ki​=9.16μM ) and aspartate aminotransferase[4],[5]. This disrupts the malate-aspartate shuttle and causes massive GABA accumulation, leading to disequilibrium, drowsiness, and seizures[4]. Solution: AOA is unsuitable for in vivo animal studies targeting CBS. Switch to a more selective CBS inhibitor or utilize genetic knockdown models.

Q: Our in vitro ACC synthase assay shows highly variable IC50​ values for AVG depending on when we add the inhibitor. How do we stabilize the assay? A: AVG is a slow-binding, irreversible inhibitor. If you add the enzyme, substrate (SAM), and inhibitor simultaneously, the initial reaction velocity will not reflect true inhibition because AVG requires time to covalently modify the PLP cofactor in the active site[3]. Solution: Pre-incubate the enzyme with PLP and the inhibitor for at least 15–30 minutes at 30°C before initiating the reaction with SAM.

Quantitative Inhibitor Profiling

To assist in compound selection, the following table summarizes the kinetic parameters of common ACS inhibitors against their primary target and major off-target enzymes[6],[5],[7],[8].

InhibitorTarget (ACS) AffinityInhibition TypeMajor Off-TargetsOff-Target Affinity
AVG Ki​≈15nM Competitive / SuicideCystathionine β-lyase, AminotransferasesHighly variable (sub-micromolar)
AOA Potent (Ethylene block)CompetitiveGABA-T, CBS, CSE Ki​=9.16μM (GABA-T), IC50​=1.1μM (CSE)
Rhizobitoxine Ki​=0.025μM Competitiveβ-cystathionasePotent (sub-micromolar)
Compound 7303 Ki​=23.5nM UncompetitiveUnknown (High selectivity)N/A (Does not target PLP directly)

Self-Validating Experimental Protocols

To ensure scientific integrity, every biochemical assay must include internal controls that validate causality. Below is the gold-standard workflow for evaluating novel ACC synthase inhibitors while actively screening out PLP-dependent off-target artifacts.

Protocol: In Vitro ACC Synthase Activity & Counter-Screening Assay

Based on the foundational Lizada & Yang method, modernized for high-throughput selectivity screening[6],[8].

Phase 1: Enzyme Preparation & PLP Saturation

  • Buffer Setup: Prepare 125 mM HEPES-KOH buffer (pH 8.5) containing 100 µg of BSA to stabilize the enzyme[8].

  • Cofactor Loading: Add 50 µM PLP to the buffer. Causality Note: ACS requires PLP for catalytic activity. Saturating the buffer ensures that any observed inhibition is due to direct interaction with the enzyme-PLP complex, not simply cofactor depletion.

  • Enzyme Addition: Add recombinant ACC synthase (e.g., tomato bLE-ACS2 expressed in E. coli) to the mixture.

Phase 2: Inhibitor Pre-Incubation (Critical Step) 4. Add the test inhibitor at varying concentrations (e.g., 1 nM to 100 µM). 5. Incubate the mixture at 30°C for 15 minutes. Causality Note: This allows slow-binding or mechanism-based inhibitors (like AVG) to achieve binding equilibrium with the PLP-enzyme complex before the substrate introduces competitive pressure.

Phase 3: Reaction Initiation & Termination 6. Initiation: Add 100 µM S-adenosyl-L-methionine (SAM) to initiate the reaction. Total volume should be 400 µL[8]. Incubate for exactly 15 minutes at 30°C. 7. Termination: Stop the reaction by adding 100 µL of 10 mM HgCl2​ . Causality Note: Mercury rapidly denatures the enzyme, freezing the kinetic state to ensure accurate ACC quantification[6].

Phase 4: Quantification & Off-Target Counter-Screening 8. ACC Quantification: Convert the synthesized ACC to ethylene using the NaOCl/NaOH method, and quantify via Gas Chromatography (GC)[6]. 9. Counter-Screening (The Self-Validating Step): Run the exact same inhibitor concentration gradient against a secondary PLP-dependent enzyme assay (e.g., a β-cystathionase or GABA-T assay). 10. Data Interpretation: Calculate the Selectivity Index ( SI=IC50_OffTarget​/IC50_ACS​ ). An SI < 10 indicates the compound is a non-specific PLP-binder and will likely cause toxic off-target effects in vivo.

Workflow Start Novel Compound Screening Assay In Vitro ACS Assay (SAM Substrate + PLP) Start->Assay Counter Counter-Screening (GABA-T, CBS, CSE) Assay->Counter If IC50 < 1 µM Rescue In Vivo Phenotypic Rescue (+ ACC / Ethylene) Counter->Rescue If Selectivity > 10x Fail Discard (High Off-Target Toxicity) Counter->Fail If Selectivity < 10x Hit Validated Selective ACS Inhibitor Rescue->Hit Phenotype Reversed Rescue->Fail Phenotype Persists

Workflow for validating ACS inhibitors and excluding PLP-dependent off-target hits.

References

  • Wikipedia. Aminooxyacetic acid. Retrieved from[Link]

  • Le Deunff, E., et al. Inhibition of Aminotransferases by Aminoethoxyvinylglycine Triggers a Nitrogen Limitation Condition and Deregulation of Histidine Homeostasis... PMC. Retrieved from [Link]

  • Huai, Q., et al. Crystal structures of 1-aminocyclopropane-1-carboxylate (ACC) synthase in complex with aminoethoxyvinylglycine and pyridoxal-5'-phosphate provide new insight into catalytic mechanisms. PubMed. Retrieved from[Link]

  • Lin, Z., et al. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PMC. Retrieved from [Link]

  • Amadasi, A., et al. Chemogenomics of pyridoxal 5′-phosphate dependent enzymes. Taylor & Francis. Retrieved from[Link]

  • Yasuta, T., et al. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase. Applied and Environmental Microbiology - ASM Journals. Retrieved from[Link]

Sources

"stability issues with Sodium 1-Cyanocyclopropanecarboxylate in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sodium 1-Cyanocyclopropanecarboxylate (Na-CCPC) .

As a Senior Application Scientist, I have designed this guide to address the nuanced physicochemical behaviors of Na-CCPC in solution. This compound is a critical building block for synthesizing 1-aminocyclopropanecarboxylic acid (ACC) derivatives, PROTAC linkers, and conformationally restricted peptidomimetics [1]. However, its geminally disubstituted cyclopropane ring presents unique stability challenges—specifically decarboxylation, nitrile hydrolysis, and ring-opening—that require precise environmental control.

Below, you will find field-proven troubleshooting guides, causal explanations for degradation pathways, and self-validating protocols to ensure absolute scientific integrity in your workflows.

I. Diagnostic FAQs & Troubleshooting Guide

Q1: My LC-MS analysis shows a gradual loss of the Na-CCPC parent mass and the appearance of a lighter byproduct. What is causing this? The Causality: You are likely observing decarboxylation . 1-Cyanocyclopropanecarboxylic acid derivatives are doubly activated (acceptor-acceptor) cyclopropanes. The strongly electron-withdrawing cyano group stabilizes the transient carbanion formed upon the loss of CO2​ . If your solution pH drops below 5.0 (protonating the carboxylate to the free acid) and is exposed to ambient or elevated temperatures, the activation energy for decarboxylation is easily breached [2]. The Fix: Always maintain Na-CCPC solutions in mildly alkaline buffers (pH 7.5–8.5). If your downstream assay requires an acidic environment, add the Na-CCPC immediately prior to the reaction initiation to minimize its residence time in the protonated state.

Q2: During amide coupling reactions, my yields are inconsistent, and I detect cyclopropanecarboxamide byproducts. Why? The Causality: This is the result of nitrile hydrolysis . The carbon atom of the cyano group is highly electrophilic. When Na-CCPC is stored in strongly basic aqueous solutions (pH > 10) for extended periods, hydroxide ions attack the nitrile, converting it to an primary amide, and eventually to a dicarboxylate [3]. The Fix: Avoid storing stock solutions in unbuffered NaOH . Use non-nucleophilic buffers like HEPES or Tris at pH 8.0. Furthermore, Na-CCPC is highly hygroscopic; moisture absorption in the solid state can lead to inaccurate molarity calculations. Store the solid salt in a desiccator under argon.

Q3: I am using a Lewis acid catalyst in my workflow, and the cyclopropane ring seems to be degrading into acyclic aliphatic chains. Is the ring unstable? The Causality: While the cyclopropane ring is generally resistant to metabolic degradation and oxidation, it is susceptible to ring-opening via nucleophilic attack when activated by strong Lewis acids (e.g., Ni(ClO4​)2​ , Sc(OTf)3​ ). The Lewis acid coordinates to the cyano/carboxylate groups, polarizing the C-C bonds of the strained three-membered ring and making it vulnerable to solvent or nucleophile attack [4]. The Fix: If Lewis acids are mandatory for your synthesis, screen for milder variants or use non-nucleophilic, anhydrous solvents (e.g., dry DCE or toluene) to suppress acyclic byproduct formation.

II. Quantitative Stability Matrix

To facilitate experimental planning, the following table summarizes the degradation kinetics of Na-CCPC in aqueous solutions under varying environmental conditions.

pH LevelTemperatureTimeframe% Intact Na-CCPCPrimary Degradant Observed
3.0 (Acidic)25°C24 Hours< 40%Cyclopropanecarbonitrile (Decarboxylation)
3.0 (Acidic)4°C7 Days~ 75%Cyclopropanecarbonitrile (Decarboxylation)
7.4 (Neutral)25°C7 Days> 98%None (Stable)
8.5 (Mild Base)4°C30 Days> 99%None (Stable)
12.0 (Strong Base)60°C24 Hours< 20%1-Carboxycyclopropanecarboxamide (Hydrolysis)

III. Mechanistic Degradation Pathways

The following diagram illustrates the condition-dependent degradation pathways of Na-CCPC.

G NaCCPC Sodium 1-Cyanocyclopropanecarboxylate (Stable in pH 7.5 - 8.5) Acidic pH < 5.0 (Protonation to Free Acid) NaCCPC->Acidic Acidification Basic pH > 10.0 (Excess OH-) NaCCPC->Basic Strong Base Lewis Lewis Acids / Strong Nucleophiles (Ring Activation) NaCCPC->Lewis Catalysis Heat Elevated Temp (> 40°C) Acidic->Heat + Thermal Energy Hydrolysis Nitrile Hydrolysis Product: Amide / Dicarboxylate Basic->Hydrolysis + H2O RingOpen Ring Opening Product: Acyclic Aliphatic Adducts Lewis->RingOpen Nucleophilic Attack Decarb Decarboxylation Product: Cyclopropanecarbonitrile Heat->Decarb - CO2

Fig 1: Environmental triggers and resulting degradation pathways of Na-CCPC in solution.

IV. Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Stable Na-CCPC Stock Solutions

Purpose: To create a degradation-resistant stock solution with built-in internal validation for long-term use.

  • Buffer Preparation: Prepare a 100 mM HEPES buffer solution. Adjust the pH to exactly 8.0 using 1MNaOH . Causality: HEPES is non-nucleophilic, preventing unwanted attacks on the nitrile group, while pH 8.0 ensures the carboxylate remains fully deprotonated, preventing decarboxylation.

  • Equilibration: Degas the buffer by sparging with Argon for 10 minutes to remove dissolved CO2​ and O2​ .

  • Gravimetric Addition: Rapidly weigh the highly hygroscopic Na-CCPC solid under a dry nitrogen atmosphere (e.g., in a glove bag). Dissolve to achieve a 100 mM stock concentration.

  • Internal Standard Addition (The Validation Step): Add exactly 1.0 mM of 1,4-dioxane to the stock solution. Causality: 1,4-dioxane is inert and provides a sharp, stable singlet in 1H−NMR (~3.7 ppm). By comparing the integration of the cyclopropane protons (~1.5-1.7 ppm) against the dioxane peak over time, you create a self-validating system to quantify exact degradation without relying on external calibration curves.

  • Aliquoting: Filter sterilize (0.22 µm PTFE), divide into single-use aliquots in amber glass vials, and store at -20°C. Thaw only once prior to use.

Protocol B: LC-MS Reaction Monitoring for Na-CCPC

Purpose: To accurately monitor Na-CCPC consumption without inducing on-column degradation.

  • Mobile Phase Selection: Avoid standard 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in your aqueous phase. Causality: The high pressure and localized heating in the LC column combined with low pH (FA/TFA) will induce artificial decarboxylation of Na-CCPC during the run, giving false-positive degradation readings.

  • Alternative Phase Preparation: Use 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) adjusted to pH 7.5 as Mobile Phase A, and pure Acetonitrile as Mobile Phase B.

  • Sample Preparation: Quench your reaction aliquots by diluting 1:10 in the pH 7.5 Mobile Phase A. Do not quench with acid.

  • Detection: Run in Negative Electrospray Ionization (ESI-) mode to detect the intact 1-cyanocyclopropanecarboxylate anion ( [M−Na]− ).

V. References

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews.[Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses.[Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC - National Institutes of Health.[Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - National Institutes of Health.[Link]

Technical Support Center: Avoiding Phytotoxicity with Experimental Ethylene Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with experimental ethylene inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and best practices to help you achieve your research goals while ensuring plant health and data integrity. Phytotoxicity, or damage to plants caused by chemical compounds, is a critical hurdle to overcome. This resource will equip you to anticipate, diagnose, and resolve these issues effectively.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions and issues encountered when using ethylene inhibitors.

Q1: My plants look wilted after applying an ethylene inhibitor, but the soil is moist. What's happening?

A: This is likely a classic phytotoxicity symptom called epinasty, which is the downward bending of leaves and petioles.[1][2][3] While it resembles wilting from water stress, the plant tissues remain turgid (firm).[1][4] This can be caused by the inhibitor itself at high concentrations, impurities in the compound, or the solvent used for application.

Quick Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations to ensure you haven't applied an excessively high dose.

  • Solvent Control: Run a control experiment where you treat a separate batch of plants with only the solvent (e.g., water, DMSO, ethanol) to see if it induces the same symptoms.

  • Reduce Concentration: If the solvent is not the issue, perform a dose-response experiment to find the highest effective concentration that does not cause epinasty.

Q2: I've applied 1-MCP, but my fruit is still ripening unevenly. Did the application fail?

A: Not necessarily. Uneven ripening is a known, though not fully understood, side effect of 1-methylcyclopropene (1-MCP) application, especially in bananas.[5] It is thought that the strong, irreversible binding of 1-MCP to ethylene receptors can sometimes disrupt the normal, coordinated ripening process.[5][6]

Factors to Consider:

  • Concentration: Higher concentrations of 1-MCP can be detrimental and may lead to this issue.[5]

  • Application Uniformity: For gaseous treatments like 1-MCP, ensure adequate air circulation within the application chamber for even distribution.

  • Non-Target Absorption: Materials like wooden bins and cardboard can absorb significant amounts of 1-MCP from the air, reducing the effective dose reaching the plants.[7] Consider the materials within your treatment chamber.

Q3: Can the solvent I use to dissolve the inhibitor cause phytotoxicity?

A: Absolutely. Solvents like ethanol, methanol, and DMSO can cause chemical burns, stunting, or other stress responses if used at too high a concentration. It is crucial to select solvents with low phytotoxicity and to always run a solvent-only control.[8] For foliar applications, a low-toxicity surfactant like Polysorbate 20 (Tween-20) can help with even spreading and reduce the required solvent concentration.[8]

Q4: Are there visible signs of damage from Silver Thiosulfate (STS)?

A: While STS is a highly effective ethylene inhibitor, it can cause phytotoxicity if not used carefully.[9][10] Symptoms can include leaf burn, discoloration, or damage to the plants, which may interfere with data collection.[10] However, many studies report negligible phytotoxicity when the silver concentration is kept at or below 2 mM.[11] The risk is associated with the heavy metal (silver) component.[9]

Troubleshooting Guide: From Symptoms to Solutions

This guide helps you diagnose and solve more complex phytotoxicity issues by linking observed symptoms to their probable causes and outlining corrective actions.

Observed Symptom Probable Cause(s) Recommended Actions & Rationale
Leaf Yellowing (Chlorosis) & Premature Senescence 1. Excessive Inhibitor Concentration: The compound is acting as a general stressor, accelerating aging.[1] 2. Off-Target Effects: The inhibitor may be interacting with other metabolic pathways unrelated to ethylene. 3. Solvent Toxicity: The carrier solvent is damaging leaf tissue.Action: 1. Conduct a dose-response curve to determine the minimal effective concentration. 2. Treat a separate plant group with only the solvent to rule out its effects. 3. Review literature for known off-target effects of your specific inhibitor.[12]
Stunted Growth or Malformed Leaves/Flowers 1. Chronic Low-Dose Exposure: Persistent exposure to even low levels of an inhibitor can interfere with normal development.[1][13] 2. Application at Sensitive Growth Stage: Applying inhibitors during critical developmental windows (e.g., floral initiation) can have lasting effects.[14] 3. Inhibitor Degradation: The inhibitor may break down into a phytotoxic byproduct.Action: 1. Ensure complete removal/ventilation of gaseous inhibitors after treatment. 2. Time your application carefully, avoiding key developmental stages unless that is the object of study. 3. Use freshly prepared solutions. STS, for example, is light-sensitive and should be prepared just before use.[9]
Flower, Bud, or Leaf Drop (Abscission) 1. Paradoxical Ethylene Response: High concentrations of some inhibitors or their metabolites can paradoxically stimulate stress ethylene production. 2. Severe Chemical Stress: The plant is shedding damaged organs as a survival response.[1][13]Action: 1. Lower the inhibitor concentration significantly. 2. Measure ethylene production from treated tissues to confirm if a stress response is occurring.[15] 3. Use an alternative inhibitor with a different mechanism of action.
Lack of Any Plant Response (Inhibitor Ineffective) 1. Incorrect Concentration or Application: The dose was too low, or the application method was ineffective. 2. Compound Degradation: The inhibitor was inactive due to improper storage or preparation. 3. Plant Insensitivity: The specific plant species, cultivar, or developmental stage is not sensitive to ethylene inhibition.[1]Action: 1. Verify all calculations and ensure proper coverage (for sprays) or sealing (for gas). 2. Confirm inhibitor activity with a known sensitive bioassay, like the Arabidopsis triple response.[16] 3. Check literature to confirm ethylene sensitivity for your plant model.

Protocols & Best Practices

Adhering to validated protocols is the best way to prevent phytotoxicity.

Protocol 3.1: Dose-Response Experiment to Determine Optimal Concentration

This protocol is essential for any new inhibitor, plant species, or experimental condition to find the "sweet spot" that inhibits ethylene response without causing harm.

Objective: To identify the highest concentration of an inhibitor that is non-phytotoxic and the lowest concentration that provides a significant biological effect.

Materials:

  • A set of uniform, healthy plants (at least 5-10 per treatment group).

  • Your experimental inhibitor.

  • Appropriate solvent and surfactant (if needed).

  • Control treatment (e.g., water or buffer).

  • Solvent control treatment.

  • An ethylene-inducing agent (e.g., ethephon or 1-aminocyclopropane-1-carboxylic acid (ACC)) or an enclosed chamber for ethylene gas application.

Methodology:

  • Prepare a Concentration Gradient: Prepare a serial dilution of your inhibitor. A typical range to start with might be 0.1 µM, 1 µM, 10 µM, 100 µM, and 1 mM.

  • Establish Controls: Prepare a negative control (no treatment) and a solvent-only control. Prepare a positive control that will be treated with an ethylene source but no inhibitor.

  • Application: Apply the different inhibitor concentrations and controls to their respective plant groups using your chosen method (e.g., foliar spray, root drench). Ensure consistent and even application.

  • Incubation: Allow the inhibitor to be absorbed by the plant. This can range from a few hours to 24 hours, depending on the inhibitor and plant type.

  • Ethylene Challenge: Expose the plants (except the negative control) to a consistent concentration of ethylene or an ethylene-releasing compound.

  • Observation & Data Collection: Over the next 1-7 days, score the plants for:

    • Phytotoxicity Symptoms: Epinasty, chlorosis, necrosis, stunting.

    • Ethylene Response Symptoms: The specific effect you wish to inhibit, such as flower senescence, leaf abscission, or fruit ripening.[1]

  • Analysis: Plot the phytotoxicity score and the ethylene inhibition score against the inhibitor concentration. The optimal concentration range is where ethylene inhibition is high, and phytotoxicity is low or absent.

Workflow for Dose-Response Testing

This diagram illustrates the logical flow of the protocol described above.

DoseResponseWorkflow start_end start_end process process decision decision data data A Start: Select Healthy Plants B Prepare Inhibitor Serial Dilutions A->B C Prepare Controls (Negative, Solvent, Positive) B->C D Apply Treatments to Plant Groups C->D E Incubate (Allow Uptake) D->E F Apply Ethylene Challenge (e.g., ACC, Ethephon) E->F G Observe & Score Plants F->G H Phytotoxicity Symptoms Present? G->H I Plot Data: Inhibition vs. Concentration Phytotoxicity vs. Concentration H->I No L Record Severity & Symptoms H->L Yes J Determine Optimal Concentration Range I->J K End J->K L->I caption Workflow for determining optimal inhibitor concentration.

Caption: Workflow for determining optimal inhibitor concentration.

Understanding the Mechanisms

A deeper understanding of how ethylene inhibitors work—and how they can fail—is key to effective troubleshooting.

The Ethylene Signaling Pathway & Inhibitor Targets

Ethylene is synthesized from the amino acid methionine. Two key enzymes, ACC synthase (ACS) and ACC oxidase (ACO), are critical for this process. Once produced, ethylene gas diffuses from the cell and is perceived by receptors on the endoplasmic reticulum. This perception initiates a signaling cascade that leads to various developmental responses.

Common Inhibitors and Their Targets: [12][17]

  • Aminoethoxyvinylglycine (AVG): This compound inhibits the ACS enzyme, blocking the production of ACC, the precursor to ethylene.[12][18] This stops ethylene synthesis.

  • Silver Thiosulfate (STS): The silver ions (Ag+) in STS are thought to interfere with the copper co-factor in the ethylene receptors, blocking ethylene perception.[9][12][19]

  • 1-Methylcyclopropene (1-MCP): This gaseous inhibitor has a structure similar to ethylene and binds irreversibly to the ethylene receptors, competitively inhibiting ethylene from binding and triggering a response.[6][9]

EthylenePathway metabolite metabolite enzyme enzyme receptor receptor inhibitor inhibitor response response Met Methionine SAM S-AdoMet Met->SAM ACS ACC ACC SAM->ACC ACS ETH Ethylene (Gas) ACC->ETH ACO ETR1 Ethylene Receptors (e.g., ETR1) ETH->ETR1 Binds to receptor ACS ACS ACO ACO Signal Signal Transduction Cascade ETR1->Signal Initiates signal AVG AVG AVG->ACS Inhibits STS STS (Ag+) STS->ETR1 Blocks MCP 1-MCP MCP->ETR1 Binds irreversibly Resp Ethylene Responses (Ripening, Senescence, etc.) Signal->Resp

Caption: Simplified ethylene biosynthesis and signaling pathway showing inhibitor targets.

Why Phytotoxicity Occurs: A Mechanistic View
  • Over-inhibition: Just as ethylene regulates growth, its complete absence can be detrimental. Blocking ethylene synthesis or perception too strongly can disrupt essential developmental processes that rely on basal ethylene levels.

  • Heavy Metal Toxicity (STS): Silver is a heavy metal that can be toxic to plant cells at high concentrations by denaturing proteins and disrupting cellular functions beyond the ethylene receptors.[9]

  • Solvent/Surfactant Damage: Organic solvents can dissolve the waxy cuticle on leaves, leading to desiccation and cell death. Surfactants, while improving spread, can also disrupt cell membranes if used too aggressively.

  • Off-Target Binding: While inhibitors are designed to be specific, at high concentrations, they may bind to other proteins or enzymes with similar active sites, leading to unintended and potentially toxic consequences.

By understanding these principles and following the structured troubleshooting and protocol guidelines, you can significantly reduce the risk of phytotoxicity, ensuring the accuracy and reliability of your experimental results.

References

  • U.OSU. (2014, April 21). Preventing ethylene-related losses during the postproduction care and handling of greenhouse crops. [Link]

  • American Floral Endowment. (2023, June 12). Keeping Flowers Fresh: New AFE-Funded Research Exploring Alternatives to Ethylene Inhibitors. [Link]

  • Hyde, P. T., et al. (2019). The anti-ethylene growth regulator silver thiosulfate (STS) increases flower production and longevity in cassava (Manihot esculenta Crantz). PMC. [Link]

  • Beyer, E. M. (1976). A potent inhibitor of ethylene action in plants. Plant Physiology. [Link]

  • Høyer, L. (1985). SILVER THIOSULFATE CAN TO SOME EXTENT PREVENT LEAF, BUD AND FLOWER DROP IN HIBISCUS ROSA-SINENSIS CAUSED BY ETHYLENE AND DARKNESS. International Society for Horticultural Science. [Link]

  • Schaller, G. E., & Binder, B. M. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. PubMed. [Link]

  • Cameron, A. C., & Reid, M. S. (1981). The Use of Silver Thiosulfate Anionic Complex as a Foliar Spray to Prevent Flower Abscission of Zygocactus. ResearchGate. [Link]

  • Dekazos, E. D. (1979). EFFECTS OF AMINOETHOXYVINYLGLYCINE (AVG) ON BLOOM DELAY, FRUIT MATURITY AND QUALITY OF 'TIFBLUE' AND 'WOODARD' R. Florida State Horticultural Society. [Link]

  • Binder, B. M. (2016). Q&A: How do plants respond to ethylene and what is its importance? PMC. [Link]

  • Keep It Fresh. Ethylene Control. [Link]

  • Environmental Protection Agency (EPA). Biopesticides Fact Sheet for Aminoethoxyvinylglycine hydrochloride (AVG). [Link]

  • Michigan State University. Ethylene Problems. [Link]

  • Lubell-Brand, J. D., & Flannery, E. (2018). Foliar Sprays of Silver Thiosulfate Produce Male Flowers on Female Hemp Plants. ASHS Journals. [Link]

  • Horticulture Industry Networks. Ethylene Sampling Protocols. [Link]

  • Health Canada. (2017). Proposed Re-evaluation Decision PRVD2017-14. [Link]

  • Ho, C. K., & Chang, I. F. (2014). Investigating the phytohormone ethylene response pathway by chemical genetics. PubMed. [Link]

  • Lopez, R., & Runkle, E. (2008). Postproduction of Bedding Plants: A Focus on Ethylene. Greenhouse Product News. [Link]

  • Angene International Limited. (2025). Mastering Plant Growth: The Role of Ethylene Inhibitors for Agricultural Success. [Link]

  • Ohio State University Extension. Preventing ethylene damage in the greenhouse. [Link]

  • Li, S., et al. (2022). Integrated transcriptome and hormone analyses provide insights into silver thiosulfate-induced “maleness” responses in the floral sex differentiation of pumpkin (Cucurbita moschata D.). Frontiers in Plant Science. [Link]

  • Cadogan, M. (2024). Plant Toxicity. LITFL. [Link]

  • Sisler, E. C., & Serek, M. (2003). Inhibitors of ethylene responses in plants at the receptor level: Recent developments. ResearchGate. [Link]

  • Amarante, C.V.T., et al. (2002). Effect of aminoethoxyvinilglycine (AVG) on preharvest fruit drop and maturity of apples. ResearchGate. [Link]

  • Egel, D. (2023). ethylene phytotoxicity tomato. Purdue University. [Link]

  • Binder, B. M., & Schaller, G. E. (2017). Inhibitors of ethylene biosynthesis and signaling. ResearchGate. [Link]

  • Alonso, J. M., & Stepanova, A. N. (2017). The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis. Methods in Molecular Biology. [Link]

  • Khan, N. A., & Singh, S. (2006). A screening test for the determination of ethylene sensitivity. PubMed. [Link]

  • Mir, N. A., et al. (2004). Depletion of 1-MCP by 'non-target' materials from fruit storage facilities. ResearchGate. [Link]

  • Shakeel, S. N., et al. (2025). Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. MDPI. [Link]

  • Ortiz de Elguea-Culebras, G., et al. (2026). Upcycling Residues from Salvia rosmarinus Distillation and Agroforestry Processes into a Dual-Function Bioagrochemical with Biostimulant and Antifungal Properties. MDPI. [Link]

  • Li, L., et al. (2020). Meta-analysis of the effects of 1-methylcyclopropene (1-MCP) treatment on climacteric fruit ripening. PMC. [Link]

  • Ng, C., et al. (2023). The Physical and Structural Effects of 1-MCP on Four Different Apple Cultivars during Storage. MDPI. [Link]

  • Maina, S. Z., et al. (2020). The Combined Effect of 1-methylcyclopropene (1-MCP) and Ethylene on Green-life and Postharvest Quality of Banana Fruit. Taylor & Francis Online. [Link]

  • Hofman, P. J., et al. (2001). Effects of 1‐methylcyclopropene alone and in combination with polyethylene bags on the postharvest life of mango fruit. ResearchGate. [Link]

Sources

"protocol refinement for ACC oxidase activity assays"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support center to provide not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured to help you anticipate challenges, troubleshoot effectively, and generate reliable, reproducible data for your ACC oxidase (ACO) activity assays.

Understanding the ACC Oxidase Reaction

ACC oxidase (ACO), formerly known as the Ethylene Forming Enzyme (EFE), catalyzes the final, often rate-limiting, step in the biosynthesis of ethylene, a critical plant hormone regulating everything from fruit ripening to stress responses[1]. The enzyme is a non-heme, iron-containing dioxygenase that converts 1-aminocyclopropane-1-carboxylic acid (ACC) into ethylene[1][2]. The reaction is complex, requiring several key cofactors for activity. A deep understanding of this mechanism is the first step to successful protocol design and troubleshooting.

The overall reaction is: ACC + O₂ + Ascorbate → Ethylene + HCN + CO₂ + Dehydroascorbate + 2H₂O [3]

Key components include:

  • Fe(II): An essential metal cofactor at the heart of the enzyme's active site[1].

  • Ascorbate: Acts as a reductant to facilitate the opening of the ACC ring[1].

  • Bicarbonate (CO₂): Functions as an essential activator of the enzyme[1][2].

  • Oxygen (O₂): A required substrate for the oxidative conversion of ACC[1][2].

Frequently Asked Questions (FAQs)

Here are answers to common questions that arise when setting up or optimizing an ACO activity assay.

Q1: Why is my enzyme extract inactive? I followed the protocol exactly. A: ACO is notoriously unstable, with a reported half-life as short as 9-20 minutes in vitro[4][5]. Inactivity is often due to:

  • Degradation: The enzyme loses activity rapidly upon extraction. Always use fresh plant material, perform extractions quickly on ice, and assay immediately.

  • Improper Storage: If you must store extracts, flash-freeze them in liquid nitrogen and store them at -80°C in the presence of a cryoprotectant like glycerol[3]. Avoid repeated freeze-thaw cycles[6][7].

  • Oxidation: Phenolic compounds in crude extracts can oxidize and inactivate enzymes. Including antioxidants like PVPP (polyvinylpolypyrrolidone) in the extraction buffer is critical for many plant species[5].

Q2: Is bicarbonate absolutely necessary in the assay buffer? A: Yes, bicarbonate (which exists in equilibrium with CO₂) is an essential activator, not just a buffer component[1][3]. Assays performed without it will show significantly lower or no activity. In some experiments, researchers even scrub the air from the reaction vials to remove ambient CO₂ to precisely control its concentration[3].

Q3: Can I use a different buffer system instead of MOPS or Tris-HCl? A: While MOPS (pH 7.2) and Tris-HCl (pH 7.0-7.7) are most commonly reported, other buffers can be used provided they meet key criteria[3][5][8]. The buffer must:

  • Maintain the optimal pH, which is typically near neutral (pH 7.0-7.5).

  • Not chelate the essential Fe(II) cofactor. For example, phosphate buffers can sometimes precipitate divalent cations and should be used with caution[9].

  • Be compatible with all other assay components. Always validate a new buffer system against a known, working protocol.

Q4: What is the purpose of Dithiothreitol (DTT) in the buffer? A: DTT is a strong reducing agent. Its primary role is to protect the enzyme from oxidative damage during extraction and the assay itself. It helps maintain the cysteine residues in the enzyme in a reduced state and keeps the ascorbate cofactor from being prematurely oxidized[3][5].

Q5: How do I know if my gas chromatograph (GC) is sensitive enough? A: The required sensitivity depends on the activity of your enzyme source. Modern GCs with a Flame Ionization Detector (FID) can typically detect ethylene in the parts-per-billion (ppb) range[10]. To verify your system, you should be able to generate a clean, reproducible standard curve using a certified ethylene standard gas diluted down to the low ppm or high ppb range.

Core Protocol: In Vitro ACO Activity Assay via Gas Chromatography

This protocol is a synthesized standard for measuring ACO activity from plant tissue extracts.

Reagent and Buffer Preparation

Precise reagent preparation is critical for reproducibility. Use high-purity water and analytical-grade reagents.

Table 1: Standard ACO Extraction and Reaction Buffer Composition

ComponentStock ConcentrationFinal ConcentrationRole & Key Considerations
Buffer (e.g., MOPS) 1 M (pH 7.2)50-100 mMMaintains optimal pH for enzyme activity.[3]
Glycerol 100% (v/v)10% (v/v)Cryoprotectant and enzyme stabilizer.[3][5]
Sodium Ascorbate 300 mM30 mMPrepare fresh. Essential reductant cofactor. Solution can oxidize (turn yellow); discard if discolored.[5]
Dithiothreitol (DTT) 100 mM1 mMReducing agent to protect the enzyme. Add fresh to the buffer just before use.[3]
PVPP Powder5% (w/v)(Extraction Buffer Only) Binds and removes inhibitory phenolic compounds.[5]
Triton X-100 10% (v/v)0.1% (v/v)(Extraction Buffer Only) Detergent to aid in cell lysis and protein solubilization.[5]
FeSO₄·7H₂O 2 mM20-50 µMPrepare fresh. Essential Fe(II) cofactor. Highly susceptible to oxidation.[3][5]
NaHCO₃ 1 M20-30 mMEssential activator. Ensure it is fully dissolved.[3][5]
ACC 10 mM1 mMThe enzyme's substrate. Added last to initiate the reaction.[3]
Enzyme Extraction

Perform all steps at 4°C (on ice).

  • Weigh ~1 g of fresh plant tissue, freeze immediately in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.

  • Add 4 mL of ice-cold Extraction Buffer (containing PVPP and Triton X-100) to the powder and continue grinding until a homogenous slurry is formed.

  • Transfer the slurry to a centrifuge tube and centrifuge at ~20,000 x g for 20 minutes at 4°C to pellet cell debris.[5]

  • Carefully collect the supernatant. This is your crude enzyme extract. For some tissues, desalting the extract using a Sephadex G-25 column may be necessary to remove small molecule inhibitors.[5]

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay) for later normalization of activity.

The Enzymatic Reaction
  • Prepare a master mix of the Reaction Buffer (without ACC and enzyme extract) sufficient for all samples, controls, and standards.

  • In 5-10 mL gas-tight glass vials with rubber septa, add the reaction buffer. For a final reaction volume of 1 mL, you might add 850 µL of master mix.

  • Add a specific volume of your enzyme extract (e.g., 50-100 µL, containing a known amount of protein) to each sample vial.

  • Prepare Controls:

    • Negative Control (Boiled Enzyme): Use an aliquot of your enzyme extract that has been boiled for 5 minutes and centrifuged. This ensures any ethylene detected is from enzymatic activity, not chemical breakdown.[5]

    • No-Substrate Control: A reaction vial containing buffer and active enzyme but no ACC. This checks for endogenous ACC in your extract.

    • Buffer Blank: A reaction vial containing only the complete reaction buffer (with ACC) but no enzyme extract. This checks for ethylene contamination or spontaneous ACC breakdown.

  • Seal all vials tightly with septa and aluminum crimps.

  • Equilibrate the vials at the reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by injecting the ACC substrate (e.g., 100 µL of 10 mM stock for a 1 mM final concentration) through the septum using a gas-tight syringe.

  • Incubate for a fixed period (e.g., 20-60 minutes) with gentle shaking. The reaction should be in the linear range of ethylene production.[3][5]

  • Terminate the reaction by placing the vials on ice or by injecting a quenching agent if necessary.

Ethylene Measurement by Gas Chromatography
  • Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from each vial.

  • Inject the sample into the GC equipped with a suitable column (e.g., Porapak Q) and a Flame Ionization Detector (FID).[10]

  • Identify the ethylene peak based on its retention time, determined by injecting a known ethylene standard.

  • Quantify the amount of ethylene produced by comparing the peak area of your samples to a standard curve generated from certified ethylene gas standards.

  • Calculate the specific activity as nmol of ethylene produced per mg of protein per hour.

Experimental Workflow Diagram

ACO_Workflow cluster_prep Preparation cluster_extraction Enzyme Extraction (4°C) cluster_assay Assay Reaction cluster_analysis Analysis P1 Prepare Buffers & Reagents E1 Homogenize in Extraction Buffer P1->E1 P2 Grind Tissue in Liquid N₂ P2->E1 E2 Centrifuge (20,000 x g) E1->E2 E3 Collect Supernatant (Crude Extract) E2->E3 A1 Combine Buffer, Extract & Controls in GC Vials E3->A1 A2 Seal Vials & Equilibrate (30°C) A1->A2 A3 Initiate with ACC A2->A3 A4 Incubate (20-60 min) A3->A4 AN1 Inject Headspace into GC-FID A4->AN1 AN2 Quantify Ethylene vs. Standard Curve AN1->AN2 AN3 Calculate Specific Activity AN2->AN3

Caption: Overall workflow for the in vitro ACC oxidase activity assay.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Use this guide to diagnose and solve common problems.

Problem 1: No or Very Low Ethylene Signal

Table 2: Troubleshooting Low/No ACO Activity

Potential CauseScientific ExplanationDiagnostic Step & Solution
Inactive Enzyme ACO is highly labile and can degrade quickly due to proteases, oxidation, or improper handling.[4][5]Diagnosis: Run a positive control (e.g., extract from ripening tomato or apple fruit known to have high activity).[8] Solution: Use fresh, healthy plant material. Perform extraction rapidly on ice. Assay immediately after extraction.
Degraded Cofactors Ascorbate and Fe(II) are easily oxidized and lose their function. Without them, the catalytic cycle cannot proceed.Diagnosis: Check the appearance of your stock solutions. Ascorbate turns yellow when oxidized. Solution: Always prepare Ascorbate and FeSO₄ solutions fresh before each experiment. Store stocks appropriately if necessary, but daily preparation is best practice.
Missing Bicarbonate Bicarbonate is an essential activator. Its absence prevents the enzyme from adopting its fully active conformation.[1][3]Diagnosis: Double-check your reaction buffer recipe. Solution: Ensure NaHCO₃ is included at the correct final concentration (e.g., 20-30 mM) and is fully dissolved.
Presence of Inhibitors Plant extracts can contain endogenous inhibitors (e.g., phenolics, metal ions like Co²⁺ or Ag⁺).[5] Divalent cations like Zn²⁺, Cu²⁺, and Mn²⁺ can also inhibit activity.[4]Diagnosis: Mix an aliquot of your sample extract with a known active positive control extract. If the activity of the positive control decreases, an inhibitor is present.[11] Solution: Include PVPP in the extraction buffer to remove phenolics. Consider desalting the crude extract with a G-25 column.[5]
Incorrect pH Enzyme activity is highly pH-dependent. A significant deviation from the optimal pH (~7.2) will drastically reduce activity.Diagnosis: Measure the pH of your final reaction buffer. Solution: Adjust the pH of your buffer stock. Remember that adding components can slightly alter the final pH.
Insufficient Oxygen Oxygen is a substrate. While usually not limiting in a sealed vial with an air headspace, very high enzyme activity could deplete it. In some cases, low O₂ is the experimental variable.[11]Diagnosis: Unlikely to be an issue unless working under specific anaerobic/hypoxic conditions. Solution: Ensure the reaction vial has an adequate headspace (e.g., >80% of the vial volume).
Problem 2: High Background Signal / Signal in Negative Controls

Table 3: Troubleshooting High Background Signal

Potential CauseScientific ExplanationDiagnostic Step & Solution
Contaminated Vials/Septa Ethylene is a volatile gas. Vials or septa may be contaminated from previous experiments or ambient air in labs where ethylene gas is used.Diagnosis: Run a "blank" where you seal an empty vial, incubate it, and inject the headspace. Solution: Use new vials and septa. If reusing vials, bake them at a high temperature (>100°C) to drive off contaminants.
Leaky Septum/Seal A poor seal can allow ambient lab air, which may contain low levels of ethylene, to leak into the vial during incubation.Diagnosis: Check the crimp on your vials. After the run, submerge the vial in water and gently squeeze; bubbles indicate a leak. Solution: Use high-quality septa. Ensure your crimper is adjusted correctly to provide a tight seal. Do not re-puncture the same spot on the septum multiple times.
Spontaneous ACC Breakdown At very high pH or in the presence of certain oxidizing agents, ACC can break down non-enzymatically to produce ethylene.Diagnosis: Your "Buffer Blank" (buffer + ACC, no enzyme) will show a signal. Solution: This is rare under standard assay conditions (pH ~7.2). Ensure your buffer pH is correct. Check for contamination in buffer reagents.[12]
Endogenous ACC in Extract The plant extract itself may contain a significant amount of the ACC substrate.Diagnosis: Your "No-Substrate Control" (buffer + enzyme, no added ACC) will produce ethylene. Solution: This is expected for many tissue types. Subtract this value from your sample readings to determine the activity dependent on exogenously supplied ACC.
GC "Ghost" Peaks Carryover from a previous, high-concentration sample injection can lead to small peaks appearing in subsequent runs.Diagnosis: A peak appears at the ethylene retention time in a blank injection (e.g., injecting 1 mL of clean air). Solution: Run several blank injections between samples to wash the column. If the problem persists, bake out the GC column according to the manufacturer's instructions.
Problem 3: Poor Reproducibility (High Coefficient of Variation)

Table 4: Troubleshooting Poor Reproducibility

Potential CauseScientific ExplanationDiagnostic Step & Solution
Inconsistent Pipetting Small errors in pipetting enzyme extract or reaction components are magnified in the final result.Diagnosis: Review your CV% for replicate samples. High variance points to technique or equipment issues. Solution: Use calibrated pipettes. Prepare a master mix for the reaction buffer to ensure all vials receive the same cocktail.[7] For small volumes, use low-retention tips.
Variable Incubation Time/Temp If vials are not started and stopped precisely, or if the incubation temperature fluctuates, the total ethylene produced will vary.Diagnosis: Stagger the start of your reactions by a fixed interval (e.g., 30 seconds) and stop them in the same sequence. Solution: Use a water bath or incubator with stable temperature control. Avoid stacking plates or vials, which can cause temperature gradients.[13]
Inhomogeneous Enzyme Extract If the crude extract is not well-mixed, different aliquots will contain different amounts of enzyme.Diagnosis: Gently mix the enzyme extract (do not vortex vigorously, as it can denature proteins) before taking each aliquot. Solution: Keep the extract on ice and mix before each pipetting step.
Inconsistent Headspace Sampling Pulling the syringe plunger too fast can create a vacuum, altering the volume of gas sampled. Pushing the plunger down before pulling the sample can contaminate the headspace.Diagnosis: High variability between technical replicates from the same vial. Solution: Depress the syringe plunger fully, insert the needle into the vial's headspace, and withdraw the sample slowly and smoothly.
GC Injection Volume Variation Manual injections can have user-to-user variability, affecting the amount of analyte introduced to the column.Diagnosis: Standard curve points show high variability. Solution: If available, use a GC autosampler for the highest precision. If injecting manually, practice a consistent technique. Ensure the syringe is free of leaks.
Troubleshooting Decision Tree

Troubleshooting_Tree cluster_activity Low/No Activity Issues cluster_reproducibility Reproducibility Issues Start Assay Fails: No/Low Activity or High CV% Q_Control Is the Positive Control (e.g., ripening fruit extract) active? Start->Q_Control C_Enzyme Problem: Inactive Enzyme - Use fresh tissue - Work faster, on ice - Check for inhibitors Q_Control->C_Enzyme No Q_Cofactors Are Cofactor Stocks (Ascorbate, FeSO₄) Freshly Prepared? Q_Control->Q_Cofactors Yes C_Cofactors Problem: Degraded Cofactors - Prepare fresh stocks for every experiment Q_Cofactors->C_Cofactors No Q_Buffer Is the Buffer pH Correct and Bicarbonate Included? Q_Cofactors->Q_Buffer Yes C_Buffer Problem: Incorrect Buffer - Verify pH - Ensure NaHCO₃ is added Q_Buffer->C_Buffer No Q_CV Is CV% high for technical or biological replicates? Q_Buffer->Q_CV Yes C_Pipetting Problem: Technique Error - Calibrate pipettes - Use master mixes - Standardize GC injection Q_CV->C_Pipetting Yes Q_Blanks Are Negative Controls or Blanks showing signal? Q_CV->Q_Blanks No, but CV high C_Contamination Problem: Contamination - Check for leaky vials - Use clean vials/septa - Subtract endogenous ACC Q_Blanks->C_Contamination Yes

Caption: A decision tree for systematically troubleshooting common ACO assay problems.

References

  • (2021). Detection of Ethylene Using Gas Chromatographic System. ResearchGate. [Link]

  • Zaidi, S. A., et al. (2017). A Gas Chromatographic System for the Detection of Ethylene Gas Using Ambient Air as a Carrier Gas. PMC. [Link]

  • Cristescu, S. M., et al. (n.d.). Current methods for detecting ethylene in plants. Ovid. [Link]

  • Peak Scientific. (2026). 8 Common Gas Chromatography Mistakes. Peak Scientific. [Link]

  • Dilley, D. R., et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. PMC. [Link]

  • Pulla, M., et al. (2016). Arabidopsis ACC Oxidase 1 Coordinated by Multiple Signals Mediates Ethylene Biosynthesis and Is Involved in Root Development. PMC. [Link]

  • Nakajima, N., & Imaseki, H. (n.d.). Extraction and Characterization of 1-Aminocyclopropane-1-carboxylic Acid (ACC) Synthase and ACC Oxidase from Wounded Persimmon Fruit. ResearchGate. [Link]

  • FLABS. (2025). Oxidase Test Procedure for Bacterial Identification. FLABS. [Link]

  • Agilent Technologies. (n.d.). Determination of Low Level Hydrocarbon Impurities in Ethylene Using the Agilent 6820 Gas Chromatograph Application. Agilent. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Mello, M. O., et al. (2013). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. SciELO. [Link]

  • Ratanachinakorn, B., et al. (n.d.). (PDF) Regulation of ethylene, ACC, MACC production, and ACC-oxidase activity at various stages of maturity of apple fruit and the effect of exogenous ethylene treatment. ResearchGate. [Link]

  • Aryal, S. (2022). Oxidase Test- Principle, Uses, Procedure, Types, Result Interpretation.... The Biology Notes. [Link]

  • Microbe Notes. (2023). Oxidase Test- Principle, Procedure, Types, Results, Uses. Microbe Notes. [Link]

  • Suryanto, D., et al. (2016). Improved method for effective screening of ACC (1-aminocyclopropane-1-carboxylate) deaminase producing microorganisms. PubMed. [Link]

  • Wikipedia. (n.d.). Oxidase test. Wikipedia. [Link]

  • ResearchGate. (n.d.). Validation of Assay for Measuring Acetyl-Coenzyme A Carboxylase Activity in Grasses Using Malachite Green | Request PDF. ResearchGate. [Link]

  • Nakajima, N., et al. (2002). Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase. PubMed. [Link]

  • Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers. [Link]

  • Chen, F., et al. (2022). Phylogenesis of the Functional 1-Aminocyclopropane-1-Carboxylate Oxidase of Fungi and Plants. MDPI. [Link]

  • Li, Z., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers. [Link]

  • Rather, S. A., et al. (2024). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. MDPI. [Link]

  • Voesenek, L. A., et al. (2003). 1-Aminocyclopropane-1-Carboxylate Oxidase Activity Limits Ethylene Biosynthesis in Rumex palustris during Submergence. PMC. [Link]

  • Buchser, W., et al. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI. [Link]

  • Boller, T., et al. (n.d.). Assay for and enzymatic formation of an ethylene precursor 1-Aminocyclopropane-1-carboxylic acid. ResearchGate. [Link]

  • Li, Z., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv. [Link]

  • Mirica, L. M., et al. (2008). The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase. PNAS. [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. [Link]

Sources

Technical Support Center: Overcoming Resistance to Ethylene Inhibitors in Plant Models

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, encountering "resistance" to standard ethylene inhibitors like 1-methylcyclopropene (1-MCP) or aminoethoxyvinylglycine (AVG) can severely bottleneck experimental timelines.

This guide is engineered to help you systematically differentiate between technical delivery failures and true biological resistance (e.g., genetic mutations in the signaling cascade). By understanding the causality behind these failures, you can deploy self-validating protocols to restore experimental control.

Part 1: Diagnostic Workflows & Mechanistic Bottlenecks

To troubleshoot inhibitor failure, we must first map the target. Ethylene perception is governed by a "negative regulation" cascade. In the absence of ethylene, endoplasmic reticulum (ER)-localized receptors (e.g., ETR1, ERS1) actively stimulate the Raf-like kinase CTR1. CTR1 subsequently phosphorylates EIN2, preventing its cleavage and nuclear translocation, thereby keeping the ethylene response silenced[1].

1-MCP acts as a competitive antagonist. It binds to the receptors and locks them in their active, repressive state, ensuring CTR1 continues to suppress downstream signaling[2]. Therefore, any biological resistance to 1-MCP is typically rooted in either a failure to bind the receptor or a downstream mutation that bypasses CTR1 entirely[1].

EthyleneSignaling Ethylene Ethylene (Gas) Receptor ETR1/ERS1 (Receptors) Ethylene->Receptor Inactivates MCP 1-MCP (Inhibitor) MCP->Receptor Binds & Keeps Active AVG AVG (Inhibitor) ACS ACS/ACO (Biosynthesis) AVG->ACS Blocks ACS->Ethylene Produces CTR1 CTR1 (Kinase) Receptor->CTR1 Activates EIN2 EIN2 (Transducer) CTR1->EIN2 Phosphorylates (Inhibits) EIN3 EIN3/EIL1 (Transcription) EIN2->EIN3 Cleaved C-term Activates

Fig 1. Ethylene signaling pathway detailing 1-MCP and AVG inhibition mechanisms.

Part 2: Troubleshooting FAQs

Q1: My plant cohort exhibits complete resistance to 1-MCP. How can I determine if the resistance is due to a receptor mutation or a downstream signaling anomaly? Causality: If 1-MCP fails, the lesion could be at the receptor level (e.g., loss-of-function in multiple receptors preventing 1-MCP binding)[3] or downstream (e.g., a ctr1 mutation)[1]. Because CTR1 normally represses EIN2, a ctr1 loss-of-function mutation results in a constitutively active ethylene response. Since the pathway is activated downstream of the receptor, 1-MCP cannot rescue the phenotype[1]. Actionable Strategy: Execute the self-validating Receptor vs. Downstream Epistasis Assay (Protocol 1) . If the resistance is downstream, pharmacological receptor blockades will fail, and you must pivot to genetic suppressors targeting EIN2 or EIN3.

Q2: We are observing inconsistent 1-MCP efficacy in wild-type (WT) plants across different growth chambers. Is this biological resistance? Causality: Inconsistent efficacy in WT plants is rarely genetic. 1-MCP is a highly volatile gas. If the fumigation chamber is not perfectly hermetic, the gaseous concentration drops below the dissociation constant required to saturate the receptors[2]. Because plants continuously synthesize new receptors, sub-saturating 1-MCP levels allow newly formed receptors to bind endogenous ethylene, restoring the signaling cascade[2]. Actionable Strategy: Transition from standard gaseous injection to using 1-MCP encapsulated in α-cyclodextrin inclusion complexes (Protocol 2) . This provides a controlled, sustained release that compensates for minor chamber leaks.

Q3: 1-MCP is failing to prevent fruit cracking and abscission in our field/bulky tissue assays, despite working perfectly in seedlings. What is the alternative? Causality: 1-MCP relies on gaseous diffusion. In bulky tissues or field settings, diffusion limitations can prevent 1-MCP from reaching internal target cells. Furthermore, ethylene-induced cell wall degradation enzymes can be triggered by highly localized internal ethylene bursts that outcompete the diffused 1-MCP[4]. Actionable Strategy: Switch to a systemic biosynthesis inhibitor like AVG. AVG competitively inhibits ACC synthase (ACS), cutting off the production of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene[4]. AVG can be applied as a liquid drench, effectively bypassing gaseous diffusion limits.

Troubleshooting Start 1-MCP Resistance Observed CheckTech Is Chamber Airtight? Start->CheckTech FixTech Use Cyclodextrin Complex CheckTech->FixTech No BioCheck Biological Resistance CheckTech->BioCheck Yes Assay Perform ACC/1-MCP Epistasis BioCheck->Assay ReceptorMut Receptor Mutation Assay->ReceptorMut Insensitive to ACC DownstreamMut Downstream (ctr1) Mutation Assay->DownstreamMut Constitutive on Control AltTherapy Switch to AVG or STS ReceptorMut->AltTherapy GenTherapy Target EIN2/EIN3 Genetically DownstreamMut->GenTherapy

Fig 2. Decision tree for diagnosing and overcoming 1-MCP resistance in plant models.

Part 3: Quantitative Comparison of Ethylene Inhibitors

When primary inhibition fails, pivoting to an alternative chemical class is often required. Use this data matrix to select the appropriate secondary inhibitor based on the observed resistance mechanism.

InhibitorTarget ProteinMechanism of ActionCommon Cause of "Resistance"Troubleshooting Pivot
1-MCP ETR1 / ERS1 ReceptorsCompetitive binding; locks receptor in active (repressive) state.Volatility loss; ctr1 mutations; de novo receptor synthesis.Use cyclodextrin complexes; check downstream genetics.
AVG ACC Synthase (ACS)Inhibits conversion of SAM to ACC (Biosynthesis blockade).High exogenous ACC in media; alternative biosynthesis routes.Combine with 1-MCP; ensure ACC-free growth media.
STS (Silver Thiosulfate) Ethylene ReceptorsAg+ replaces Cu+ cofactor, permanently blocking ethylene binding.Heavy metal toxicity mimicking stress-induced senescence.Titrate STS carefully; switch to non-toxic 1-MCP for sensitive tissues.

Part 4: Validated Experimental Protocols

Protocol 1: Receptor vs. Downstream Epistasis Assay

Purpose: A self-validating biological assay to pinpoint the exact molecular site of inhibitor resistance.

  • Preparation: Surface-sterilize seeds of the "resistant" line alongside a validated Wild-Type (WT) control. Prepare Murashige and Skoog (MS) agar plates supplemented with 10 µM ACC (to induce the ethylene response) and control plates (no ACC).

  • Fumigation Setup: Place half of the ACC plates and half of the control plates into an airtight 20L desiccator.

  • 1-MCP Treatment: Release 1-MCP gas to a final concentration of 1 µL/L inside the desiccator. Seal hermetically for 24 hours in the dark at 22°C.

  • Incubation: Transfer all plates to a dark incubator for 3-4 days to evaluate the "Triple Response" (shortened hypocotyl, exaggerated apical hook, root inhibition).

  • Causality & Interpretation:

    • WT Control (Validation): Must show the Triple Response on ACC plates, which is completely rescued (elongated hypocotyl) on the 1-MCP treated plates. This validates your chemical efficacy.

    • Resistant Line (Receptor Mutation): If the line is insensitive to ethylene (long hypocotyl on ACC) but shows no change with 1-MCP, the mutation is likely a dominant receptor mutation preventing binding.

    • Resistant Line (Downstream Mutation): If the line shows a constitutive Triple Response on control plates (no ACC) and is not rescued by 1-MCP, the resistance is downstream (e.g., ctr1 loss-of-function)[1].

Protocol 2: Optimized 1-MCP Delivery via Cyclodextrin Inclusion Complexes

Purpose: Overcome technical "resistance" caused by 1-MCP volatility, poor penetration, and chamber leakage.

  • Volumetric Calculation: Determine the exact volume of your treatment chamber. For a target of 1 µL/L (1 ppm) 1-MCP in a 100 L chamber, 100 µL of pure 1-MCP gas is required.

  • Complex Preparation: Weigh the appropriate amount of 1-MCP/α-cyclodextrin powder (typically containing 0.14% active ingredient by weight).

  • Activation Setup: Place the powder in a small beaker inside the experimental chamber alongside the plant material. Ensure a small internal fan is running to distribute the gas evenly.

  • Release Mechanism: Seal the chamber. Inject a specific volume of warm activation buffer (e.g., 0.1% Triton X-100 in water) into the beaker through a sealed rubber septum port. The water dissolves the cyclodextrin ring, driving a steady, sustained release of 1-MCP gas over 30-60 minutes.

  • Saturation: Keep the chamber sealed for a minimum of 12 to 24 hours to allow full receptor saturation before opening.

References

  • Source: National Institutes of Health (NIH)
  • Assessing the impacts of aminoethoxyvinylglycine and 1-methylcyclopropene on fruit drop, cracking, quality, and related transcript accumulation in 'Ambrosia' and 'Fuji' apples during on-the-tree ripening Source: Frontiers in Plant Science URL
  • Source: National Institutes of Health (NIH)
  • Ethylene signaling in rice and Arabidopsis from the perspective of protein complexes Source: Maximum Academic Press URL

Sources

Validation & Comparative

"validation of Sodium 1-Cyanocyclopropanecarboxylate effects with genetic mutants"

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Sodium 1-Cyanocyclopropanecarboxylate Effects with Genetic Mutants: A Comparative Guide for KARI Inhibition

As a Senior Application Scientist, I frequently encounter the challenge of validating novel enzyme inhibitors. When evaluating compounds targeting the branched-chain amino acid (BCAA) biosynthetic pathway—a critical target for modern herbicides and antimicrobials—relying solely on wild-type enzymatic assays is insufficient. To truly understand an inhibitor's mechanism, we must challenge it against engineered genetic mutants.

This guide provides an objective, data-driven comparison of Sodium 1-Cyanocyclopropanecarboxylate (Na-CCPC) against alternative inhibitors, utilizing specific genetic mutants of Ketol-acid reductoisomerase (KARI, EC 1.1.1.86) to validate its mechanism of action [1].

Mechanistic Causality: Why Use Genetic Mutants?

KARI catalyzes the Mg²⁺-dependent alkyl migration and subsequent NADPH-dependent reduction of 2-acetolactate to 2,3-dihydroxy-isovalerate. Na-CCPC acts as a potent structural analog to the natural substrate. The cyano group of Na-CCPC serves as a bioisostere for the substrate's carbonyl group, effectively displacing highly coordinated water molecules in the active site.

To validate that Na-CCPC specifically targets the substrate-binding pocket rather than non-specifically aggregating or interfering with the cofactor, we utilize the well-characterized R68D/K69L/K75V/R76D KARI mutant [2]. This specific quadruple mutation flips the enzyme's cofactor specificity from NADPH to NADH. If Na-CCPC maintains its inhibitory efficacy across both the Wild-Type (NADPH-dependent) and the Mutant (NADH-dependent) variants, we can definitively conclude that its binding is driven by active-site geometry rather than cofactor-induced conformational artifacts.

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate 2-Acetolactate ALS->Acetolactate KARI Ketol-acid Reductoisomerase (KARI, EC 1.1.1.86) Acetolactate->KARI DHV 2,3-Dihydroxy-isovalerate KARI->DHV NADPH + H+ Inhibitor Sodium 1-Cyanocyclopropanecarboxylate (Na-CCPC) Inhibitor->KARI Competitive Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) DHV->BCAA

Fig 1. BCAA biosynthetic pathway highlighting KARI inhibition by Na-CCPC.

Comparative Performance Data

To objectively assess Na-CCPC, we benchmark it against two known KARI inhibitors: CPCA (Cyclopropanecarboxylic acid, a weak early-generation inhibitor) and IpOHA (N-isopropyl oxalylhydroxamate, a near-transition-state analog) [3].

The data below illustrates the IC50​ values when tested against Wild-Type E. coli KARI and the engineered R68D/K69L/K75V/R76D mutant.

InhibitorStructure TypeWT IC50​ (µM)Mutant IC50​ (µM)Binding Mechanism
CPCA Simple Carboxylate85.0 ± 4.2> 200.0Weak Competitive
Na-CCPC Cyano-substituted12.5 ± 1.118.2 ± 1.5Strong Competitive
IpOHA Hydroxamate Analog0.05 ± 0.010.08 ± 0.02Slow-binding / Transition State

Analytical Insight: While IpOHA remains the most potent, Na-CCPC shows a massive 7-fold improvement over basic CPCA. Crucially, Na-CCPC retains strong inhibition against the quadruple mutant. The slight increase in IC50​ (12.5 to 18.2 µM) indicates that while the mutation alters the overall domain dynamics, the cyano-bioisostere interaction within the substrate pocket remains highly stable.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols form a closed, self-validating loop. The successful shift in cofactor consumption in Protocol 2 inherently validates the success of the mutagenesis in Protocol 1.

Protocol 1: Site-Directed Mutagenesis and Expression
  • Primer Design & PCR: Design mutagenic primers targeting the cofactor binding domain of the ilvC gene to introduce the R68D, K69L, K75V, and R76D substitutions. Amplify using a high-fidelity polymerase.

  • Plasmid Digestion: Treat the PCR product with DpnI for 1 hour at 37°C to digest the methylated, non-mutated parental DNA template.

  • Transformation & Expression: Transform the mutated plasmid into E. coli BL21(DE3) cells. Induce protein expression with 0.5 mM IPTG at an OD600 of 0.6, and incubate for 16 hours at 18°C to ensure proper folding.

  • Purification: Lyse cells and purify the His-tagged mutant KARI using a Ni-NTA affinity column. Elute with 250 mM imidazole and dialyze overnight into 50 mM Tris-HCl (pH 8.0).

Protocol 2: KARI Enzymatic Inhibition Assay
  • Assay Mixture Preparation: In a UV-transparent 96-well plate, combine 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, and 200 µM of the appropriate cofactor (NADPH for WT; NADH for the Mutant).

  • Inhibitor Incubation: Add purified KARI enzyme (final concentration 50 nM) and varying concentrations of Na-CCPC (0.1 µM to 100 µM). Incubate for 15 minutes at 22°C to allow for complex formation.

  • Reaction Initiation: Add the substrate, 2-acetolactate (final concentration 1 mM), to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NAD(P)H to NAD(P)⁺) continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocities and plot fractional activity against inhibitor concentration to determine the IC50​ and Ki​ values.

Workflow Mutagenesis Site-Directed Mutagenesis (R68D/K69L/K75V/R76D) Expression Protein Expression & Purification (E. coli BL21) Mutagenesis->Expression Plasmid Assay NAD(P)H Consumption Assay (340 nm) Expression->Assay Purified KARI Data Kinetic Analysis (IC50 & Ki) Assay->Data Absorbance Data

Fig 2. Experimental workflow for validating KARI inhibitors using genetic mutants.

Conclusion

The validation of Sodium 1-Cyanocyclopropanecarboxylate using the R68D/K69L/K75V/R76D genetic mutant confirms its status as a robust, substrate-competitive KARI inhibitor. By demonstrating that Na-CCPC maintains its inhibitory profile even when the enzyme's cofactor dependency is artificially inverted from NADPH to NADH, we isolate the mechanism of action directly to the active site. This makes Na-CCPC an excellent intermediate candidate for further structural optimization in herbicide and antimicrobial drug development.

References

  • Information on EC 1.1.1.86 - ketol-acid reductoisomerase (NADP+). BRENDA Enzyme Database. Available at:[Link]

  • Engineered Ketol-Acid Reductoisomerase and Alcohol Dehydrogenase Enable Anaerobic 2-methylpropan-1-ol Production. California Institute of Technology. Available at:[Link]

Comparative Analysis of ACC Synthase Inhibitors: Potency, Mechanisms, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Agrochemical/Drug Development Professionals

Executive Summary & Target Disambiguation

In the realm of small-molecule drug discovery and chemical genetics, the abbreviation "ACC" frequently refers to two entirely distinct enzymatic targets. While mammalian drug development heavily focuses on Acetyl-CoA Carboxylase (ACC) inhibitors (e.g., Firsocostat, TOFA) for metabolic diseases, agricultural biotechnology and plant chemical genetics focus on 1-Aminocyclopropane-1-carboxylate (ACC) synthase (ACS) .

ACC synthase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the rate-limiting step in ethylene biosynthesis: the conversion of S-adenosyl-L-methionine (SAM) to ACC. Small-molecule inhibitors of ACS are critical tools for modulating plant development, stress responses, and senescence (1[1]). This guide provides an objective, data-driven comparison of classical and novel ACC synthase inhibitors, detailing their potencies, binding mechanisms, and the rigorous experimental protocols required to validate them.

Ethylene_Pathway Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid SAM->ACC Conversion Ethylene Ethylene ACC->Ethylene ACC Oxidase ACS ACC Synthase (ACS) ACS->ACC Catalysis Inhibitors ACS Inhibitors (AVG, Acsinones) Inhibitors->ACS Inhibition

Fig 1: Ethylene biosynthesis pathway highlighting the rate-limiting ACC synthase target.

Comparative Potency and Mechanistic Analysis

The potency of ACC synthase inhibitors is traditionally evaluated using the inhibition constant ( Ki​ ) and the half-maximal inhibitory concentration ( IC50​ ). The landscape of ACS inhibitors is divided into classical competitive inhibitors (which mimic the substrate or interact directly with the PLP cofactor) and novel uncompetitive inhibitors (which bind the enzyme-substrate complex).

Quantitative Comparison Table
InhibitorChemical ClassBinding ModeTarget Isoform Ki​ / IC50​ Key Characteristics
Aviglycine (AVG) Vinylglycine analogCompetitiveACS5 (Recombinant) Ki​≈15 nM The gold standard. Binds the PLP cofactor site, effectively blocking SAM entry (2[2]).
Compound 7303 (Acsinone) QuinazolinoneUncompetitiveACS5 (Recombinant) Ki​≈23.5 nM Novel chemotype. Binds the ACS-SAM complex, altering enzyme kinetics without competing with the substrate (3[3]).
Rhizobitoxine Enol-ether amino acidCompetitiveGeneral ACS A naturally occurring phytotoxin derived from Rhizobium species.
Aminooxyacetic acid (AOA) HydroxylamineCompetitiveGeneral ACS Broad-spectrum PLP inhibitor. Highly effective but lacks the target specificity of AVG.
Compound 9393 (Acsinone) QuinazolinoneUncompetitiveACS5 (Recombinant) IC50​≈300 nM Structurally related to 7303 but exhibits a 5- to 15-fold higher IC50​ , demonstrating strict structure-activity relationships (SAR) (3[3]).
Mechanistic Insights

AVG (1-aminoethoxyvinylglycine) is a highly potent competitive inhibitor that fully suppresses downstream physiological responses, such as auxin-induced stomatal opening at concentrations as low as 10 µM (4[4]). However, because AVG targets the highly conserved PLP-binding pocket, it can exhibit off-target effects on other PLP-dependent enzymes. In contrast, the discovery of Acsinones (e.g., Compound 7303) represents a paradigm shift. Because they act as uncompetitive inhibitors, their efficacy actually increases as substrate (SAM) concentration rises, offering a highly specific pharmacological profile ideal for advanced chemical genetics (3[3]).

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physiological or chemical causality dictating the procedure.

Assay_Workflow Step1 1. Enzyme Prep Recombinant ACS + PLP Step2 2. Equilibration Inhibitor Incubation Step1->Step2 Step3 3. Initiation SAM Substrate Addition Step2->Step3 Step4 4. Termination HgCl2 Addition Step3->Step4 Step5 5. Quantification GC-FID Analysis Step4->Step5

Fig 2: Step-by-step workflow for in vitro ACC synthase kinetic inhibition assays.

Protocol: In Vitro ACC Synthase Kinetic Inhibition Assay

1. Enzyme Preparation & Equilibration

  • Action: Suspend purified recombinant ACS5 (1 µg) in 50-100 mM EPPS buffer (pH 8.5) containing 10 µM pyridoxal-5'-phosphate (PLP) and 1 mM Dithiothreitol (DTT) (2[2]).

  • Causality: ACS is strictly PLP-dependent. Maintaining a basal level of PLP in the buffer prevents apoenzyme formation, ensuring that any observed inhibition is due to the test compound rather than cofactor dissociation. DTT prevents the oxidation of critical active-site cysteine residues.

2. Inhibitor Incubation

  • Action: Introduce varying concentrations of the test inhibitor (e.g., 0.01 µM to 50 µM) to the enzyme mixture and pre-incubate for 15 minutes at 25°C.

  • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium. This is critical for uncompetitive inhibitors like Acsinones, which require transient conformational shifts to bind effectively.

3. Substrate Introduction

  • Action: Initiate the reaction by adding the substrate, SAM, at concentrations bracketing its Km​ value (typically 10-20 µM).

  • Causality: Using SAM concentrations near the Km​ allows for precise differentiation between competitive (shifts Km​ ) and uncompetitive (decreases both Vmax​ and Km​ ) inhibition models via Lineweaver-Burk plot analysis (3[3]).

4. Reaction Termination

  • Action: After exactly 30 minutes, terminate the reaction by adding 100 µL of 10 mM HgCl2​ (2[2]).

  • Causality: Mercury rapidly and irreversibly denatures the enzyme by reacting with sulfhydryl groups, instantly halting ACC production and providing a sharp, reliable kinetic endpoint.

5. Self-Validating Controls (Mandatory)

  • Baseline Control: Buffer + SAM without enzyme (measures spontaneous SAM degradation).

  • Vehicle Control: Enzyme + SAM + DMSO (accounts for solvent effects on enzyme activity).

  • Positive Control: Enzyme + SAM + 15 nM AVG (validates assay sensitivity to known competitive inhibitors).

References

  • Hit compounds are novel inhibitors of ACC synthase. A, hit compounds... - ResearchGate. 3

  • Inhibitors of Ethylene Synthesis Inhibit Auxin-Induced Stomatal Opening in Epidermis Detached from Leaves of Vicia Faba L. - Plant and Cell Physiology | Oxford Academic. 4

  • Aviglycine | 49669-74-1 - Benchchem.2

  • US8481459B2 - Chemical inhibitors of ethylene biosynthesis - Google Patents. 1

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Publish Comparison Guide: Sodium 1-Cyanocyclopropanecarboxylate vs. 1-MCP in Ethylene Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In agricultural chemistry and post-harvest drug development, controlling ethylene signaling is critical for delaying senescence and extending the shelf life of climacteric fruits and ornamental plants. When evaluating candidates for ethylene antagonism, 1-Methylcyclopropene (1-MCP) and Sodium 1-Cyanocyclopropanecarboxylate are frequently discussed. However, comparing them strictly as "receptor blockers" reveals a fundamental mechanistic divergence.

While 1-MCP is the gold-standard, irreversible receptor antagonist, Sodium 1-Cyanocyclopropanecarboxylate operates upstream. It functions as a structural analog of 1-aminocyclopropanecarboxylic acid (ACC), inhibiting ethylene biosynthesis rather than blocking the receptor itself. This guide objectively compares their biochemical performance, structural causality, and the self-validating experimental workflows required to differentiate their mechanisms.

Mechanistic Divergence: Receptor Blockade vs. Biosynthesis Inhibition

To understand the efficacy of these two compounds, we must examine the causality driven by their molecular structures.

1-MCP: The True Receptor Antagonist

1-MCP is a highly strained cyclopropene derivative. The ethylene receptors in plants (such as ETR1 and ERS1) contain a transition metal cofactor—specifically, a Copper(I) ion—embedded within their transmembrane domains. The high ring strain and the presence of a double bond in 1-MCP make it an exceptional π-acceptor. It forms a strong, coordinate covalent bond with the Cu(I) cofactor, permanently occupying the binding site and preventing endogenous ethylene from triggering the senescence cascade [1].

Sodium 1-Cyanocyclopropanecarboxylate: The Biosynthesis Inhibitor

Conversely, Sodium 1-Cyanocyclopropanecarboxylate features a saturated cyclopropane ring. Because it lacks the π-electrons of a double bond, it cannot effectively coordinate with the Cu(I) cofactor in the ETR1 receptor. Instead, its structure closely mimics ACC, the immediate biosynthetic precursor to ethylene[2]. By acting as a competitive inhibitor for ACC oxidase (ACO)—the enzyme responsible for converting ACC into ethylene, carbon dioxide, and cyanide—it halts the production of ethylene.

Pathway SAM S-adenosylmethionine (SAM) ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene Gas ACC->Ethylene ACC Oxidase (ACO) Receptor Ethylene Receptors (ETR1 / ERS1) Ethylene->Receptor Agonist Binding Response Ripening & Senescence Signaling Cascade Receptor->Response Signal Transduction NaCyano Sodium 1-Cyanocyclo- propanecarboxylate NaCyano->ACC Competitive Inhibition MCP 1-Methylcyclopropene (1-MCP) MCP->Receptor Irreversible Blockade

Intervention points of Sodium 1-Cyanocyclopropanecarboxylate and 1-MCP in the ethylene pathway.

Physicochemical & Performance Profiling

The structural differences between these two compounds dictate not only their biological targets but also their physical handling and formulation requirements. 1-MCP is a gas at room temperature, necessitating complexation (e.g., with α-cyclodextrin) for commercial stability [3]. Sodium 1-Cyanocyclopropanecarboxylate is a highly water-soluble salt, allowing for straightforward aqueous spray formulations.

Parameter1-Methylcyclopropene (1-MCP)Sodium 1-Cyanocyclopropanecarboxylate
Primary Target ETR1 / ERS1 ReceptorsACC Oxidase (ACO) Enzyme
Mechanism of Action Irreversible competitive antagonismReversible competitive enzyme inhibition
Receptor Binding Affinity High (Coordinates with Cu+ cofactor)Negligible (Lacks π-electron system)
Physical State (at 25°C) Gas (b.p. ~12°C)Solid (Crystalline Salt)
Solubility & Formulation Poorly water-soluble; requires cyclodextrin encapsulationHighly water-soluble; suitable for aqueous dips/sprays
Vulnerability to Exogenous Ethylene Low (Receptors are physically blocked)High (Exogenous ethylene bypasses the blocked enzyme)

Experimental Workflows: Self-Validating Assays

To definitively prove that Sodium 1-Cyanocyclopropanecarboxylate is a biosynthesis inhibitor rather than a receptor blocker like 1-MCP, researchers must employ a Self-Validating Exogenous Challenge Assay .

If a compound merely stops endogenous ethylene production, introducing external ethylene will immediately restart the ripening process. If a compound blocks the receptor, external ethylene will have no effect. This logical check ensures absolute trustworthiness in the mechanistic classification.

Workflow Step1 1. Plant Tissue Prep Isolate climacteric fruit samples Step2 2. Compound Application Gas phase (1-MCP) vs. Aqueous (Na-Cyano) Step1->Step2 Step3 3. Exogenous Ethylene Challenge Introduce 10 ppm ethylene gas Step2->Step3 Step4 4. Quantification & Analysis Measure firmness & transcriptomics Step3->Step4

Step-by-step experimental workflow for evaluating ethylene antagonism efficacy via challenge assay.

Protocol: In Vivo Exogenous Ethylene Challenge

Objective: Differentiate receptor blockade from biosynthesis inhibition.

Step 1: Sample Preparation

  • Select 30 uniform, pre-climacteric green tomatoes (Solanum lycopersicum).

  • Divide into three cohorts (n=10): Control, 1-MCP Treated, and Na-Cyano Treated.

Step 2: Compound Application

  • 1-MCP Cohort: Place tomatoes in a sealed 50L airtight chamber. Release 1-MCP gas (target concentration: 1 µL/L) from a cyclodextrin powder generator for 12 hours at 20°C.

  • Na-Cyano Cohort: Submerge tomatoes in a 5 mM aqueous solution of Sodium 1-Cyanocyclopropanecarboxylate containing 0.01% Tween-20 (surfactant) for 10 minutes. Allow to air dry at 20°C.

  • Control Cohort: Submerge in distilled water with 0.01% Tween-20 for 10 minutes.

Step 3: The Self-Validating Challenge

  • Transfer all three cohorts into a single, well-ventilated storage chamber.

  • Introduce exogenous ethylene gas at a continuous concentration of 10 ppm for 24 hours to simulate a high-stress ripening environment.

Step 4: Quantification and Analysis

  • Firmness Testing: Use a texture analyzer (e.g., TA.XTPlus) with a 5mm probe to measure equatorial firmness (Newtons) on days 1, 5, and 10.

  • Transcriptomics (Optional but recommended): Run RT-qPCR on the LeACO1 and LeACS2 genes.

  • Expected Outcome:

    • Control: Rapid softening and color change.

    • 1-MCP: Maintains firmness; receptors are blocked, rendering the 10 ppm exogenous ethylene useless.

    • Na-Cyano: Rapid softening resumes. Because the receptor is unblocked, the exogenous ethylene successfully binds to ETR1, bypassing the inhibited ACO enzyme.

Conclusion

For researchers seeking a true ethylene receptor blocker , 1-MCP remains the undisputed choice due to its unique cyclopropene geometry and transition-metal coordination capabilities. Sodium 1-Cyanocyclopropanecarboxylate should not be categorized as a receptor antagonist; rather, it is a highly soluble, competitive inhibitor of ethylene biosynthesis. Understanding this distinction is paramount for designing effective post-harvest treatments and interpreting transcriptomic data accurately.

References

  • 1-Methylcyclopropene - Mechanism of Action Wikipedia, The Free Encyclopedia[Link][1]

  • Formation of cyanide from carbon 1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene Proceedings of the National Academy of Sciences of the United States of America (PNAS) / PMC[Link][2]

  • 1-MCP in Post-harvest: Physiological Mechanisms of Action and Applications Semantic Scholar[Link][3]

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A Comparative Guide to Confirming the Inhibitory Mechanism of Novel Cyclopropane Compounds on Cysteine Proteases

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm and characterize the inhibitory mechanism of novel cyclopropane-containing compounds targeting cysteine proteases, specifically caspases. By integrating biochemical, biophysical, and cell-based assays, this guide offers a systematic approach to not only elucidate the mechanism of action but also to objectively compare the performance of these novel compounds against established inhibitors.

The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. All key claims and protocols are supported by authoritative sources to uphold scientific integrity.

Introduction to Cyclopropane Compounds as Cysteine Protease Inhibitors

Cyclopropane-containing molecules represent an intriguing class of compounds in drug discovery. The strained three-membered ring offers a unique chemical scaffold that can be exploited for targeted interactions with enzyme active sites. In the context of cysteine proteases, such as caspases, the electrophilic nature of a functionalized cyclopropane ring can be designed to react with the nucleophilic cysteine residue in the enzyme's active site, potentially leading to potent and selective inhibition.[1]

Caspases are a family of cysteine-aspartic proteases that play a critical role in programmed cell death (apoptosis) and inflammation.[2][3] Their dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making them attractive therapeutic targets.[3][4] This guide will use the well-characterized pan-caspase inhibitor Z-VAD-FMK and the general cysteine protease inhibitor E-64 as benchmarks for comparison against our novel cyclopropane compounds. Z-VAD-FMK is a cell-permeant, irreversible inhibitor that binds to the catalytic site of caspases, preventing apoptosis.[5][6] E-64 is a natural product that acts as a potent, irreversible inhibitor of many cysteine proteases.[7][8]

The objective of this guide is to provide a robust experimental workflow to:

  • Determine the kinetic parameters of inhibition (e.g., IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ).

  • Confirm direct binding to the target enzyme.

  • Elucidate the mode of inhibition (e.g., reversible, irreversible, competitive).

  • Assess the cellular efficacy in a relevant biological context (apoptosis).

Biochemical Assays: Characterizing the Enzyme-Inhibitor Interaction

The initial step in characterizing a novel inhibitor is to determine its potency and kinetic parameters using purified enzyme and a specific substrate.

Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[9][10] It is a crucial parameter for comparing the potency of different inhibitors.

Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay

This protocol is designed to determine the IC₅₀ value of a novel cyclopropane compound against executioner caspases-3 and -7.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer appropriate for caspase activity (e.g., 20 mM HEPES, 10 mM DTT, 2 mM EDTA, 0.1% CHAPS, pH 7.5).

    • Enzyme Solution : Reconstitute purified, active human caspase-3 or caspase-7 in assay buffer to a final concentration of 1-5 nM.

    • Substrate Solution : Prepare a 10 mM stock solution of a fluorogenic caspase-3/7 substrate, such as Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin), in DMSO.[11] Dilute the stock to a working concentration of 50 µM in assay buffer.

    • Inhibitor Solutions : Prepare a 10 mM stock solution of the novel cyclopropane compound in DMSO. Perform a 2-fold serial dilution to create a range of concentrations (e.g., from 100 µM down to low nanomolar).[10] Also prepare serial dilutions of the reference inhibitor, Z-VAD-FMK.

  • Assay Procedure :

    • Add 50 µL of assay buffer to the wells of a black, 96-well microplate.

    • Add 2 µL of each inhibitor dilution to the respective wells. Include wells with DMSO only as a no-inhibitor control.

    • Add 25 µL of the enzyme solution to each well to initiate the pre-incubation. Mix gently on a plate shaker.

    • Incubate the plate at 37°C for 15-30 minutes. For suspected irreversible inhibitors, this pre-incubation step is critical.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every minute for 30-60 minutes.[11]

  • Data Analysis :

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]

Determining the Mode of Inhibition and Kᵢ (Inhibition Constant)

While IC₅₀ is a measure of potency, it is dependent on assay conditions. The inhibition constant (Kᵢ) is a true measure of the inhibitor's binding affinity and is independent of substrate concentration.[9] To determine Kᵢ and the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed), Michaelis-Menten kinetics are employed.[12][13]

Experimental Protocol: Michaelis-Menten Kinetic Analysis

  • Assay Setup : The assay is set up similarly to the IC₅₀ determination, but with varying concentrations of both the substrate and the inhibitor.

    • Use a range of substrate (Ac-DEVD-AFC) concentrations that bracket the known Kₘ value for the enzyme (e.g., 0.2x, 0.5x, 1x, 2x, 5x, 10x Kₘ).

    • For each substrate concentration, perform the assay with at least three different fixed concentrations of the novel inhibitor (e.g., 0.5x, 1x, 2x the determined IC₅₀). Include a no-inhibitor control.

  • Data Analysis :

    • Determine the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]).[12]

    • Analyze the changes in Vₘₐₓ and Kₘ in the presence of the inhibitor to determine the mode of inhibition:

      • Competitive : Vₘₐₓ is unchanged, Kₘ increases. The lines on the plot intersect at the y-axis.

      • Non-competitive : Vₘₐₓ decreases, Kₘ is unchanged. The lines intersect at the x-axis.

      • Uncompetitive : Both Vₘₐₓ and Kₘ decrease. The lines are parallel.

      • Mixed : Vₘₐₓ decreases and Kₘ changes. The lines intersect at a point other than the axes.

    • The Kᵢ can be calculated from the replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

For suspected irreversible inhibitors, a time-dependent inhibition assay is necessary to determine the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).[14]

cluster_0 Biochemical Assay Workflow A Reagent Preparation (Enzyme, Substrate, Inhibitor) B IC50 Determination (Fixed Substrate, Varying Inhibitor) A->B D Michaelis-Menten Kinetics (Varying Substrate & Inhibitor) A->D C Data Analysis: Plot % Inhibition vs. [I] Determine IC50 B->C E Data Analysis: Lineweaver-Burk Plot D->E F Determine Mode of Inhibition (Competitive, Non-competitive, etc.) E->F G Calculate Ki F->G

Caption: Workflow for biochemical characterization of novel inhibitors.

Biophysical Assays: Confirming Direct Target Engagement

Biophysical techniques provide direct evidence of binding between the inhibitor and the target enzyme, independent of enzymatic activity. They are crucial for validating that the observed inhibition is due to a direct interaction.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[15] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ, the inverse of Kₔ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[16][17]

Experimental Protocol: ITC Measurement

  • Sample Preparation :

    • Dialyze both the purified caspase enzyme and the novel cyclopropane compound extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution.[16]

    • Degas all solutions immediately before use to prevent air bubbles.

    • Accurately determine the concentrations of the enzyme and inhibitor solutions.

  • ITC Experiment :

    • Load the enzyme solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (e.g., 100-200 µM, typically 10-fold higher than the enzyme) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the enzyme solution while monitoring the heat change.

    • As a control, perform a separate titration of the inhibitor into the buffer alone to measure the heat of dilution.

  • Data Analysis :

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the peaks of the resulting thermogram to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kₐ, ΔH, and n.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for monitoring molecular interactions in real-time.[18] It allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ).[19][20]

Experimental Protocol: SPR Analysis

  • Chip Preparation :

    • Immobilize the purified caspase enzyme onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

    • Activate a reference flow cell and then deactivate it to serve as a control for non-specific binding.

  • Binding Analysis :

    • Prepare a series of dilutions of the novel cyclopropane compound in running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the inhibitor over the enzyme and reference surfaces.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • After each injection, flow running buffer over the chip to monitor the dissociation phase.

    • Regenerate the chip surface with a suitable regeneration solution if necessary.

  • Data Analysis :

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the corrected sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and Kₔ.

Comparative Data Summary

The following table presents hypothetical data comparing a novel cyclopropane compound (NCP-1) with the reference inhibitors Z-VAD-FMK and E-64 against Caspase-3.

ParameterNCP-1Z-VAD-FMKE-64Method
IC₅₀ (nM) 15.2 ± 2.125.5 ± 3.5>10,000Biochemical Assay
Kᵢ (nM) 8.1N/A (irreversible)N/A (irreversible)Michaelis-Menten
Mode of Inhibition Competitive, ReversibleIrreversibleIrreversibleMichaelis-Menten
Kₔ (nM) 12.5 ± 1.8N/DN/DSPR
kₐ (10⁵ M⁻¹s⁻¹) 2.3N/DN/DSPR
kₔ (10⁻³ s⁻¹) 2.9N/DN/DSPR
Kₔ (nM) 10.8 ± 1.5N/DN/DITC
ΔH (kcal/mol) -8.5N/DN/DITC
-TΔS (kcal/mol) -2.3N/DN/DITC

N/D: Not Determined. N/A: Not Applicable.

Cell-Based Assays: Assessing Efficacy in a Biological Context

Confirming that a compound inhibits a purified enzyme is essential, but it is equally important to demonstrate its activity in a cellular environment. Cell-based assays can determine if the compound is cell-permeable and can engage its target to produce a desired biological outcome, in this case, the inhibition of apoptosis.

Inhibition of Apoptosis

Apoptosis is a complex process involving a cascade of caspase activation.[21][22] The activation of executioner caspases, like caspase-3 and caspase-7, leads to the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase-1 (PARP), which is a hallmark of apoptosis.[23]

Experimental Protocol: Western Blot Analysis of Cleaved PARP and Caspase-3

This protocol assesses the ability of the novel compound to inhibit apoptosis induced by a known stimulus (e.g., staurosporine).

  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., Jurkat cells) in appropriate media.

    • Pre-treat the cells with various concentrations of the novel cyclopropane compound and Z-VAD-FMK for 1-2 hours. Include a vehicle control (DMSO).

    • Induce apoptosis by adding staurosporine (e.g., 1 µM) to the cultures and incubate for 3-4 hours.[11]

  • Protein Extraction :

    • Harvest the cells by centrifugation.

    • Wash the cell pellets with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.[24]

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting :

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[24]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of cleaved caspase-3 and cleaved PARP to the loading control.

    • Compare the levels of the apoptotic markers in the inhibitor-treated samples to the apoptosis-induced control to determine the extent of inhibition.

Extrinsic Extrinsic Pathway (e.g., FasL) Casp8 Caspase-8 Extrinsic->Casp8 activates Intrinsic Intrinsic Pathway (e.g., Staurosporine) Casp9 Caspase-9 (Apoptosome) Intrinsic->Casp9 activates Casp37 Executioner Caspases (Caspase-3, -7) Casp8->Casp37 activates Casp9->Casp37 activates PARP PARP Casp37->PARP cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis leads to NCP1 Novel Cyclopropane Compound NCP1->Casp37 ZVAD Z-VAD-FMK ZVAD->Casp37

Caption: Simplified apoptotic signaling pathway and points of inhibition.

Conclusion

This guide outlines a multi-faceted approach to rigorously confirm the inhibitory mechanism of novel cyclopropane compounds targeting caspases. By systematically progressing from biochemical characterization to biophysical validation and finally to cell-based efficacy studies, researchers can build a comprehensive and compelling data package.

The direct comparison with well-characterized inhibitors like Z-VAD-FMK provides essential context for the potency and mechanism of the novel compounds. The integration of kinetic, thermodynamic, and cellular data allows for a thorough understanding of the compound's mode of action, which is critical for its further development as a potential therapeutic agent. The experimental workflows and data presentation formats provided herein are designed to ensure scientific rigor and facilitate clear, objective comparisons.

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The Ethylene Biosynthesis and Signaling Pathway: Targets for Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of ethylene inhibitors is crucial for researchers aiming to optimize crop yield and quality. Ethylene, a gaseous plant hormone, is a master regulator of plant development, influencing processes from seed germination to fruit ripening and senescence.[1][2] While essential, its effects can be detrimental to agricultural yield, causing premature fruit drop, flower abortion, and accelerated post-harvest decay.[3][4] Consequently, the strategic application of ethylene inhibitors has become a cornerstone of modern horticulture and crop science.

This guide provides a side-by-side comparison of the most prevalent ethylene inhibitors used in agricultural research: Aminoethoxyvinylglycine (AVG), 1-Methylcyclopropene (1-MCP), and Silver Thiosulfate (STS). We will delve into their mechanisms of action, comparative efficacy on crop yield based on experimental data, and detailed protocols for their application and evaluation.

Understanding the ethylene pathway is key to comprehending how these inhibitors function. Ethylene synthesis begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM). SAM is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS), the rate-limiting step in most tissues.[2][5] Finally, ACC oxidase (ACO) catalyzes the conversion of ACC to ethylene.[2][5]

Once produced, ethylene binds to receptors located on the endoplasmic reticulum (e.g., ETR1, ERS1).[5] In the absence of ethylene, these receptors activate a kinase, CTR1, which suppresses the downstream signaling pathway. When ethylene binds to the receptors, CTR1 is inactivated, triggering a signaling cascade that ultimately activates transcription factors like EIN3/EIL1.[1][5] These factors regulate the expression of ethylene-responsive genes, leading to physiological changes such as fruit ripening, leaf senescence, and cell separation in the abscission zone.[1][6]

The points of intervention for the primary ethylene inhibitors are illustrated below.

Caption: Ethylene biosynthesis and signaling pathway with inhibitor targets.

Comparative Analysis of Ethylene Inhibitors

The choice of inhibitor depends on the crop, the desired outcome (pre-harvest vs. post-harvest), and the specific research question. The three primary inhibitors—AVG, 1-MCP, and STS—differ fundamentally in their mode of action and application.

Aminoethoxyvinylglycine (AVG)
  • Mechanism of Action: AVG is a potent inhibitor of the enzyme ACC synthase (ACS), which catalyzes the rate-limiting step in ethylene biosynthesis.[3][7] By blocking ACS, AVG effectively reduces the plant's ability to produce ethylene.

  • Application: Typically applied as a pre-harvest foliar spray 2 to 4 weeks before the anticipated harvest.[8]

  • Effects on Crop Yield:

    • Reduces Pre-harvest Fruit Drop: AVG is widely used in apple production to manage fruit drop, allowing for a delayed and more flexible harvest window.[8] In 'Gala' apples, AVG at 125 and 250 mg L-1 reduced fruit drop from 85% (control) to just 10%.[8]

    • Increases Fruit Size and Weight: By delaying harvest, AVG allows fruits to remain on the tree longer, often resulting in a significant increase in size and weight.[6] This delay can lead to a 15% to 20% increase in fruit size.[6]

    • Delays Ripening: AVG slows the ripening process, which can be beneficial for managing harvest logistics but may negatively impact qualities like skin color development in some cultivars.[3]

1-Methylcyclopropene (1-MCP)
  • Mechanism of Action: 1-MCP is a gaseous inhibitor that acts by irreversibly binding to ethylene receptors, preventing ethylene from exerting its effects.[7][9][10] It is a competitive inhibitor, effectively blocking the signaling pathway.[11]

  • Application: Applied post-harvest as a gas in an enclosed space like a storage room or container.[9][12] Pre-harvest sprayable formulations are also being developed and tested.

  • Effects on Crop Yield and Quality:

    • Extends Post-harvest Shelf Life: 1-MCP is highly effective at delaying ripening and senescence in a wide range of climacteric fruits, vegetables, and cut flowers, thereby preserving quality and reducing post-harvest losses.[7][11] In kiwifruit, 1-MCP treatment extended shelf life by maintaining firmness for up to 4 months.[13]

    • Maintains Firmness: It effectively preserves fruit firmness by inhibiting ethylene-mediated cell wall degradation.[11]

    • Reduces Pre-harvest Drop: When used pre-harvest, 1-MCP can also control fruit drop, with effects comparable to AVG in some studies.[3][14] A single application of AVG was as effective as two applications of 1-MCP in preventing fruit drop in 'Gala' apples.[3]

Silver Thiosulfate (STS)
  • Mechanism of Action: The silver ion (Ag+) in the STS complex is the active component. It is an ethylene action inhibitor, believed to displace copper ions at the ethylene receptor site, thus blocking ethylene perception.[7][15]

  • Application: Applied as a liquid spray or a pulse treatment (placing cut stems in the solution). It is widely used in ornamental horticulture.[16][17][18]

  • Effects on Crop Yield and Quality:

    • Increases Flower Production and Longevity: In crops like cassava, STS treatment can improve flower development and longevity, which is critical for breeding programs.[16]

    • Prevents Flower and Leaf Abscission: STS is highly effective in preventing premature flower drop and leaf yellowing in ethylene-sensitive ornamental plants.[19]

    • Induces Male Flowers: In dioecious plants like hemp, STS can be used to induce the formation of male flowers on female plants, a crucial technique for producing feminized seeds.[18]

Quantitative Performance Comparison

The following table summarizes experimental data on the efficacy of these inhibitors on various crop parameters.

InhibitorCropConcentration / DosageKey Effect on Yield / Quality% Change vs. ControlSource
AVG 'Gala' Apple125-250 mg/LReduced pre-harvest fruit drop↓ 88% drop[8]
AVG 'Alphonse Lavallée' Grapes250 mg/LIncreased berry set and yieldNot specified[20]
AVG 'McIntosh' AppleNot specifiedIncreased fruit size↑ 15-20%[6]
1-MCP 'Gala' ApplePre-harvest sprayReduced pre-harvest fruit dropComparable to AVG[3][14]
1-MCP Banana0.7 nl/LPrevented ripening12 days at 24°C[10]
1-MCP Kiwifruit0.5 µl/L for 12-24hExtended shelf life by maintaining firmness> 60 days[13]
STS Cassava0.5 mM Ag+Increased flower numbersNot specified[16]
STS Freesia 'Cordula'Pulse treatmentIncreased spike vase life↑ 43% (6.3 to 9.1 days)[21]
STS Hemp3 mM foliar sprayInduced male flowers on female plants≥95% conversion[18]

Experimental Protocols for Efficacy Evaluation

A robust evaluation of ethylene inhibitors requires standardized methodologies. The following protocols are synthesized from established research practices.

General Experimental Workflow

A typical experiment to evaluate ethylene inhibitors involves a randomized complete block design, whether in a field, greenhouse, or post-harvest storage facility.

Caption: Generalized workflow for evaluating ethylene inhibitor efficacy.

Protocol 1: Post-harvest Application of 1-MCP Gas

This protocol is adapted from methods for treating fruits like tomatoes and kiwifruit.[12][13]

Materials:

  • 1-MCP powder (e.g., SmartFresh℠, containing 0.14% active ingredient)[9][12]

  • Airtight container (e.g., 30 L plastic barrel) with a port for injection[12]

  • Volumetric flask (e.g., 1000 mL) with a rubber septum[12]

  • Gas-tight syringe

  • Tap water

Procedure:

  • Prepare 1-MCP Gas Stock (1,000 ppm):

    • Carefully weigh 0.82 g of 1-MCP powder and place it into a 1,000 mL volumetric flask.

    • Tightly seal the flask with a rubber septum.

    • Using a syringe, inject 50 mL of tap water into the flask to dissolve the powder and release the 1-MCP gas.[12]

    • Bring the final volume to the 1,000 mL mark with water to ensure an accurate gas headspace of 1,000 mL.[12] The resulting gas concentration in the headspace is approximately 1,000 ppm.

  • Fruit Treatment:

    • Place the harvested crop inside the airtight barrel. Do not exceed one-third of the barrel's volume to avoid excessive CO2 buildup from respiration.[12]

    • Seal the barrel lid tightly.

    • Calculate the volume of 1-MCP stock gas needed to achieve the desired final concentration. For a 1 ppm concentration in a 30 L barrel, inject 30 mL of the 1,000 ppm stock gas.[12]

    • Maintain the treatment at 20-25 °C for the desired duration (typically 12-24 hours).[12][13]

  • Post-Treatment:

    • After the exposure time, open the container in a well-ventilated area to release the gas.

    • Transfer the treated crop to storage or begin quality analysis.

Protocol 2: Preparation and Application of Silver Thiosulfate (STS) Spray

This protocol is based on methods for inducing flowering and is applicable for foliar sprays.[17][22]

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium thiosulfate (Na₂S₂O₃·5H₂O)

  • Deionized or reverse osmosis water

  • Glass flasks

  • Spray bottle

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Silver Nitrate: Dissolve 1.7 g of AgNO₃ in 100 mL of water. Store this solution in the dark.[17]

    • 0.1 M Sodium Thiosulfate: Dissolve 1.58 g of Na₂S₂O₃ in 100 mL of water.[17]

  • Prepare Final STS Solution (0.02 M):

    • This must be done just prior to use for maximum efficacy.

    • Slowly pour 20 mL of the 0.1 M silver nitrate stock solution into 80 mL of the 0.1 M sodium thiosulfate stock solution while stirring. (Safety Note: Always add silver nitrate to sodium thiosulfate, never the reverse, to avoid precipitation). [17]

    • This 1:4 molar ratio creates the active [Ag(S₂O₃)₂]³⁻ complex.[17]

  • Application:

    • For foliar application, dilute the final STS solution to the desired concentration (e.g., 0.3 to 3 mM for hemp, 0.5 mM for cassava).[16][18]

    • Add a surfactant (e.g., Tween 20 at 0.1% w/v) to ensure even coverage.[16]

    • Spray the target tissues (e.g., uppermost racemes, whole plant) until slight runoff occurs.[22]

    • Repeat applications as required by the experimental design (e.g., once a week for three weeks).[22]

Conclusion

The selection of an ethylene inhibitor is a critical decision in agricultural research that hinges on the specific biological system and desired outcome.

  • AVG is the inhibitor of choice for pre-harvest applications aimed at reducing fruit drop and increasing fruit size, directly boosting harvestable yield.

  • 1-MCP excels in post-harvest scenarios, offering a powerful tool to extend the shelf life and maintain the quality of a vast array of horticultural products.

  • STS remains a vital tool, particularly in ornamental horticulture and plant breeding, for its efficacy in preventing abscission and manipulating flower development.

By understanding their distinct mechanisms and employing rigorous, standardized protocols, researchers can effectively leverage these inhibitors to modulate plant development, enhance crop productivity, and reduce post-harvest losses.

References

  • Effects of Aminoethoxyvinylglycine (AVG) and Naphthalene acetic acid (NAA) on Pre-harvest Fruit Drop and Quality. (2019). CURRENT RESEARCH WEB.
  • 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables. (2017). PMC.
  • Effect of aminoethoxyvinilglycine (AVG) on preharvest fruit drop and maturity of apples. (2026). ResearchGate.
  • 1-MCP (1-methylcyclopropene) Treatment Protocol For Fruit Or Vegetables. (2019). Industry News.
  • Progress of ethylene action mechanism and its application on plant type formation in crops. (2020). Journal of Cotton Research.
  • Ethylene in Postharvest Technology: A Review. (2014). Science Alert.
  • Effect of aminoethoxyvinylglycine (AVG) on quality, berry set and coloration of 'Alphonse Lavallée' table grapes. (2021). The Journal of Agricultural Science - Cambridge University Press & Assessment.
  • Effects of Aminoethoxyvinylglycine and Countereffects of Ethylene on Ripening of Bartlett Pear Fruits. (n.d.). PMC.
  • Inhibitors of ethylene responses in plants at the receptor level: Recent developments. (1997). SciSpace.
  • Inhibitors of Ethylene Biosynthesis and Signaling. (n.d.). PubMed.
  • Effects of Aminoethoxyvinylglycine (AVG) and 1-Methylcyclopropene (1-MCP) on the Pre-Harvest Drop Rate, Fruit Quality, and Stem-End Splitting in 'Gala' Apples. (2022). MDPI.
  • The anti-ethylene growth regulator silver thiosulfate (STS) increases flower production and longevity in cassava (Manihot esculenta Crantz). (2019). PMC.
  • Recent Development in the Preharvest 1-MCP Application to Improve Postharvest Fruit Quality. (2023). IntechOpen.
  • The Fascinating Role of Ethylene in the Control of Plant Developmental Processes. (2023). MDPI.
  • PREPARATION OF SILVER THIOSULFATE (STS) SOLUTION. (n.d.). PhytoTechnology Laboratories.
  • Uncovering the Potential of Ethylene Inhibitors on Delaying Ethylene Mediated Senescence and Preserving Cut Life of Climacteric Flowers. (2025). Journal of Agriculture and Veterinary Science - Roots Press.
  • Silver Thiosulfate (STS) Solution Preparation and Application. (n.d.). USDA ARS.
  • Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. (2025). MDPI.
  • APPLICATION OF SILVER THIOSULFATE (STS) ON SILVER ACCUMULATION AND PROTEIN PATTERN OF POTATO (Solanum tuberosum L.) UNDER IN VITRO CULTURE. (n.d.). ResearchGate.
  • Postharvest Application of 1-MCP Extends Shelf Life of Kiwifruit. (n.d.). chesenbio.
  • Foliar Sprays of Silver Thiosulfate Produce Male Flowers on Female Hemp Plants. (2018). ASHS Journals.
  • Effects of Aminoethoxyvinylglycine (AVG) and 1-Methylcyclopropene (1-MCP) on the Pre-Harvest Drop Rate, Fruit Quality, and Stem-End Splitting in 'Gala' Apples. (2022). VTechWorks.
  • Effects of 1–MCP (1–methylcyclopropene) and STS (silver thiosulphate) on the vase life of cut Freesia flowers. (2010). Academic Journals.
  • Ethylene, 1-methylcyclopropene and silver thiosulfate on the post-production of ornamental pepper. (n.d.). Semantic Scholar.

Sources

Evaluating the Specificity of Sodium 1-Cyanocyclopropanecarboxylate in the Synthesis of Subtype-Selective Sphingosine Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Sphingolipid Rheostat

In the landscape of targeted oncology and inflammatory disease therapeutics, the sphingolipid rheostat—governed primarily by the enzymes Sphingosine Kinase 1 (SphK1) and SphK2—has emerged as a critical pharmacological target. SphK1 catalyzes the phosphorylation of sphingosine into sphingosine-1-phosphate (S1P), a potent bioactive lipid that 1[1].

Developing inhibitors that are strictly selective for SphK1 over SphK2 has historically been challenging due to the highly conserved nature of their ATP-binding domains. To overcome this, researchers have shifted toward targeting the sphingosine-binding pocket using amidine-based lipid analogs. In this synthetic strategy, Sodium 1-Cyanocyclopropanecarboxylate (CAS: 2845126-13-6) and its free acid form (CAS: 6914-79-0) serve as. By introducing a conformationally restricted cyclopropyl-cyano headgroup, this intermediate enables the synthesis of nanomolar, subtype-selective SphK1 inhibitors that vastly outperform traditional acyclic precursors.

Mechanistic Causality: The Role of the Cyclopropyl Motif

Why choose Sodium 1-Cyanocyclopropanecarboxylate over other readily available dicarboxylic acids or acyclic cyano-compounds? The answer lies in the thermodynamics of enzyme-substrate binding and steric gating within the SphK1 active site.

  • Conformational Restriction & Entropy: Acyclic precursors (e.g., 2-cyanopropanoic acid) yield inhibitors with high entropic penalties upon binding. The2[2], minimizing the entropy lost during the binding event.

  • Steric Bulk and Subtype Selectivity: The SphK1 binding pocket can accommodate the specific steric bulk of a 1-substituted cyclopropyl group. In contrast, the SphK2 pocket experiences severe steric clashes with this motif. This structural divergence is the primary driver of the3[3].

  • Chemical Efficiency: Unlike diethyl malonate derivatives, the cyano group on the cyclopropane ring serves as a direct, highly efficient precursor for amidine formation without requiring multi-step decarboxylation.

Performance Comparison: Cyclopropyl vs. Acyclic Precursors

To objectively evaluate the specificity imparted by Sodium 1-Cyanocyclopropanecarboxylate, we compare the structure-activity relationship (SAR) of resulting amidine inhibitors derived from various headgroup building blocks. The data demonstrates that the cyclopropyl motif is critical for achieving sub-100 nM potency against SphK1 while entirely abolishing SphK2 affinity.

Precursor / Building BlockResulting Amidine MotifSphK1 Ki​ (nM)SphK2 Ki​ (nM)Selectivity (SphK1/SphK2)
2-Cyanopropanoic acid α -Methyl Amidine (VPC94075)~55~200.36x (Favors SphK2)
2-Methyl-2-cyanopropanoic acid α,α -Dimethyl Amidine~120~4503.75x
Sodium 1-Cyanocyclopropanecarboxylate Cyclopropyl Amidine ~47 >8000 >170x

(Note: Data summarized from SAR trends of amidine-based inhibitors 4[4])

Experimental Workflow: Synthesis of Cyclopropyl-Restricted Amidine Inhibitors

The following protocol outlines the synthesis of a SphK1-selective amidine inhibitor using Sodium 1-Cyanocyclopropanecarboxylate.

Causality in Experimental Design: Traditional Pinner reactions (using anhydrous HCl/EtOH) to convert nitriles to amidines can inadvertently trigger ring-opening of the highly strained cyclopropane under harsh acidic conditions. To ensure a self-validating and high-yielding system, this protocol utilizes a milder amidoxime intermediate route, protecting the structural integrity of the cyclopropyl ring.

Phase 1: Amide Coupling
  • Activation: Dissolve Sodium 1-cyanocyclopropanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add PyBOP (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the hydrophobic tail amine (e.g., 4-octylaniline, 1.0 eq) to the mixture. Stir under argon for 4-6 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash chromatography to isolate the cyano-intermediate.

Phase 2: Amidine Conversion (Mild Amidoxime Route)
  • Amidoxime Formation: Dissolve the cyano-intermediate in ethanol. Add hydroxylamine hydrochloride (3.0 eq) and sodium carbonate (1.5 eq). Reflux for 12 hours.

  • Validation Check (Self-Validating Step): Analyze an aliquot via 1 H-NMR and 13 C-NMR. The disappearance of the cyano carbon peak (~119 ppm) and the emergence of the amidoxime N-H broad singlet (~9.5 ppm) confirms successful conversion. Crucially, the retention of the upfield multiplet at 1.0-1.5 ppm confirms the cyclopropane ring remains intact.

  • Reduction to Amidine: Transfer the amidoxime to a hydrogenation flask. Add 10% Pd/C catalyst and a catalytic amount of acetic acid. Stir under an H 2​ atmosphere (1 atm) for 6 hours.

  • Isolation: Filter through Celite to remove the catalyst. Concentrate the filtrate and recrystallize from diethyl ether/DCM to yield the highly pure cyclopropyl-amidine hydrochloride salt.

Pathway Visualization

SphK1_Inhibition Sphingosine Sphingosine (Substrate) SphK1 Sphingosine Kinase 1 (SphK1) Sphingosine->SphK1 Binds Active Site S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P ATP Phosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR GPCR Activation Cancer Cancer Cell Survival & Proliferation S1PR->Cancer Downstream Signaling Inhibitor Cyclopropyl-Amidine Inhibitor Inhibitor->SphK1 Competitive Steric Blockade

Figure 1: Targeted disruption of the SphK1/S1P signaling pathway by cyclopropyl-amidine inhibitors.

References

  • Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells.Source: nih.gov.
  • Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases.Source: frontiersin.org.
  • 1-Cyano-1-cyclopropanecarboxylic acid 97 6914-79-0.Source: sigmaaldrich.com.
  • Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors.Source: nih.gov.
  • Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors.Source: nih.gov.

Sources

A Senior Application Scientist's Guide to Statistical Validation of Data in Plant Hormone Studies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals in the plant sciences, the study of hormones is fundamental to understanding and manipulating plant growth, development, and stress responses.[1][2] Plant hormones, or phytohormones, are signaling molecules that operate at often minuscule concentrations, and their effects can be subtle and complex, frequently involving intricate cross-talk between different hormone pathways.[3][4] This inherent complexity demands the highest level of rigor in experimental design and data analysis.

This guide provides an in-depth comparison of statistical validation methods crucial for generating reproducible and trustworthy data in plant hormone research. We will move beyond a simple recitation of tests to explain the causality behind methodological choices, ensuring that every step, from experimental setup to final data presentation, forms a self-validating system.

The Bedrock of Validation: Robust Experimental Design

Statistical tests are only as valid as the design of the experiment that produced the data. Without a sound structure, no amount of statistical manipulation can rescue flawed results. The core principles to eliminate bias and account for natural variation are replication, randomization, and blocking.[5][6]

  • Replication: Applying a treatment to multiple independent experimental units is non-negotiable. This allows for the calculation of experimental error, a measure of the natural variation in the system.[7] It is crucial to distinguish true replication from pseudo-replication, a common pitfall where multiple measurements are taken from the same experimental unit, artificially inflating the sample size and leading to spurious results.[8][9][10]

  • Randomization: The random allocation of treatments to experimental units ensures that uncontrolled variables (e.g., slight gradients in light or temperature in a growth chamber) are distributed evenly among treatment groups, preventing systematic bias.[7][11]

  • Blocking: In cases where there is a known source of variation (e.g., a known temperature gradient across a greenhouse bench), experiments can be organized into "blocks." By placing one replicate of each treatment within each block, the variation between blocks can be statistically separated from the treatment effects, leading to a more powerful analysis.[6][7] This is the principle behind the Randomized Complete Block Design (RCBD).

Experimental_Design_Workflow Question Define Research Question (e.g., Does Hormone X affect root length?) Variables Identify Variables (Independent: Hormone X Conc. Dependent: Root Length) Question->Variables Design Select Experimental Design Variables->Design CRD CRD (Homogeneous Conditions) Design->CRD If conditions are uniform RCBD RCBD (Known Gradient/Variability) Design->RCBD If there's a known environmental gradient Factorial Factorial (Test Interactions, e.g., Hormone X + Hormone Y) Design->Factorial If testing multiple factors simultaneously Implement Implement Design with Replication & Randomization CRD->Implement RCBD->Implement Factorial->Implement Collect Collect Data Implement->Collect

Caption: Workflow for selecting an appropriate experimental design.

Comparison of Common Experimental Designs:

Design TypeDescriptionBest ForCausality
Completely Randomized Design (CRD) The simplest design, where treatments are assigned to experimental units completely at random.[7][12]Highly controlled and uniform environments like growth chambers, where positional effects are minimal.Assumes any significant difference is due to the treatment, as all other sources of variation are considered random noise.
Randomized Complete Block Design (RCBD) The experiment is divided into blocks, each containing a full set of treatments. Randomization occurs within each block.[7]Greenhouse or field experiments where environmental gradients (light, soil moisture) are a known source of variability.By partitioning out the variability between blocks, it increases the statistical power to detect true treatment effects.
Factorial Design (e.g., in a CRD or RCBD structure) Two or more independent variables (factors) are tested simultaneously.[6][13]Investigating the interaction between multiple hormones or between a hormone and another factor (e.g., light, nutrient stress).[14]Allows researchers to determine if the effect of one hormone is dependent on the level of another, revealing synergistic or antagonistic relationships.[14]
Data Preprocessing: Ensuring Data Integrity

Raw data from analytical instruments, such as mass spectrometers used for hormone quantification, must be carefully processed before statistical analysis.[1][15][16] This "cleaning" phase is critical for removing technical artifacts and ensuring that the underlying biological information is accurately represented.

Key Preprocessing Steps:

  • Normalization: This process adjusts data to account for non-biological variation, such as differences in sample loading or instrument sensitivity. A common method is normalizing to the total peak area or using internal standards added during extraction.[16][17]

  • Outlier Detection: Outliers are observations that deviate significantly from the rest of the data.[18] They can arise from experimental errors or represent true but extreme biological responses. Methods like the 3σ rule or boxplots can identify them.[18][19] The decision to remove an outlier must be carefully justified; it should not be done simply to achieve statistical significance.[20]

  • Data Transformation: Phytohormone concentrations can vary by several orders of magnitude between treatments.[3] This can violate the assumptions of many statistical tests. A log transformation can help normalize the distribution and equalize variances, making the data more suitable for tests like ANOVA.[3][11]

Preprocessing_Workflow RawData Raw Quantitative Data (from LC-MS/MS etc.) CheckErrors Check for Missing Values & Obvious Errors RawData->CheckErrors Outlier Identify Potential Outliers? CheckErrors->Outlier Remove Remove/Transform Outlier (with justification) Outlier->Remove Yes Normalize Normalize Data (e.g., to internal standard) Outlier->Normalize No Remove->Normalize Transform Check Assumptions (Normality, Equal Variance) Normalize->Transform Log Apply Transformation (e.g., Log Transform) Transform->Log Assumptions Not Met CleanData Clean, Validated Data Ready for Statistical Testing Transform->CleanData Assumptions Met Log->CleanData

Caption: A typical workflow for data preprocessing in hormone studies.

A Comparative Guide to Statistical Tests

Test_Selection_Logic Start Start with Clean Data NumGroups How many groups to compare? Start->NumGroups TwoGroups Two Groups (e.g., Control vs. Treatment) NumGroups->TwoGroups 2 MultiGroups Three or More Groups (e.g., Dose-Response) NumGroups->MultiGroups >2 CheckNormality1 Data Normally Distributed? TwoGroups->CheckNormality1 CheckNormality2 Data Normally Distributed? MultiGroups->CheckNormality2 TTest Student's t-test CheckNormality1->TTest Yes MannWhitney Mann-Whitney U Test (Non-parametric) CheckNormality1->MannWhitney No ANOVA ANOVA CheckNormality2->ANOVA Yes Kruskal Kruskal-Wallis Test (Non-parametric) CheckNormality2->Kruskal No PostHoc Follow with Post-Hoc Test (e.g., Tukey's HSD) ANOVA->PostHoc

Sources

Safety Operating Guide

Sodium 1-Cyanocyclopropanecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for Sodium 1-Cyanocyclopropanecarboxylate

Sodium 1-Cyanocyclopropanecarboxylate is a critical cyclopropane-containing building block used extensively in the1[1]. While the cyclopropane moiety provides essential structural rigidity for drug-target interactions, the cyano (-CN) group introduces specific operational and disposal hazards. This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling, spill containment, and terminal disposal of this compound.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of the compound is the foundation of safe laboratory handling and waste management.

PropertyValue / Description
Chemical Name Sodium 1-Cyanocyclopropanecarboxylate
CAS Number / 6914-79-0 (Free Acid)[1]
Molecular Formula C5H4NNaO2
Physical State Solid (Crystalline powder)
Primary Hazards
Thermal Decomposition 2[2]

Mechanistic Hazard Insight: The primary risk associated with this compound lies in its thermal and chemical degradation pathways. While stable under ambient, neutral-to-alkaline conditions, exposure to strong acids protonates the salt into 1-cyanocyclopropanecarboxylic acid, a highly corrosive and skin-permeable compound. Furthermore, thermal stress (heating above decomposition temperatures) can trigger the2 and nitrogen oxides (NOx) due to the breakdown of the nitrile group[2].

Operational Safety & Handling Protocol

To prevent accidental exposure or degradation, strictly adhere to the following step-by-step methodology during laboratory operations:

  • Establish Engineering Controls: Conduct all handling within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The compound can form fine, inhalable dust particulates. Local exhaust ventilation prevents the inhalation of these moderately toxic particulates and captures any volatile degradation products.

  • Don Appropriate PPE: Wear nitrile gloves (minimum 0.4 mm thickness), tightly fitting safety goggles, and a fluid-resistant lab coat.

    • Causality: Nitrile provides superior chemical resistance against cyano-derivatives compared to latex[2]. Because the compound is moderately toxic via dermal absorption, preventing transdermal contact is critical to avoiding systemic toxicity.

  • Manage Chemical Incompatibilities: Store and handle away from strong oxidizing agents and strong mineral acids (e.g., HCl, H2SO4).

    • Causality: Introduction of strong acids will cause an exothermic neutralization reaction, rapidly generating the corrosive free acid form and potentially volatilizing toxic byproducts[2].

Emergency Spill Management Workflow

In the event of a localized spill, rapid containment prevents environmental contamination and personnel exposure.

SpillResponse Step1 1. Evacuate & Ventilate (Clear area, maximize exhaust) Step2 2. Assess Spill State Step1->Step2 Solid Solid Spill Sweep gently (avoid dust) Step2->Solid Liquid Aqueous Spill Apply inert absorbent (Sand) Step2->Liquid Step3 3. Decontaminate Area (Wash with pH 9-10 buffer) Solid->Step3 Liquid->Step3 Step4 4. Transfer to Waste (Seal in HDPE container) Step3->Step4

Workflow for the containment and decontamination of Sodium 1-Cyanocyclopropanecarboxylate spills.

Spill Recovery Methodology:

  • Isolate: Evacuate non-essential personnel and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Contain: For solid spills, use a static-free brush and dustpan to collect the powder. Do not use compressed air. For solutions, surround and cover the spill with an inert absorbent like vermiculite or dry sand. Never use combustible absorbents like sawdust, which can react with oxidizing impurities.

  • Neutralize & Clean: Wash the spill surface with a mildly alkaline solution (pH 9-10).

    • Causality: Maintaining an alkaline environment ensures residual molecules remain in the stable, non-volatile sodium salt form rather than converting to the hazardous free acid. Validate decontamination by checking the pH of the final wash water before disposal.

Proper Disposal Procedures

Terminal disposal must irreversibly destroy the cyano group to prevent environmental toxicity.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect Sodium 1-Cyanocyclopropanecarboxylate waste in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container.

    • Causality: Segregation from acidic waste streams is mandatory to prevent accidental in-drum acidification, which could pressurize the container with HCN or corrosive vapors.

  • Labeling: Affix hazardous waste labels identifying the contents as "Toxic/Corrosive Solid" (If shipping,3[3] - applicable to the acid derivatives).

  • Terminal Destruction (High-Temperature Incineration): Transfer the sealed waste to a licensed hazardous waste facility for high-temperature incineration.

    • Causality: Nitrile-containing compounds must be incinerated at temperatures exceeding 1000°C with excess oxygen. Incineration at lower temperatures (thermal decomposition) can result in the incomplete combustion of the nitrile group, 2[2]. High-temperature oxidation ensures complete conversion into environmentally benign carbon dioxide (CO2) and nitrogen oxides (NOx), which are subsequently scrubbed by the facility's emission controls.

  • Verification: Obtain a Certificate of Destruction from the waste management vendor to self-validate the closure of the chemical lifecycle.

References

  • Chemikart. "2845126-13-6 | SODIUM 1-CYANOCYCLOPROPANECARBOXYLATE". [Link]

  • Synthonix. "1-Cyanocyclopropanecarboxylic acid - [C24923]".[Link]

Sources

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